molecular formula C6H14NO5P B1663669 L-AP6 CAS No. 78944-89-5

L-AP6

Cat. No.: B1663669
CAS No.: 78944-89-5
M. Wt: 211.15 g/mol
InChI Key: QIOXWRQXHFVNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to DL-isomer

Properties

IUPAC Name

2-amino-6-phosphonohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOXWRQXHFVNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913181
Record name 6-Phosphononorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78944-89-5
Record name 6-Phosphononorleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78944-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-phosphonohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phosphononorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AP-6 on the Lysosomal Cation Channel TMEM175

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane protein 175 (TMEM175) is a lysosomal cation channel that plays a crucial role in maintaining lysosomal homeostasis and has been genetically linked to Parkinson's disease. The discovery of selective modulators for TMEM175 is a significant step towards understanding its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of AP-6, a recently identified selective inhibitor of TMEM175. Through a detailed examination of its binding characteristics, inhibitory effects on ion conduction, and impact on cellular pathways, this document serves as a critical resource for researchers in the fields of ion channel biology, neurodegenerative disease, and drug discovery.

Introduction to TMEM175

TMEM175 is a unique lysosomal ion channel responsible for conducting both potassium (K⁺) and proton (H⁺) currents across the lysosomal membrane.[1][2] This dual conductance is critical for regulating lysosomal membrane potential, maintaining lysosomal pH, and facilitating autophagy.[3] Structurally, human TMEM175 is a homodimer, with each subunit containing two homologous six-transmembrane domains.[4] Unlike canonical potassium channels, TMEM175 lacks the typical "TVGYG" selectivity filter motif, instead relying on a hydrophobic constriction formed by isoleucine residues to control ion permeation.[4] Given its association with Parkinson's disease, TMEM175 has emerged as a promising therapeutic target.[1][5]

AP-6: A Selective Pore Blocker of TMEM175

AP-6 is a small molecule that has been identified as a selective inhibitor of TMEM175.[1][6] Structural and functional studies have elucidated its mechanism of action as a direct pore blocker, physically occluding the ion permeation pathway.[1][6]

Binding Site and Structural Insights from Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) studies of human TMEM175 in complex with AP-6 have provided high-resolution insights into their interaction.[1][6] The cryo-EM structure reveals that AP-6 binds within the central pore of the TMEM175 channel.[6]

Specifically, the binding site is located on the luminal side of the ion conduction pathway.[6] This is in contrast to another inhibitor, 2-phenylpyridin-4-ylamine (2-PPA), which binds to a distinct site on the cytoplasmic side of the pore.[6] The discovery of multiple inhibitor binding sites within the TMEM175 pore suggests various avenues for the development of novel and potent modulators.[6] The structure of TMEM175 bound to AP-6 has been resolved at 3.5 Å and is available in the Protein Data Bank (PDB) under the accession code 8VIC and in the Electron Microscopy Data Bank (EMDB) as EMD-43257.[6]

Quantitative Analysis of TMEM175 Inhibition by AP-6

Electrophysiological studies have quantified the inhibitory effect of AP-6 on both the potassium and proton currents mediated by TMEM175. The inhibition is concentration-dependent and occurs in a pH-independent manner.[6]

Ion CurrentIC50 Value (µM)pH ConditionReference
Potassium (K⁺)~141Neutral[6]
Proton (H⁺)~1704.5[6]

Impact of AP-6 on Lysosomal Function

The inhibition of TMEM175 by AP-6 has significant consequences for lysosomal physiology, particularly in the process of macropinocytosis, a form of bulk endocytosis.

Acceleration of Lysosomal Catabolism

Acute inhibition of TMEM175 by AP-6 leads to an increase in lysosomal macromolecule catabolism.[1][6] This suggests that TMEM175 activity is a key regulator of the digestive capacity of lysosomes.[6]

Modulation of Macropinocytosis

Studies using AP-6 have revealed a role for TMEM175 in the later stages of macropinocytosis.[6] While the initial steps of macropinosome formation and internalization are unaffected by AP-6 treatment, the subsequent fusion of macropinosomes with lysosomes and the degradation of their contents are accelerated.[6] This indicates that TMEM175-mediated ion flux is involved in regulating these critical steps of the macropinocytic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of AP-6's mechanism of action on TMEM175.

Cryo-Electron Microscopy
  • Protein Expression and Purification: Human TMEM175 is expressed in HEK293S GnTi⁻ cells using a BacMam expression system. The protein, with a C-terminal EGFP tag, is solubilized in a detergent-containing buffer and purified using affinity and size-exclusion chromatography.[4]

  • Sample Preparation: The purified TMEM175 is incubated with 2 mM AP-6. The complex is then applied to glow-discharged cryo-EM grids, which are subsequently plunge-frozen in liquid ethane.[6]

  • Data Collection and Processing: Cryo-EM data is collected on a Titan Krios microscope. The resulting images are processed using standard cryo-EM software packages for particle picking, 2D and 3D classification, and 3D reconstruction to obtain the final high-resolution structure.[6]

Electrophysiology
  • Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding human TMEM175.[6]

  • Whole-Cell Patch Clamp Recordings: Whole-cell currents are recorded from transfected HEK293T cells.

    • For Potassium Currents: The intracellular (pipette) solution typically contains 150 mM Cs⁺ to isolate TMEM175 currents, and the extracellular (bath) solution contains a physiological mix of ions. Currents are elicited by voltage ramps or steps.[6]

    • For Proton Currents: To measure proton flux, recordings are performed in the absence of K⁺ ions under acidic conditions (e.g., pH 4.5).[6]

  • Data Analysis: The concentration-response curves for AP-6 inhibition are generated by applying increasing concentrations of the compound and measuring the corresponding decrease in current amplitude. IC50 values are determined by fitting the data to a Hill equation.[6]

Macropinocytosis Assay
  • Cell Culture: Mouse embryonic fibroblasts (MEFs) are used for these assays.[6]

  • DQ-BSA Dèquenching Assay:

    • Cells are incubated with DQ Green BSA, a self-quenched substrate that fluoresces upon proteolytic degradation in lysosomes.

    • The cells are then treated with AP-6 or a vehicle control.

    • The increase in fluorescence, indicative of lysosomal degradation of DQ-BSA, is monitored over time using a fluorescence plate reader.[6]

  • TMR-Dextran Uptake Assay:

    • To assess the early stages of macropinocytosis, cells are incubated with TMR-dextran, a fluorescent marker that is taken up by macropinosomes but whose fluorescence is not dependent on lysosomal degradation.

    • After incubation with AP-6, the amount of internalized TMR-dextran is quantified by measuring cellular fluorescence.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of AP-6 on TMEM175 and its downstream cellular effects.

AP6_Mechanism_of_Action cluster_channel TMEM175 Channel Pore Pore Ion Permeation Pathway Luminal_Site Luminal Binding Site AP6 AP-6 AP6->Luminal_Site Binds to Block Pore Blockage AP6->Block Block->Pore Occludes Inhibition Inhibition of K+ and H+ Flux Block->Inhibition

AP-6 binds to the luminal side of the TMEM175 pore, causing a physical blockage.

Macropinocytosis_Pathway Macropinosome_Formation Macropinosome Formation (Unaffected by AP-6) Macropinosome_Lysosome_Fusion Macropinosome-Lysosome Fusion Macropinosome_Formation->Macropinosome_Lysosome_Fusion Lysosomal_Degradation Lysosomal Degradation of Cargo Macropinosome_Lysosome_Fusion->Lysosomal_Degradation AP6 AP-6 TMEM175_Inhibition TMEM175 Inhibition AP6->TMEM175_Inhibition Acceleration Acceleration TMEM175_Inhibition->Acceleration Acceleration->Macropinosome_Lysosome_Fusion Accelerates Acceleration->Lysosomal_Degradation Accelerates

AP-6-mediated inhibition of TMEM175 accelerates the later stages of macropinocytosis.

Experimental_Workflow_CryoEM start Start expression TMEM175 Expression (HEK293S GnTi⁻ cells) start->expression purification Protein Purification (Affinity & Size-Exclusion Chromatography) expression->purification complex_formation Complex Formation (Incubate with 2 mM AP-6) purification->complex_formation grid_prep Cryo-EM Grid Preparation (Plunge Freezing) complex_formation->grid_prep data_collection Data Collection (Titan Krios Microscope) grid_prep->data_collection processing Image Processing & 3D Reconstruction data_collection->processing structure 3.5 Å Structure of TMEM175-AP-6 Complex processing->structure

Workflow for determining the cryo-EM structure of the TMEM175-AP-6 complex.

Conclusion

AP-6 represents a significant advancement in the pharmacological toolkit for studying TMEM175. Its well-characterized mechanism as a selective pore blocker provides a clear basis for its inhibitory action. The elucidation of its binding site through cryo-EM offers a structural template for the rational design of new, potentially more potent and selective TMEM175 modulators. The observed effects of AP-6 on lysosomal catabolism and macropinocytosis underscore the critical role of TMEM175-mediated ion flux in fundamental cellular processes. This in-depth guide serves as a foundational resource for further investigation into the biology of TMEM175 and the development of novel therapeutic strategies for associated diseases.

References

The Function of L-2-Amino-6-Phosphonohexanoic Acid (L-AP6) in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid derivative that has garnered interest in the field of neuroscience for its specific action on glutamate signaling. This technical guide provides an in-depth analysis of the function of this compound, detailing its mechanism of action, relevant experimental protocols, and potential implications for drug development. This compound is characterized as a selective and potent agonist at a unique "quisqualate-sensitized" site, primarily identified in hippocampal CA1 pyramidal neurons. Its activity is contingent on the prior activation of a specific recognition site by quisqualic acid, leading to neuronal depolarization. This guide will synthesize the current understanding of this compound's role in modulating synaptic transmission and outline its potential as a pharmacological tool for dissecting glutamate receptor function.

Core Function and Mechanism of Action

This compound's primary role in neuroscience is that of a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[1] Unlike direct agonists of major glutamate receptors, the action of this compound is conditional. A brief exposure of neuronal tissue to quisqualic acid (QUIS) is required to "sensitize" a novel recognition site, enabling subsequent depolarization by this compound.[1][2] This unique mechanism of action distinguishes this compound from other excitatory amino acid (EAA) analogues.

The sensitization effect induced by quisqualate is persistent, lasting for a significant duration after the initial exposure.[2] While the precise molecular identity of this quisqualate-sensitized site is not fully elucidated, experimental evidence suggests that the subsequent action of compounds like L-AP4, and by extension this compound, involves the interplay of multiple glutamate receptor subtypes. The depolarization induced by these phosphonate analogues at the sensitized site appears to be mediated by the release of endogenous excitatory amino acids, which then act on ionotropic (NMDA and AMPA) and metabotropic glutamate receptors.[3] This proposed mechanism suggests an indirect action of this compound, triggering a localized release of glutamate to effect neuronal excitation.

It is crucial to distinguish this compound (L-2-amino-6-phosphonohexanoic acid) from an unrelated compound sometimes referred to as "AP-6," which has been identified as a selective inhibitor of the lysosomal potassium and proton channel TMEM175 and is being investigated in the context of Parkinson's disease.[4][5][6] The focus of this guide is solely on the glutamate receptor agonist, this compound.

Signaling Pathway

The signaling cascade initiated by this compound at the quisqualate-sensitized site is complex and not fully resolved. However, based on studies of analogous compounds acting at this site, a plausible pathway can be proposed. The initial binding of quisqualate to its recognition site induces a conformational change or downstream effect that "primes" a separate binding site for this compound. Upon binding, this compound is hypothesized to trigger a calcium-independent release of endogenous glutamate from presynaptic terminals or glial cells.[3] This released glutamate then activates postsynaptic AMPA and NMDA receptors, leading to ion influx and neuronal depolarization. It may also act on metabotropic glutamate receptors, modulating other signaling cascades.

L_AP6_Signaling_Pathway cluster_pre Presynaptic Terminal / Glia cluster_post Postsynaptic Neuron Quisqualate Quisqualate Sensitized_Site Quisqualate-Sensitized Recognition Site Quisqualate->Sensitized_Site 1. Sensitizes Glutamate_Release Ca2+-Independent Glutamate Release Sensitized_Site->Glutamate_Release 3. Triggers L_AP6 This compound L_AP6->Sensitized_Site 2. Binds & Activates Glutamate Glutamate Glutamate_Release->Glutamate AMPAR AMPA Receptor Depolarization Neuronal Depolarization AMPAR->Depolarization Na+ influx NMDAR NMDA Receptor NMDAR->Depolarization Na+/Ca2+ influx mGluR Metabotropic Glutamate Receptor Glutamate->AMPAR Activates Glutamate->NMDAR Activates Glutamate->mGluR Modulates

Caption: Proposed signaling pathway for this compound at the quisqualate-sensitized site.

Quantitative Data

The selectivity and potency of this compound have been characterized through electrophysiological studies. The following table summarizes the key quantitative data regarding its activity at the quisqualate-sensitized site and its cross-reactivity with other glutamate receptors.

ParameterReceptor/SiteValueSpeciesPreparationReference
IC50 Quisqualate-Sensitized Site40 µMRatHippocampal Slices[1]
IC50 Kainate/AMPA Receptors> 10 mMRatHippocampal Slices[1]
IC50 NMDA Receptors> 3 mMRatHippocampal Slices[1]
IC50 L-AP4 Receptors> 0.8 mMRatHippocampal Slices[1]
Potency Ratio (L-isomer vs D-isomer) Quisqualate-Sensitized Site14-fold more potentRatHippocampal Slices[1]

Experimental Protocols

The investigation of this compound's function predominantly relies on electrophysiological recordings in brain slice preparations. Below is a detailed methodology for a key type of experiment used to characterize its effects.

Electrophysiological Recording in Acute Hippocampal Slices

This protocol describes the general procedure for preparing acute hippocampal slices and performing extracellular or intracellular recordings to assess the effects of this compound.

Objective: To measure the change in neuronal membrane potential or synaptic activity in hippocampal CA1 pyramidal neurons in response to this compound application, with and without prior sensitization by quisqualate.

Materials:

  • Rodent (e.g., Wistar rat)

  • Vibratome

  • Dissection tools

  • Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose, bubbled with 95% O2 / 5% CO2.

  • Sucrose-based cutting solution (optional, for improved slice health)

  • L-Quisqualic acid stock solution

  • This compound stock solution

  • Electrophysiology rig with amplifier, micromanipulators, and recording electrodes (glass micropipettes).

  • Data acquisition system

Methodology:

  • Animal Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols. Perfuse transcardially with ice-cold, oxygenated aCSF or sucrose cutting solution. Rapidly dissect the brain and place it in the ice-cold solution.

  • Hippocampal Slice Preparation: Mount the brain on the vibratome stage and cut coronal or horizontal slices (typically 300-400 µm thick) containing the hippocampus. Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 30-32°C).

  • Electrode Placement: Place a recording electrode (for intracellular, whole-cell, or extracellular field potential recordings) in the CA1 pyramidal cell layer of the hippocampus.

  • Baseline Recording: Establish a stable baseline recording of neuronal activity or membrane potential.

  • This compound Application (Control): Perfuse the slice with aCSF containing this compound at a specific concentration (e.g., 50 µM) and record any changes in neuronal activity.

  • Washout: Wash out the this compound by perfusing with standard aCSF until the recording returns to baseline.

  • Quisqualate Sensitization: Briefly apply a low concentration of quisqualic acid (e.g., 1 µM for 1-2 minutes) to the slice.

  • Washout: Wash out the quisqualate with standard aCSF.

  • This compound Application (Post-Sensitization): Re-apply this compound at the same concentration as in step 6 and record the neuronal response.

  • Data Analysis: Compare the response to this compound before and after quisqualate sensitization. Quantify changes in membrane potential, firing rate, or the amplitude and frequency of synaptic events.

Experimental_Workflow start Start slice_prep Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (>=1 hr) slice_prep->recovery recording_setup Transfer to Recording Chamber recovery->recording_setup baseline Establish Stable Baseline Recording recording_setup->baseline L_AP6_control Apply this compound (Control) baseline->L_AP6_control washout1 Washout L_AP6_control->washout1 quis_sensitization Brief Application of Quisqualate washout1->quis_sensitization washout2 Washout quis_sensitization->washout2 L_AP6_test Apply this compound (Post-Sensitization) washout2->L_AP6_test data_analysis Data Analysis and Comparison L_AP6_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for characterizing this compound effects in hippocampal slices.

Implications for Drug Development

The unique mechanism of action of this compound presents both opportunities and challenges for drug development.

  • Pharmacological Tool: this compound is an invaluable research tool for probing the function of the quisqualate-sensitized site and its role in synaptic transmission. Its high selectivity for this site over other glutamate receptors makes it a precise instrument for isolating and studying this particular signaling pathway.[1]

  • Therapeutic Potential: The conditional nature of this compound's activity suggests the possibility of developing drugs that target similar "sensitized" states in the brain. Pathological conditions that might involve an upregulation or alteration of the quisqualate recognition site could potentially be targeted by this compound analogues. However, the need for a "sensitizing" agent complicates its direct therapeutic application.

  • Target Identification: Further research into the molecular components of the quisqualate-sensitized site, for which this compound is a selective agonist, could lead to the identification of novel drug targets for modulating glutamatergic neurotransmission. Understanding how this site is regulated and its downstream effects could open new avenues for treating neurological and psychiatric disorders characterized by aberrant glutamate signaling.

Conclusion

L-2-amino-6-phosphonohexanoic acid is a highly selective agonist for a quisqualate-sensitized site, primarily characterized in the hippocampus. Its function is contingent on the prior activation of a novel recognition site by quisqualate, leading to neuronal depolarization likely through the localized release of endogenous glutamate. While its direct therapeutic applications are not immediately apparent due to its conditional activity, this compound serves as a critical pharmacological tool for dissecting a unique aspect of glutamate neurotransmission. Future research aimed at elucidating the molecular nature of the quisqualate-sensitized site will be crucial for translating the insights gained from studying this compound into potential therapeutic strategies for a range of neurological disorders.

References

An In-depth Technical Guide to the Discovery and Characterization of L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a selective agonist for a quisqualate-sensitized site in the hippocampus, demonstrating high potency and specificity. This technical guide provides a comprehensive overview of the discovery, characterization, and methodologies used to elucidate the pharmacological profile of this compound. The document includes a summary of its binding affinities, detailed experimental protocols for key assays, and a description of its proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience and pharmacology, as well as professionals involved in drug discovery and development.

Introduction

The study of excitatory amino acid (EAA) receptors is crucial for understanding the complexities of synaptic transmission and plasticity in the central nervous system. Within this field, the discovery of selective agonists and antagonists has been instrumental in characterizing the diverse receptor subtypes and their physiological roles. This compound has emerged as a significant pharmacological tool due to its selective action at a novel quisqualate-sensitized site, distinguishing it from other EAA receptor ligands. This document details the foundational research that established the pharmacological profile of this compound.

Discovery and Initial Characterization

This compound was identified and characterized in a seminal study by Schulte et al. (1994). The research focused on a novel EAA receptor site in CA1 pyramidal neurons of the rat hippocampus that becomes sensitive to depolarization by certain α-amino-ω-phosphonate analogues, including this compound, following a brief exposure to quisqualic acid.

Resolution of D- and L-Isomers

The initial work utilized a racemic mixture of AP6 (Dthis compound). To enhance potency and specificity, the D- and L-enantiomers were resolved through fractional crystallization of the L-lysine salt of Dthis compound[1]. This allowed for the specific characterization of the pharmacologically more active L-isomer, this compound.

Quantitative Pharmacological Data

The selectivity of this compound for the quisqualate-sensitized site was established by comparing its potency at this site with its activity at other known EAA receptors. The following table summarizes the key quantitative data from these studies.

Receptor/SiteLigandPotency (IC50)Reference
Quisqualate-Sensitized Site (CA1)This compound40 µM[1]
Kainate/AMPA ReceptorsThis compound> 10 mM[1]
NMDA ReceptorsThis compound3 mM[1]
L-AP4 Receptors (Lateral Perforant Path)This compound0.8 mM[1]

Table 1: Potency and Selectivity of this compound at Various EAA Receptor Sites.

Proposed Signaling Pathway

This compound is an agonist at a quisqualate-sensitized site, which is believed to be a type of metabotropic glutamate receptor, specifically the mGluR4a subtype. This receptor is coupled to an inhibitory G-protein (Gi/o). The proposed signaling cascade upon activation by this compound is as follows:

  • Ligand Binding: this compound binds to the extracellular domain of the mGluR4a receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The GDP bound to the α-subunit is exchanged for GTP.

  • G-Protein Dissociation: The activated Gαi/o subunit dissociates from the βγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit interacts with and inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to a cellular response.

L_AP6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound mGluR4a mGluR4a This compound->mGluR4a Binds G_protein Gi/o Protein (GDP-bound) mGluR4a->G_protein Activates G_protein_active Gαi/o-GTP G_protein->G_protein_active GTP for GDP exchange G_beta_gamma Gβγ AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP   AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Figure 1: Proposed signaling pathway of this compound via the mGluR4a receptor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of this compound. While the precise parameters from the original study by Schulte et al. (1994) are not fully available, the following represents standard and widely accepted protocols for these types of experiments.

Electrophysiological Recordings in Hippocampal Slices

Objective: To measure the electrophysiological response of CA1 pyramidal neurons to this compound and other EAA receptor agonists.

Materials:

  • Male Sprague-Dawley rats (150-250 g)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

  • Sucrose-based cutting solution containing (in mM): 212.7 sucrose, 2.6 KCl, 1.23 NaH2PO4, 5 MgCl2, 1 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

  • This compound and other EAA receptor agonists (e.g., quisqualate, NMDA, AMPA, kainate).

  • Vibrating microtome (vibratome).

  • Recording chamber and perfusion system.

  • Glass microelectrodes (1-5 MΩ resistance).

  • Electrophysiology recording setup (amplifier, digitizer, computer with appropriate software).

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.

    • Place a recording microelectrode filled with aCSF in the stratum pyramidale of the CA1 region to record extracellular field potentials.

    • Place a stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses.

    • After obtaining a stable baseline recording, apply quisqualate (e.g., 10 µM) for a brief period (e.g., 5 minutes) to sensitize the neurons.

    • Following washout of quisqualate, apply this compound and other agonists at various concentrations to the perfusion bath.

    • Record the changes in the extracellular field potential to determine the depolarizing or hyperpolarizing effects of the compounds.

  • Data Analysis:

    • Measure the amplitude and duration of the evoked field potentials.

    • Construct dose-response curves for each agonist to determine the IC50 values.

Electrophysiology_Workflow cluster_preparation Slice Preparation cluster_recording Recording cluster_analysis Data Analysis A Anesthetize and decapitate rat B Rapidly remove brain A->B C Prepare 400µm hippocampal slices in ice-cold sucrose solution B->C D Incubate slices in aCSF for >1hr C->D E Transfer slice to recording chamber D->E F Position stimulating and recording electrodes E->F G Establish stable baseline recording F->G H Apply quisqualate to sensitize neurons G->H I Apply this compound and other agonists H->I J Measure changes in field potentials I->J K Construct dose-response curves J->K L Determine IC50 values K->L

Figure 2: Workflow for electrophysiological recording in hippocampal slices.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for different glutamate receptor subtypes.

Materials:

  • Rat brain tissue (hippocampus or cortex).

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radiolabeled ligand specific for the receptor of interest (e.g., [3H]L-AP4 for mGluR4a).

  • Unlabeled this compound and other competing ligands.

  • Incubation buffer (e.g., 50 mM Tris-HCl with 2.5 mM CaCl2 and 1.2 mM MgSO4, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Dissect the brain region of interest and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in incubation buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein.

    • Add increasing concentrations of unlabeled this compound (for competition binding) or increasing concentrations of the radiolabeled ligand (for saturation binding).

    • Add a fixed concentration of the radiolabeled ligand to all tubes in a competition assay.

    • To determine non-specific binding, add a high concentration of a known potent ligand for the receptor to a separate set of tubes.

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of the radiolabeled ligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Synthesis of L-2-Amino-6-phosphonohexanoic Acid (this compound)
  • Synthesis of a suitable phosphonate precursor.

  • Introduction of the amino group at the α-position. This is often achieved through methods like the Strecker synthesis or the use of chiral auxiliaries to ensure enantioselectivity.

  • Protection and deprotection of functional groups throughout the synthesis.

  • Purification of the final product, often using chromatographic techniques.

Conclusion

This compound is a valuable pharmacological tool characterized by its high selectivity for the quisqualate-sensitized site in the hippocampus, which is likely an mGluR4a receptor. Its discovery and characterization have contributed significantly to our understanding of the diversity and function of excitatory amino acid receptors. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of neuropharmacology. Further research into the downstream signaling pathways and the precise molecular interactions of this compound will continue to enhance our knowledge of synaptic function and may open new avenues for therapeutic intervention in neurological disorders.

References

L-AP6 and the Regulation of Lysosomal Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. The maintenance of their acidic internal environment and membrane potential is paramount for their function and is regulated by a variety of ion channels and transporters. Among these, lysosomal potassium (K+) channels play a crucial role in cellular homeostasis. This technical guide provides an in-depth exploration of L-AP6, a selective inhibitor of the lysosomal potassium channel TMEM175, and its role in the regulation of lysosomal function. This document details the mechanism of action of this compound, its quantitative effects, the experimental protocols used for its characterization, and the downstream signaling pathways it influences.

This compound: A Selective Inhibitor of the Lysosomal Potassium Channel TMEM175

This compound has been identified as a selective inhibitor of Transmembrane Protein 175 (TMEM175), a key ion channel in the lysosomal membrane responsible for both potassium and proton flux.[1][2] Understanding the interaction between this compound and TMEM175 is crucial for elucidating the role of this channel in lysosomal physiology and pathology, including its association with Parkinson's disease.[1][2]

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound acts as a pore blocker of the TMEM175 channel.[1] It binds to a distinct site within the ion permeation pathway, physically occluding the channel and thereby inhibiting the flow of both potassium and protons.[1]

Quantitative Data on this compound Inhibition of TMEM175

The inhibitory potency of this compound on TMEM175 has been quantified through various experimental assays. The following table summarizes the key quantitative data.

ParameterValueExperimental ConditionReference
IC50 for K+ flux inhibition ~141 µMNeutral pH[3]
IC50 for H+ flux inhibition ~170 µMpH 4.5[3]

Downstream Effects of this compound Mediated TMEM175 Inhibition

Inhibition of TMEM175 by this compound leads to several significant downstream cellular effects, primarily related to the enhancement of lysosomal catabolic activity.

  • Increased Macromolecule Catabolism: Acute inhibition of TMEM175 with this compound has been shown to increase the breakdown of macromolecules within the lysosome.[1]

  • Accelerated Macropinocytosis: Treatment with this compound accelerates the process of macropinocytosis, a form of endocytosis responsible for the bulk uptake of extracellular fluid and its contents.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its effects on TMEM175.

Whole-Lysosome Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents across the lysosomal membrane.

1. Lysosome Isolation:

  • Cells (e.g., HEK293T cells overexpressing TMEM175) are harvested and homogenized.

  • Lysosomes are isolated from the cell lysate using a density gradient centrifugation method.

2. Electrophysiological Recording:

  • Isolated lysosomes are transferred to a recording chamber.

  • Patch-clamp recordings are performed in the whole-lysosome configuration.

  • Pipette (luminal) solution: Contains (in mM): 140 K-gluconate, 4 NaCl, 1 MgCl2, 0.5 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH. For proton current measurements, K-gluconate is replaced with N-methyl-D-glucamine (NMDG) and the pH is adjusted to 4.6.

  • Bath (cytosolic) solution: Contains (in mM): 140 K-gluconate, 4 NaCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.2 with KOH.

  • Currents are recorded in response to voltage steps, and the effect of this compound is determined by perfusing the bath with a solution containing the inhibitor.

Macropinocytosis Assay

This assay quantifies the rate of fluid-phase uptake by cells.

1. Cell Culture and Treatment:

  • Cells (e.g., HeLa or MEF cells) are cultured on coverslips.

  • Cells are treated with this compound at the desired concentration for a specified time (e.g., 1 hour).

2. Dextran Uptake:

  • The culture medium is replaced with a medium containing a fluorescent fluid-phase marker, such as 70 kDa dextran conjugated to a fluorophore (e.g., TMR-dextran) at a concentration of 1 mg/mL.

  • Cells are incubated for a short period (e.g., 5-15 minutes) to allow for dextran uptake via macropinocytosis.

3. Fixation and Imaging:

  • The dextran-containing medium is removed, and the cells are washed with cold PBS to stop endocytosis.

  • Cells are fixed with 4% paraformaldehyde.

  • The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.

4. Quantification:

  • The number and area of fluorescent puncta (macropinosomes) per cell are quantified using semi-automated image analysis software (e.g., ImageJ or CellProfiler).

Cryo-Electron Microscopy of TMEM175 with this compound

This technique is used to determine the high-resolution structure of the TMEM175 channel in complex with this compound.

1. Protein Expression and Purification:

  • Human TMEM175 is overexpressed in a suitable cell line (e.g., HEK293S GnTI- cells).

  • The protein is solubilized from the cell membranes using a detergent (e.g., GDN) and purified using affinity chromatography.

2. Cryo-EM Grid Preparation:

  • The purified TMEM175 protein is incubated with an excess of this compound.

  • The protein-inhibitor complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane.

3. Data Collection and Processing:

  • Cryo-EM data is collected on a high-end transmission electron microscope (e.g., a Titan Krios).

  • The collected images are processed using specialized software to reconstruct a three-dimensional map of the TMEM175-L-AP6 complex.

4. Model Building and Refinement:

  • An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound and TMEM175.

Signaling Pathway of TMEM175 Inhibition by this compound and its Downstream Consequences

TMEM175_Inhibition_Pathway LAP6 This compound TMEM175 TMEM175 (Lysosomal K+/H+ Channel) LAP6->TMEM175 Binds and Blocks Pore IonFlux Inhibition of K+ and H+ Flux LAP6->IonFlux Catabolism Increased Lysosomal Macromolecule Catabolism IonFlux->Catabolism Macropinocytosis Accelerated Macropinocytosis Catabolism->Macropinocytosis

Caption: this compound inhibits TMEM175, leading to enhanced lysosomal degradation.

Experimental Workflow for Characterizing this compound

LAP6_Characterization_Workflow cluster_biochemical Biochemical & Structural Analysis cluster_functional Functional Analysis Purification TMEM175 Purification CryoEM Cryo-Electron Microscopy with this compound Purification->CryoEM Structure High-Resolution Structure of TMEM175-L-AP6 Complex CryoEM->Structure PatchClamp Whole-Lysosome Patch-Clamp IC50 Determination of IC50 Values PatchClamp->IC50 MacropinoAssay Macropinocytosis Assay FunctionalEffects Assessment of Cellular Functional Effects MacropinoAssay->FunctionalEffects

Caption: Workflow for the structural and functional characterization of this compound.

TMEM175 in Apoptosis Signaling

TMEM175_Apoptosis_Pathway Bcl2 Bcl-2 TMEM175 TMEM175 Bcl2->TMEM175 Inhibits Mitophagy Inhibition of Mitophagy TMEM175->Mitophagy Mito_Dysfunction Mitochondrial Dysfunction Mitophagy->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS ROS->TMEM175 Activates (Positive Feedback) Apoptosis Apoptosis ROS->Apoptosis

Caption: TMEM175's role in a positive feedback loop promoting apoptosis.[4][5]

Conclusion

This compound serves as a valuable research tool for probing the function of the lysosomal potassium channel TMEM175. Its ability to selectively inhibit this channel has unveiled critical roles for TMEM175 in regulating lysosomal catabolism and macropinocytosis. The detailed experimental protocols and signaling pathways outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target lysosomal function in health and disease. Further investigation into the therapeutic potential of modulating TMEM175 activity with compounds like this compound is warranted, particularly in the context of neurodegenerative disorders such as Parkinson's disease.

References

An In-depth Technical Guide on the Physiological Effects of L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid analogue that has been characterized as a selective agonist at a novel quisqualate-sensitized site in the hippocampus. This guide provides a comprehensive overview of the physiological effects of this compound, detailing its mechanism of action, its impact on synaptic transmission and neuronal excitability, and its role in modulating key signaling pathways. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of this compound's unique pharmacological profile.

Introduction

This compound has emerged as a valuable pharmacological tool for probing the intricacies of glutamatergic neurotransmission. Its selectivity for a quisqualate-sensitized site, distinct from conventional ionotropic and metabotropic glutamate receptors, offers a unique avenue for investigating novel signaling mechanisms in the central nervous system, particularly within the hippocampus. This document synthesizes the available quantitative data, experimental methodologies, and known signaling pathways associated with this compound to provide a thorough understanding of its physiological consequences.

Mechanism of Action

This compound is a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons[1]. Brief exposure of hippocampal slices to quisqualic acid (QUIS) sensitizes these neurons to depolarization by this compound[2][3]. This effect is reversible by L-α-aminoadipate[1][4]. The action of this compound at this site is highly specific, with significantly lower affinity for other excitatory amino acid (EAA) receptors.

Receptor Binding Profile

The selectivity of this compound is a key feature of its pharmacological profile. Quantitative data on its potency at various glutamate receptor sites are summarized in the table below.

Receptor/SiteParameterValueReference
Quisqualate-Sensitized Site (CA1)IC5040 µM[1]
Kainate/AMPA ReceptorsIC50> 10 mM
NMDA ReceptorsIC50> 3 mM
Lateral Perforant Path L-AP4 ReceptorsIC50> 0.8 mM[4]

Table 1: Potency of this compound at Various Glutamate Receptor Sites.

Physiological Effects

The activation of the quisqualate-sensitized site by this compound leads to a range of physiological effects, primarily centered on neuronal depolarization and the modulation of synaptic activity.

Electrophysiological Effects

In hippocampal CA1 pyramidal neurons previously exposed to quisqualate, this compound induces a depolarizing response[1][3]. This depolarization can alter the excitability of the neuron, influencing its firing properties.

Application of this compound to quisqualate-primed hippocampal slices leads to a depression of Schaffer collateral synaptic responses in the CA1 region[3]. The precise quantitative effects on excitatory postsynaptic potential (EPSP) amplitude and frequency require further detailed investigation through targeted electrophysiological studies.

Signaling Pathways

The downstream signaling cascade initiated by this compound binding to the quisqualate-sensitized site is an area of active investigation. Given its association with metabotropic-like effects, potential pathways include the modulation of adenylyl cyclase and G-protein activation.

While direct evidence for this compound-mediated G-protein activation is still emerging, the nature of its receptor suggests a likely involvement of G-protein-coupled signaling. The diagram below illustrates a hypothetical signaling pathway based on the known actions of group III metabotropic glutamate receptors, which share some pharmacological similarities with the this compound-sensitive site.

This compound Signaling Pathway L_AP6 This compound Receptor Quisqualate-Sensitized Receptor L_AP6->Receptor binds G_Protein G-protein (Gi/o) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 1: Hypothetical signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's physiological effects.

Electrophysiological Recording in Hippocampal Slices

This protocol describes the methodology for assessing the effects of this compound on synaptic transmission in the CA1 region of the hippocampus.

Objective: To measure changes in excitatory postsynaptic potentials (EPSPs) in CA1 pyramidal neurons in response to this compound application following quisqualate sensitization.

Materials:

  • Rat hippocampal slices (400 µm thick)

  • Artificial cerebrospinal fluid (aCSF)

  • Quisqualic acid (QUIS)

  • L-2-Amino-6-phosphonohexanoic acid (this compound)

  • Glass microelectrodes

  • Electrophysiology recording setup (amplifier, digitizer, etc.)

Procedure:

  • Prepare transverse hippocampal slices from adult rats and maintain them in an interface chamber perfused with aCSF.

  • Position a stimulating electrode in the stratum radiatum to evoke synaptic responses in CA1 pyramidal neurons.

  • Place a recording electrode in the CA1 pyramidal cell layer to record field EPSPs.

  • Establish a stable baseline recording of evoked EPSPs for at least 15 minutes.

  • Perfuse the slice with a solution containing quisqualic acid (e.g., 10 µM) for a brief period (e.g., 5 minutes) to sensitize the neurons.

  • Wash out the quisqualic acid with normal aCSF and allow the responses to return to a stable baseline.

  • Apply this compound at the desired concentration (e.g., 40 µM) to the perfusion medium.

  • Record the changes in the amplitude and slope of the evoked EPSPs for at least 30 minutes or until a stable effect is observed.

  • Wash out this compound and monitor the recovery of the synaptic responses.

Data Analysis:

  • Measure the slope and amplitude of the EPSPs.

  • Express the post-drug values as a percentage of the pre-drug baseline.

  • Perform statistical analysis to determine the significance of the observed effects.

Electrophysiology Workflow Slice_Prep Hippocampal Slice Preparation Baseline Baseline EPSP Recording Slice_Prep->Baseline QUIS_App Quisqualate Application Baseline->QUIS_App Washout1 Washout QUIS_App->Washout1 L_AP6_App This compound Application Washout1->L_AP6_App Recording Record EPSP Changes L_AP6_App->Recording Washout2 Washout Recording->Washout2 Analysis Data Analysis Washout2->Analysis

Figure 2: Experimental workflow for electrophysiology.

cAMP Accumulation Assay

This protocol outlines a method to investigate the potential of this compound to modulate adenylyl cyclase activity.

Objective: To determine if this compound inhibits forskolin-stimulated cAMP accumulation in a cell line expressing the putative this compound receptor.

Materials:

  • Cultured cells expressing the target receptor

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of this compound for another incubation period (e.g., 15 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Construct a concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation.

Data Analysis:

  • Calculate the percentage of inhibition of the forskolin response for each concentration of this compound.

  • Determine the IC50 value of this compound for the inhibition of adenylyl cyclase.

Conclusion

This compound is a highly selective agonist for a novel quisqualate-sensitized site in the hippocampus. Its ability to induce neuronal depolarization and modulate synaptic transmission, coupled with its distinct pharmacological profile, makes it an invaluable tool for dissecting the complexities of glutamate signaling. Further research into its downstream signaling pathways and its effects on neuronal network activity will undoubtedly provide deeper insights into the physiological roles of this unique receptor system and may unveil new therapeutic targets for neurological disorders.

References

L-AP6 (AP-6): A Novel Modulator of the Lysosomal Ion Channel TMEM175 and its Therapeutic Potential in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein. Recent genetic and functional studies have implicated lysosomal dysfunction as a central player in the pathogenesis of PD. A key protein in maintaining lysosomal homeostasis is the transmembrane protein 175 (TMEM175), a lysosomal potassium and proton channel. Genetic variants of TMEM175 are associated with an increased risk of developing Parkinson's disease. This has led to the emergence of TMEM175 as a promising therapeutic target. L-AP6 (more commonly referred to as AP-6) is a recently identified selective inhibitor of TMEM175. This technical guide provides a comprehensive overview of AP-6, its mechanism of action, and its connection to the core pathologies of Parkinson's disease, intended for researchers, scientists, and professionals in drug development.

Introduction: The Lysosomal Connection to Parkinson's Disease

The prevailing hypothesis in Parkinson's disease research has expanded beyond a singular focus on dopamine to include fundamental cellular processes, most notably the autophagy-lysosome pathway. Lysosomes are cellular organelles responsible for the degradation and recycling of cellular waste, including misfolded proteins like α-synuclein. Impaired lysosomal function can lead to the accumulation of these toxic aggregates, a hallmark of PD.

Transmembrane protein 175 (TMEM175) is a critical ion channel located in the lysosomal membrane that regulates lysosomal pH and membrane potential, both of which are essential for the catalytic activity of lysosomal enzymes.[1] Dysfunction of TMEM175 has been shown to cause lysosomal pH instability, leading to decreased enzymatic activity, impaired clearance of autophagosomes, and reduced mitochondrial respiration.[1] Furthermore, TMEM175 deficiency in neurons increases their susceptibility to the toxic effects of α-synuclein fibrils.[1]

This compound (AP-6): A Selective Inhibitor of TMEM175

AP-6 is a novel small molecule that has been identified as a selective inhibitor of the TMEM175 ion channel.[2][3] Its discovery provides a valuable pharmacological tool to probe the function of TMEM175 in both healthy and diseased states and represents a potential therapeutic avenue for Parkinson's disease.

Mechanism of Action

AP-6 functions as a pore blocker of the TMEM175 channel.[2][3] Cryo-electron microscopy studies have revealed that AP-6 binds to a distinct site within the ion permeation pathway of the channel, physically occluding the passage of both potassium (K+) and protons (H+).[3][4] This inhibition of ion flux alters the electrochemical environment of the lysosome.

Quantitative Data on AP-6 Inhibition

The inhibitory potency of AP-6 on TMEM175 has been characterized using various electrophysiological and fluorescence-based assays. The available quantitative data is summarized in the table below.

CompoundTargetAssay TypeIon FluxIC50 (μM)Reference
AP-6TMEM175Whole-cell patch clampProton (H+)~170[4]
AP-6TMEM175Fluorescence-based liposome fluxPotassium (K+)~141[4]
2-PPATMEM175Whole-cell patch clampProton (H+)~30[4]
2-PPATMEM175Fluorescence-based liposome fluxPotassium (K+)~32[4]
4-AP TMEM175Whole-cell patch clampProton (H+)~55[5]
4-APTMEM175Whole-cell patch clampPotassium (K+)~35[5]

*2-phenylpyridin-4-ylamine (2-PPA) is another selective TMEM175 inhibitor, structurally related to AP-6. **4-aminopyridine (4-AP) is a broader potassium channel blocker, also known to inhibit TMEM175.[5]

Signaling Pathways and Pathological Relevance in Parkinson's Disease

The inhibition of TMEM175 by AP-6 has profound implications for several cellular pathways implicated in Parkinson's disease pathology.

Lysosomal Function and Autophagy

By blocking the ion-conducting pore of TMEM175, AP-6 modulates lysosomal pH and membrane potential. While chronic TMEM175 deficiency is linked to impaired lysosomal degradation, acute inhibition with compounds like AP-6 has been shown to increase the level of lysosomal macromolecule catabolism.[2][3] This suggests a complex regulatory role for TMEM175 in lysosomal digestive processes. The precise mechanism by which acute inhibition enhances catabolism is still under investigation but may involve compensatory responses to the altered lysosomal environment.

cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 H_ion H+ TMEM175->H_ion Efflux K_ion K+ TMEM175->K_ion Efflux Lysosomal_Enzymes Lysosomal Enzymes Degradation_Products Degradation Products Lysosomal_Enzymes->Degradation_Products AP6 AP-6 AP6->TMEM175 Inhibits Autophagosome Autophagosome (containing α-synuclein) Autophagosome->Lysosomal_Enzymes Fusion & Degradation

Figure 1: AP-6 Inhibition of TMEM175 and its Impact on Lysosomal Degradation.

Mitochondrial Homeostasis and Oxidative Stress

A critical link exists between lysosomal and mitochondrial health. TMEM175 dysfunction can lead to impaired mitophagy, the process of clearing damaged mitochondria.[6][7] This results in the accumulation of dysfunctional mitochondria, which are a major source of reactive oxygen species (ROS).[6][7] ROS can, in turn, further damage cellular components, including lipids, proteins, and DNA, contributing to the neurodegenerative process. Interestingly, ROS has been shown to form a positive feedback loop by further activating TMEM175, augmenting apoptosis.[6][7]

TMEM175_dysfunction TMEM175 Dysfunction Impaired_Mitophagy Impaired Mitophagy TMEM175_dysfunction->Impaired_Mitophagy Damaged_Mitochondria Damaged Mitochondria Accumulation Impaired_Mitophagy->Damaged_Mitochondria ROS Increased ROS Production Damaged_Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis TMEM175_activation TMEM175 Activation ROS->TMEM175_activation Positive Feedback TMEM175_activation->Apoptosis Augments

Figure 2: The Role of TMEM175 in Mitochondrial Homeostasis and Apoptosis.

α-Synuclein Aggregation

The accumulation of α-synuclein aggregates is a pathological hallmark of Parkinson's disease. The autophagy-lysosome pathway is a primary route for the clearance of α-synuclein. By modulating lysosomal function, AP-6 could indirectly influence the aggregation of α-synuclein. Studies on TMEM175-deficient neurons have shown an increase in phosphorylated and detergent-insoluble α-synuclein deposits following exposure to α-synuclein fibrils, suggesting that impaired TMEM175 function contributes to α-synuclein pathology.[1][8]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of TMEM175 modulators like AP-6. Below are outlines of key experimental methodologies.

Fluorescence-Based Liposome Flux Assay

This assay is used to measure the ion flux activity of reconstituted TMEM175 in liposomes.

  • Principle: Purified TMEM175 protein is reconstituted into lipid vesicles (liposomes) containing a high concentration of potassium ions (K+). These liposomes are then placed in a solution with a low K+ concentration. The addition of a protonophore (e.g., CCCP) creates a charge-balancing pathway, allowing K+ to exit the liposomes down its concentration gradient. This K+ efflux is coupled to a proton (H+) influx, which can be monitored by the quenching of a pH-sensitive fluorescent dye (e.g., ACMA) encapsulated within the liposomes. Inhibitors like AP-6 will reduce the rate of K+ efflux and thus slow down the fluorescence quenching.

  • Protocol Outline:

    • Protein Purification and Reconstitution: Purify human TMEM175 protein and reconstitute it into proteoliposomes containing a high concentration of KCl and the fluorescent probe ACMA.

    • Assay Setup: Dilute the proteoliposomes into a low KCl, high NaCl buffer in a 96- or 384-well plate.

    • Compound Addition: Add AP-6 or other test compounds at various concentrations to the wells.

    • Initiation of Flux: Initiate the ion flux by adding a protonophore (e.g., CCCP).

    • Fluorescence Measurement: Monitor the fluorescence quenching over time using a plate reader.

    • Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of the inhibitor. Normalize the data to controls (no inhibitor and full inhibition) and fit to a dose-response curve to determine the IC50 value.

cluster_workflow Liposome Flux Assay Workflow start Reconstitute TMEM175 in K+-rich liposomes with ACMA dye step2 Dilute liposomes in low K+ buffer start->step2 step3 Add AP-6 at varying concentrations step2->step3 step4 Initiate flux with a protonophore (CCCP) step3->step4 step5 Monitor fluorescence quenching over time step4->step5 end Calculate IC50 step5->end

Figure 3: Experimental Workflow for the Fluorescence-Based Liposome Flux Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TMEM175 channels expressed on the plasma membrane of cells.

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell overexpressing TMEM175. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific value, and the resulting ionic currents flowing through the TMEM175 channels are measured. The effect of inhibitors like AP-6 is assessed by applying the compound to the extracellular solution and measuring the reduction in current.

  • Protocol Outline:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with a plasmid encoding human TMEM175.

    • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

    • Cell Patching: Under a microscope, guide the micropipette to a transfected cell and form a high-resistance (gigaohm) seal with the cell membrane.

    • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Current Recording: Apply a voltage protocol (e.g., a series of voltage steps) and record the resulting TMEM175-mediated currents using an amplifier and data acquisition system.

    • Compound Application: Perfuse the cell with an extracellular solution containing AP-6 at various concentrations and record the corresponding reduction in current.

    • Data Analysis: Measure the current amplitude at each compound concentration, normalize to the baseline current, and fit the data to a dose-response curve to determine the IC50.

α-Synuclein Aggregation Assay in Neuronal Cells

This assay assesses the impact of TMEM175 modulation on the aggregation of α-synuclein in a cellular context.

  • Principle: Neuronal cells, often primary neurons or a neuronal cell line, are treated with pre-formed fibrils (PFFs) of α-synuclein. These PFFs act as seeds, inducing the aggregation of endogenous α-synuclein. The effect of TMEM175 inhibition by AP-6 on this aggregation process can be quantified by measuring the amount of insoluble, phosphorylated α-synuclein.

  • Protocol Outline:

    • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

    • Compound Treatment: Treat the cells with AP-6 at the desired concentration for a specified period.

    • α-Synuclein Seeding: Add α-synuclein PFFs to the cell culture medium to initiate aggregation.

    • Cell Lysis and Fractionation: After an incubation period, lyse the cells and separate the proteins into soluble and insoluble fractions using centrifugation and detergents.

    • Western Blotting: Analyze the amount of phosphorylated α-synuclein (at Serine 129) and total α-synuclein in the insoluble fraction by Western blotting.

    • Immunocytochemistry: Alternatively, fix the cells and use antibodies against phosphorylated α-synuclein to visualize and quantify the aggregates using microscopy and image analysis software.

Preclinical Models of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model to study Parkinson's disease.

  • Principle: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD. This model can be used to evaluate the neuroprotective effects of compounds that target pathways involved in neuronal survival.

  • Experimental Design Outline:

    • Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).

    • Compound Administration: Administer AP-6 or vehicle to the mice for a predefined period before and/or during MPTP treatment.

    • MPTP Induction: Induce parkinsonism by administering MPTP through a specific regimen (e.g., daily intraperitoneal injections for several days).

    • Behavioral Analysis: Assess motor function using tests such as the rotarod, pole test, and open field test.

    • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

    • Histological Analysis: Perfuse the brains and perform immunohistochemistry to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and the density of TH-positive fibers in the striatum.

Future Directions and Conclusion

The discovery of AP-6 as a selective inhibitor of TMEM175 opens up new avenues for research into the role of lysosomal function in Parkinson's disease. Future studies should focus on:

  • In vivo Efficacy: Conducting comprehensive preclinical studies with AP-6 in various animal models of Parkinson's disease to evaluate its neuroprotective potential and therapeutic window.

  • Target Engagement and Pharmacokinetics/Pharmacodynamics (PK/PD): Developing assays to measure AP-6 levels in the brain and correlate them with the modulation of TMEM175 activity and downstream biological effects.

  • Elucidation of Downstream Pathways: Further dissecting the precise molecular mechanisms by which acute TMEM175 inhibition by AP-6 enhances lysosomal catabolism.

  • Development of Activators: While AP-6 is an inhibitor, the development of TMEM175 activators is also being pursued by some research groups, as loss-of-function mutations in TMEM175 are associated with PD risk. A deeper understanding of the channel's regulation will be key to developing both types of modulators.

References

Structural Binding of L-AP6 to the TMEM175 Pore: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and membrane potential.[1][2] Dysfunction of TMEM175 has been linked to an increased risk of Parkinson's disease, making it a significant target for therapeutic development.[1][3] L-AP6 is a recently identified selective inhibitor of TMEM175 that acts as a pore blocker.[1][3][4] This technical guide provides an in-depth overview of the structural binding of this compound to the TMEM175 pore, including quantitative data, detailed experimental protocols, and visualizations of key processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on TMEM175 and related therapeutic strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with the human TMEM175 channel.

Table 1: Inhibitory Potency of this compound on Human TMEM175

Ion FluxIC50 (µM)
Potassium (K+)~141
Proton (H+)~170

Data sourced from whole-cell patch-clamp recordings from HEK293T cells expressing TMEM175.[1]

Table 2: Cryo-EM Data for Human TMEM175 in Complex with this compound

ParameterValue
PDB ID8VIC
EMDB IDEMD-43257
Resolution (Å)3.5

Data for the cryo-electron microscopy structure of the hTMEM175-AP-6 complex.[4]

Structural Insights into this compound Binding

Cryo-electron microscopy has revealed that this compound acts as a pore blocker of the TMEM175 channel.[1][3][4] The cryo-EM structure of human TMEM175 in the presence of 2 mM this compound was resolved to 3.5 Å.[1] This structure shows that the channel is in an open conformation, similar to its apo state.[1]

This compound binds within the ion conduction pathway, occluding the pore and preventing the passage of ions.[1][3][4] Specifically, two non-protein densities corresponding to this compound are observed in the pore. One molecule is located near the isoleucine constriction site, while a second, larger density is positioned near the luminal entrance of the pore.[1] This binding at distinct sites within the pore effectively blocks both potassium and proton flux.[1]

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the structural binding of this compound to TMEM175 are provided below.

Human TMEM175 Expression and Purification

A detailed protocol for the expression and purification of human TMEM175 (hTMEM175) is essential for structural and functional studies. The following is a summarized workflow based on established methods.

G cluster_expression Expression in HEK293T Cells cluster_purification Purification exp1 Transfection of HEK293T cells with hTMEM175 plasmid exp2 Cell harvesting 48-72 hours post-transfection exp1->exp2 pur1 Cell lysis and membrane preparation exp2->pur1 pur2 Solubilization of membranes with detergent (e.g., LMNG) pur1->pur2 pur3 Affinity chromatography (e.g., anti-GFP nanobody resin) pur2->pur3 pur4 Size-exclusion chromatography pur3->pur4

Caption: Workflow for hTMEM175 expression and purification.

Detailed Steps:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding for human TMEM175, often with a C-terminal GFP tag for purification purposes.

  • Cell Harvesting and Membrane Preparation: Cells are harvested 48-72 hours post-transfection. The plasma membranes are then isolated through a series of centrifugation steps.

  • Solubilization: The isolated membranes are solubilized using a mild detergent, such as Lauryl Maltose Neopentyl Glycol (LMNG), to extract the TMEM175 protein.

  • Affinity Chromatography: The solubilized protein is purified using affinity chromatography. For GFP-tagged proteins, an anti-GFP nanobody resin is commonly used.

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to separate the TMEM175 protein from any remaining contaminants and aggregates.

Cryo-Electron Microscopy (Cryo-EM)

The following workflow outlines the key steps in determining the structure of the hTMEM175-L-AP6 complex using cryo-EM.

G cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing sp1 Incubate purified hTMEM175 with this compound (e.g., 2 mM) sp2 Apply sample to EM grids and plunge-freeze in liquid ethane sp1->sp2 dc1 Screen grids for ice thickness and particle distribution sp2->dc1 dc2 Automated data collection on a Titan Krios microscope dc1->dc2 dp1 Motion correction and CTF estimation dc2->dp1 dp2 Particle picking and 2D classification dp1->dp2 dp3 Ab initio 3D reconstruction and 3D classification dp2->dp3 dp4 3D refinement and post-processing dp3->dp4 dp5 Model building and refinement dp4->dp5

Caption: Cryo-EM workflow for the hTMEM175-L-AP6 complex.

Detailed Steps:

  • Grid Preparation: Purified hTMEM175 is incubated with a saturating concentration of this compound. The complex is then applied to glow-discharged cryo-EM grids, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

  • Data Acquisition: Data is collected on a high-end transmission electron microscope, such as a Titan Krios, equipped with a direct electron detector. Automated data collection software is used to acquire thousands of movies of the frozen particles.

  • Image Processing: The raw movie frames are subjected to motion correction and contrast transfer function (CTF) estimation. Particles are then automatically picked from the micrographs and subjected to 2D classification to remove noise and bad particles.

  • 3D Reconstruction: An initial 3D model is generated ab initio from the 2D class averages. This is followed by 3D classification and refinement to improve the resolution of the final density map.

  • Model Building and Refinement: An atomic model of the hTMEM175-L-AP6 complex is built into the final cryo-EM density map and refined using software such as Coot and Phenix.[4]

Electrophysiology

Whole-cell patch-clamp electrophysiology is used to measure the inhibitory effect of this compound on TMEM175 ion channel activity.

G cluster_cell_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_analysis Data Analysis cp1 Transfect HEK293T cells with hTMEM175 plasmid cp2 Plate cells on coverslips for recording cp1->cp2 rec1 Establish whole-cell configuration with a patch pipette cp2->rec1 rec2 Apply voltage protocols to elicit TMEM175 currents rec1->rec2 rec3 Perfuse cells with varying concentrations of this compound rec2->rec3 rec4 Record current inhibition rec3->rec4 da1 Measure current amplitudes at each this compound concentration rec4->da1 da2 Plot dose-response curve and fit to Hill equation da1->da2 da3 Determine IC50 value da2->da3

Caption: Electrophysiology workflow for measuring this compound inhibition.

Detailed Steps:

  • Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding hTMEM175.

  • Patch-Clamp Recording: Whole-cell currents are recorded from single cells using a patch-clamp amplifier. The pipette solution contains the desired intracellular ions, and the bath solution contains the extracellular ions and varying concentrations of this compound.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to activate TMEM175 channels and measure the resulting ion currents.

  • Data Analysis: The recorded currents are analyzed to determine the extent of inhibition by this compound at different concentrations. A dose-response curve is generated, and the IC50 value is calculated by fitting the data to the Hill equation.[1]

Mechanism of Action and Functional Consequences

The structural and functional data converge to a clear mechanism of action for this compound as a pore blocker of TMEM175.

G cluster_mechanism Mechanism of this compound Inhibition cluster_consequence Functional Consequence mech1 This compound enters the TMEM175 pore mech2 Binds at distinct sites within the ion conduction pathway mech1->mech2 mech3 Physically occludes the pore mech2->mech3 cons1 Inhibition of K+ and H+ flux mech3->cons1 cons2 Alteration of lysosomal membrane potential and pH cons1->cons2 cons3 Increased lysosomal macromolecule catabolism cons2->cons3

Caption: Logical relationship of this compound mechanism and consequence.

By physically obstructing the ion permeation pathway, this compound prevents the flow of both potassium and protons through the TMEM175 channel.[1][3] This acute inhibition of TMEM175 has been shown to increase the level of lysosomal macromolecule catabolism, which in turn accelerates processes like macropinocytosis.[1][4] These findings suggest that this compound and similar inhibitors could serve as valuable tool compounds to further investigate the physiological roles of TMEM175 and as potential starting points for the development of therapeutics for Parkinson's disease.[1][3][4]

Conclusion

This technical guide has provided a comprehensive overview of the structural binding of the selective inhibitor this compound to the TMEM175 pore. The combination of high-resolution cryo-EM and detailed functional characterization through electrophysiology has elucidated the precise mechanism of inhibition. The quantitative data, detailed experimental protocols, and visual workflows presented herein offer a valuable resource for researchers in academia and industry. The continued study of the TMEM175-L-AP6 interaction will undoubtedly provide further insights into the role of this important lysosomal ion channel in health and disease, and may pave the way for novel therapeutic interventions.

References

L-AP6 and its Regulatory Role on Lysosomal Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the impact of L-AP6, a selective inhibitor of the lysosomal cation channel TMEM175, on lysosomal pH and membrane potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal physiology and its implications in various disease states, including neurodegenerative disorders like Parkinson's disease.

Executive Summary

This compound has been identified as a selective pore blocker of the transmembrane protein 175 (TMEM175), a crucial ion channel responsible for regulating the intricate balance of potassium and proton flux across the lysosomal membrane.[1][2] This inhibition has significant downstream effects on lysosomal function, particularly impacting lysosomal membrane potential and, in a context-dependent manner, lysosomal pH. Understanding the precise mechanisms of this compound action is paramount for its development as a tool compound in research and as a potential therapeutic agent. This guide summarizes the current understanding of this compound's effects, presents quantitative data on its activity, and provides detailed experimental protocols for the assessment of lysosomal pH and membrane potential.

This compound Mechanism of Action: Targeting TMEM175

This compound exerts its effects by directly interacting with and blocking the ion conduction pathway of TMEM175.[1][2] Cryo-electron microscopy studies have revealed that this compound binds within the pore of the TMEM175 channel, physically occluding the passage of ions.[2] This action effectively inhibits both the potassium (K+) and proton (H+) conductance mediated by TMEM175.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits TMEM175 and the subsequent impact on lysosomal ion flux.

L_AP6_Mechanism cluster_membrane Lysosomal Membrane TMEM175 TMEM175 Channel LAP6 This compound Block Pore Blockade LAP6->Block Binds to Ions K+ / H+ Ions Ions->TMEM175 Permeation Path Block->TMEM175 Occludes

Fig. 1: Mechanism of this compound inhibition of the TMEM175 channel.

Impact of this compound on Lysosomal pH

The effect of this compound on lysosomal pH is not direct but is a consequence of its inhibition of TMEM175, and this effect appears to be cell-type dependent. In some cell lines, the loss of TMEM175 function leads to a hyperacidification of the lysosomal lumen.[2] However, in other cell types, such as mouse embryonic fibroblasts (MEFs), neither acute nor constitutive inhibition of TMEM175 activity significantly alters lysosomal pH.[2] This suggests that the role of TMEM175 in maintaining lysosomal pH is complex and may be compensated for by other ion channels and transporters in certain cellular contexts.

Impact of this compound on Lysosomal Membrane Potential

TMEM175 is a key regulator of lysosomal membrane potential (ΔψL) due to its K+ conductance.[3][4] By blocking the efflux of K+ ions from the lysosome, this compound is expected to cause a depolarization of the lysosomal membrane. Lysosomes lacking functional TMEM175 have been shown to have a markedly depolarized membrane potential.[4] While direct quantitative measurements of this compound-induced changes in ΔψL are not yet widely published, the inhibition of TMEM175-mediated currents is a direct indicator of its impact on the electrical potential across the lysosomal membrane.

Quantitative Data

The inhibitory potency of this compound on TMEM175 has been quantified through electrophysiological studies. The following table summarizes the key quantitative data available.

ParameterValueCell TypeMethodReference
IC50 for TMEM175 Inhibition ~141 µMHEK293T cells expressing TMEM175Whole-cell patch clamp[2]
Effect on Lysosomal pH No significant changeMouse Embryonic Fibroblasts (MEFs)---[2]
Effect on Lysosomal Membrane Potential Depolarization (inferred)VariousLysosomal patch clamp on TMEM175 KO[4]

Experimental Protocols

Measurement of this compound-mediated Inhibition of TMEM175 Currents

Method: Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from studies characterizing TMEM175 inhibitors.[5][6]

Objective: To measure the inhibitory effect of this compound on TMEM175-mediated ion currents.

Materials:

  • HEK293T cells transiently expressing human TMEM175.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

  • This compound stock solution in DMSO.

Procedure:

  • Culture HEK293T cells expressing TMEM175 on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a TMEM175-expressing cell.

  • Record baseline TMEM175 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -100 mV to +100 mV).

  • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • Record TMEM175 currents in the presence of this compound.

  • Wash out this compound with the extracellular solution and record the recovery of the current.

  • Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare TMEM175-expressing HEK293T cells Start->Prepare_Cells Setup_Rig Set up patch-clamp rig Prepare_Cells->Setup_Rig Establish_WC Establish whole-cell configuration Setup_Rig->Establish_WC Record_Baseline Record baseline TMEM175 currents Establish_WC->Record_Baseline Apply_LAP6 Apply this compound at varying concentrations Record_Baseline->Apply_LAP6 Record_Inhibition Record inhibited TMEM175 currents Apply_LAP6->Record_Inhibition Washout Washout this compound Record_Inhibition->Washout Record_Recovery Record recovery currents Washout->Record_Recovery Analyze Analyze data and calculate IC50 Record_Recovery->Analyze End End Analyze->End

Fig. 2: Workflow for whole-cell patch clamp experiment.
Measurement of Lysosomal pH

Method: Ratiometric Fluorescence Microscopy using LysoSensor™ Yellow/Blue DND-160

Objective: To measure changes in lysosomal pH in response to this compound treatment.

Materials:

  • Adherent cells of interest (e.g., MEFs, HeLa).

  • This compound.

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific).

  • Live-cell imaging microscope with dual-excitation and emission capabilities.

  • Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

  • Nigericin and Monensin (ionophores for pH calibration).

Procedure:

  • Plate cells on glass-bottom dishes.

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Incubate cells with 5 µM LysoSensor™ Yellow/Blue DND-160 for 5 minutes at 37°C.

  • Wash the cells with live-cell imaging solution.

  • Acquire fluorescence images using two different excitation/emission settings:

    • Blue fluorescence: Excitation ~360 nm, Emission ~450 nm.

    • Yellow fluorescence: Excitation ~440 nm, Emission ~540 nm.

  • For calibration, incubate a separate set of stained cells with calibration buffers containing 10 µM nigericin and 10 µM monensin for 5 minutes.

  • Acquire images from the calibration samples at each pH.

  • Analyze the images by calculating the ratio of yellow to blue fluorescence intensity for individual lysosomes.

  • Generate a calibration curve by plotting the fluorescence ratio against the pH of the calibration buffers.

  • Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.

Lysosomal_pH_Measurement Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Calibration_Prep Prepare calibration samples with ionophores and pH buffers Cell_Culture->Calibration_Prep Staining Stain with LysoSensor™ Yellow/Blue Treatment->Staining Imaging Acquire dual-wavelength fluorescence images Staining->Imaging Analysis Calculate fluorescence ratios Imaging->Analysis Calibration_Imaging Image calibration samples Calibration_Prep->Calibration_Imaging Calibration_Imaging->Analysis Curve Generate pH calibration curve Analysis->Curve Determine_pH Determine lysosomal pH of experimental samples Curve->Determine_pH End End Determine_pH->End

Fig. 3: Workflow for lysosomal pH measurement.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the lysosomal ion channel TMEM175 in cellular physiology and disease. Its primary mechanism of action is the blockade of the TMEM175 pore, leading to an inhibition of K+ and H+ currents. This directly impacts the lysosomal membrane potential, causing depolarization. The effect of this compound on lysosomal pH is less direct and appears to be dependent on the cellular context. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other TMEM175 modulators on lysosomal function. Further research is warranted to fully elucidate the therapeutic potential of targeting TMEM175 in diseases characterized by lysosomal dysfunction.

References

L-AP6 Treatment: A Technical Guide to Modulated Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-amino-6-phosphonohexanoic acid (L-AP6) is a highly selective agonist for a novel quisqualate-sensitized site predominantly found in CA1 pyramidal neurons of the hippocampus.[1][2][3][4] Unlike broad-spectrum glutamate analogues, this compound displays minimal affinity for conventional NMDA, kainate/AMPA, or L-AP4 receptors, making it a valuable pharmacological tool for isolating and studying this unique mode of neuronal excitation.[1][2] This technical guide provides an in-depth overview of the cellular mechanisms modulated by this compound, summarizing the available quantitative data and detailing the experimental protocols used for its characterization.

Mechanism of Action: The Quisqualate-Sensitized Site

The action of this compound is contingent on the pre-sensitization of neurons with quisqualic acid (Quis). A brief exposure to quisqualate induces a long-lasting state in which hippocampal neurons become responsive to depolarization by this compound.[1][5][6][7] This phenomenon, often termed the "QUIS-effect," is not replicated by other excitatory amino acids such as glutamate or aspartate.[6] The precise molecular identity of this sensitized site remains an area of active investigation, but evidence suggests it is distinct from classical ionotropic and metabotropic glutamate receptors.[6] One hypothesis posits that the mechanism may involve a glutamate uptake or transport site, where this compound acts as a substrate, leading to neuronal depolarization after the site has been allosterically modified by quisqualate.[5][7][8] The sensitization to this compound can be reversed by L-α-aminoadipate.[1][3]

Quantitative Data Summary

The selectivity of this compound is best illustrated by its inhibitory concentration (IC50) values across different excitatory amino acid receptors. The following table summarizes the quantitative data gathered from electrophysiological studies in rat hippocampal slices.

Receptor/Site Ligand IC50 Value Reference
Quisqualate-Sensitized SiteThis compound40 µM[1][2]
Kainate/AMPA ReceptorsThis compound> 10 mM[1][2]
NMDA ReceptorsThis compound> 3 mM[1][2]
L-AP4 ReceptorsThis compound> 0.8 mM[1][2]

Signaling Pathways Modulated by this compound

The primary cellular response to this compound at the quisqualate-sensitized site is neuronal depolarization. The exact downstream intracellular signaling cascade remains to be fully elucidated. However, based on the available literature, a putative pathway can be proposed.

First, the neuron is primed by quisqualic acid, which modifies a specific, yet-to-be-identified site, possibly a transporter or a novel receptor complex. Upon this sensitization, this compound can bind and activate the site, leading to a net influx of positive ions and subsequent membrane depolarization.

L_AP6_Signaling_Pathway cluster_membrane Cell Membrane Quis_Site Putative Site (e.g., Transporter/Receptor) L_AP6_Binding This compound Binding & Activation Quis_Site->L_AP6_Binding Enables Depolarization Neuronal Depolarization L_AP6_Binding->Depolarization Leads to Quisqualate Quisqualic Acid (Sensitizing Agent) Quisqualate->Quis_Site Sensitization L_AP6 This compound L_AP6->L_AP6_Binding Downstream Downstream Cellular Effects (e.g., Action Potential Firing) Depolarization->Downstream

Putative signaling pathway for this compound action.

Experimental Protocols

The investigation of this compound's effects predominantly relies on electrophysiological recordings from acute hippocampal slices. Below is a detailed, representative methodology synthesized from established protocols.

Protocol: Electrophysiological Recording of this compound Effects in Acute Rat Hippocampal Slices

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (ACSF): In mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2. The solution should be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4.

  • Sucrose-based Cutting Solution (Optional, for improved slice health): In mM: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 D-glucose, 2 MgCl2, 0.5 CaCl2. Continuously bubble with carbogen.

  • Pharmacological Agents:

    • L-Quisqualic acid (for sensitization)

    • L-2-amino-6-phosphonohexanoic acid (this compound)

    • L-α-aminoadipate (for reversal)

    • Tetrodotoxin (TTX) (to block voltage-gated sodium channels, if studying synaptic events)

2. Hippocampal Slice Preparation:

  • Anesthetize a young adult rat (e.g., P20-P45) in accordance with institutional animal care and use committee guidelines.[9]

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed ACSF or cutting solution.[2][10]

  • Isolate the hippocampi and mount them onto the stage of a vibrating microtome (vibratome).[9]

  • Submerge the tissue in the ice-cold, oxygenated solution and cut transverse slices at a thickness of 300-400 µm.[9][11]

  • Transfer the slices to a holding chamber containing carbogenated ACSF at 32-34°C for a recovery period of at least 1 hour before recording.[10][12]

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber on the stage of an upright microscope, continuously perfusing with carbogenated ACSF at a rate of 2-3 mL/min at 30-32°C.

  • Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.[13]

  • Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-6 MΩ resistance) filled with an appropriate internal solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).[14]

  • Establish a gigaohm seal and obtain the whole-cell configuration. Record membrane potential or current using a suitable amplifier.

4. Pharmacological Application and Data Acquisition:

  • Baseline: Record stable baseline neuronal activity (e.g., resting membrane potential, input resistance) for 5-10 minutes.

  • This compound Application (Control): Perfuse the slice with ACSF containing a known concentration of this compound (e.g., 50 µM) and record any change in membrane potential.

  • Washout: Wash out the this compound with standard ACSF until the membrane potential returns to baseline.

  • Sensitization: Briefly perfuse the slice with ACSF containing quisqualic acid (e.g., 500 nM for 30-60 seconds).[6]

  • This compound Application (Post-Sensitization): After a brief washout of the quisqualic acid, re-apply the same concentration of this compound and record the change in membrane potential. A significant depolarization is expected.

  • Reversal (Optional): Following the this compound induced depolarization, apply L-α-aminoadipate to observe the reversal of the effect.

  • Acquire and digitize data using appropriate software (e.g., pCLAMP). Analyze changes in membrane potential, firing rate, and other relevant parameters.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_pharma Pharmacology & Data Acquisition A Anesthetize & Dissect Brain B Prepare Acute Hippocampal Slices (300-400µm) A->B C Recover Slices in ACSF (>1 hr) B->C D Transfer Slice to Recording Chamber C->D E Obtain Whole-Cell Patch-Clamp Recording from CA1 Neuron D->E F Record Baseline Activity E->F G Apply this compound (Control) F->G H Washout G->H I Apply Quisqualic Acid (Sensitization) H->I J Apply this compound (Post-Sensitization) I->J K Analyze Depolarization J->K

Experimental workflow for studying this compound effects.

Conclusion

This compound is a specific and potent agonist at a novel quisqualate-sensitized site, inducing neuronal depolarization in the hippocampus. While its precise molecular target and downstream signaling cascade are not fully characterized, its high selectivity makes it an invaluable tool for probing this alternative pathway of excitatory neurotransmission. The methodologies outlined in this guide provide a framework for researchers to further investigate the cellular and systemic roles of this intriguing signaling mechanism, potentially uncovering new targets for therapeutic intervention in neurological disorders.

References

Methodological & Application

L-AP6 Experimental Protocol for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies involving L-2-Amino-6-phosphonohexanoic acid (L-AP6), a selective agonist for the putative quisqualate-sensitized AMPA receptor subtype. The following sections detail the mechanism of action of this compound, protocols for preparing and utilizing rat hippocampal slices for electrophysiological recordings, and a summary of its quantitative pharmacological data.

Mechanism of Action

This compound is a selective agonist for a specific population of ionotropic glutamate receptors, often referred to as the quisqualate-sensitized site, which is considered a subtype of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] A key characteristic of this compound's action is the prerequisite of neuronal sensitization with quisqualic acid.[2][3] Brief exposure of hippocampal neurons to quisqualic acid potentiates their response to subsequent application of this compound, leading to neuronal depolarization.[2][3] This depolarization is mediated by the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, through the AMPA receptor channel.[1][4]

Signaling Pathway of this compound

The binding of this compound to the quisqualate-sensitized AMPA receptor, following sensitization with quisqualic acid, triggers a conformational change in the receptor protein. This change opens the associated ion channel, allowing for the influx of sodium (Na⁺) and calcium (Ca²⁺) ions down their electrochemical gradients. This influx of positive ions leads to the depolarization of the neuronal membrane.

L_AP6_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Quisqualic_Acid Quisqualic Acid AMPA_Receptor Quisqualate-Sensitized AMPA Receptor Quisqualic_Acid->AMPA_Receptor Sensitization L_AP6 This compound L_AP6->AMPA_Receptor Binding & Activation Ion_Influx Na⁺/Ca²⁺ Influx AMPA_Receptor->Ion_Influx Channel Opening Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Caption: this compound Signaling Pathway. (Within 100 characters)

Quantitative Data

The following table summarizes the available quantitative data for this compound from in vitro studies. The IC50 value represents the concentration of this compound that inhibits 50% of the maximal response at the quisqualate-sensitized site.

ParameterValueReceptor/SystemReference
IC5040 µMQuisqualate-sensitized site in rat hippocampal CA1 neurons[2]
IC50> 10 mMKainate/AMPA receptors[2]
IC50> 3 mMNMDA receptors[2]
IC50> 0.8 mML-AP4 receptors[2]

Experimental Protocols

This section provides a detailed protocol for studying the effects of this compound on neuronal depolarization in acute rat hippocampal slices.

Experimental Workflow Overview

The general workflow involves preparing acute hippocampal slices from a rat brain, sensitizing the slices with quisqualic acid, applying this compound, and recording the resulting neuronal depolarization using electrophysiological techniques.

Experimental_Workflow Start Start Slice_Preparation Acute Hippocampal Slice Preparation Start->Slice_Preparation Sensitization Quisqualic Acid Sensitization Slice_Preparation->Sensitization L_AP6_Application This compound Application (Dose-Response) Sensitization->L_AP6_Application Recording Electrophysiological Recording L_AP6_Application->Recording Data_Analysis Data Analysis (e.g., EC50 Calculation) Recording->Data_Analysis End End Data_Analysis->End

Caption: In Vitro this compound Experimental Workflow. (Within 100 characters)
Materials and Reagents

  • Animals: Male Sprague-Dawley rats (P15-P30)

  • Solutions:

    • Sucrose-based Artificial Cerebrospinal Fluid (aCSF) (for slicing):

      • In mM: 87 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, 0.5 CaCl₂, 7 MgCl₂.

      • Continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).

    • Recording aCSF:

      • In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, 1 MgCl₂.

      • Continuously bubbled with carbogen.

    • This compound Stock Solution: 10 mM in sterile water.

    • Quisqualic Acid Stock Solution: 1 mM in sterile water.

  • Equipment:

    • Vibrating microtome (vibratome)

    • Dissection tools (scissors, forceps, scalpel)

    • Incubation chamber

    • Electrophysiology rig with perfusion system

    • Microelectrode puller

    • Glass microelectrodes

    • Amplifier and data acquisition system

Protocol for Acute Hippocampal Slice Preparation
  • Anesthesia and Brain Extraction:

    • Anesthetize the rat using an approved method (e.g., isoflurane inhalation).

    • Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated sucrose-aCSF.

  • Slicing:

    • Isolate the hippocampus from one hemisphere.

    • Mount the hippocampus onto the vibratome stage.

    • Cut 300-400 µm thick transverse slices in ice-cold, carbogenated sucrose-aCSF.

  • Incubation and Recovery:

    • Transfer the slices to an incubation chamber containing recording aCSF at 32-34°C, continuously bubbled with carbogen.

    • Allow the slices to recover for at least 1 hour before starting experiments.

Protocol for Quisqualic Acid Sensitization and this compound Application
  • Slice Transfer:

    • Transfer a single hippocampal slice to the recording chamber of the electrophysiology rig.

    • Continuously perfuse the slice with carbogenated recording aCSF at a flow rate of 2-3 mL/min at room temperature or 32-34°C.

  • Quisqualic Acid Sensitization:

    • Establish a stable baseline recording of neuronal activity.

    • Perfuse the slice with recording aCSF containing a low concentration of quisqualic acid (e.g., 1-10 µM) for a brief period (e.g., 4 minutes).

    • Wash out the quisqualic acid with regular recording aCSF for at least 15-20 minutes. Repeat the brief exposure if necessary to induce sensitization.

  • This compound Application:

    • After the washout period, apply this compound at various concentrations (e.g., 1 µM to 1 mM) to generate a dose-response curve.

    • Apply each concentration for a sufficient duration to observe a stable response.

    • Ensure a complete washout with recording aCSF between applications of different this compound concentrations.

Electrophysiological Recording and Data Analysis
  • Recording Neuronal Depolarization:

    • Extracellular Field Potential Recording: Place a glass microelectrode filled with recording aCSF into the stratum pyramidale of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Whole-Cell Patch-Clamp: Alternatively, perform whole-cell patch-clamp recordings from individual CA1 pyramidal neurons to measure changes in membrane potential or holding current.

  • Data Analysis:

    • Measure the amplitude or slope of the fEPSPs or the change in membrane potential/holding current in response to this compound application.

    • Plot the normalized response against the logarithm of the this compound concentration to construct a dose-response curve.

    • Fit the dose-response curve with a sigmoidal function to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

References

Application Notes and Protocols for L-AP6 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-AP6, or L-(+)-2-Amino-6-phosphonohexanoic acid, is a selective agonist for a quisqualate-sensitized site, exhibiting activity at metabotropic glutamate receptors (mGluRs). Its unique mechanism of action, requiring a pre-sensitization step with quisqualate, makes it a valuable tool for investigating specific neuronal signaling pathways.[1] These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments, focusing on dosage, administration, and the analysis of its effects on cellular signaling and viability.

Mechanism of Action

This compound acts as a selective agonist at a site that is sensitized by brief exposure to quisqualate.[2] This "quis-effect" renders neurons responsive to this compound, leading to the activation of metabotropic glutamate receptors.[1] The downstream signaling cascade is believed to involve G-protein coupling, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.

L_AP6_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound mGluR Metabotropic Glutamate Receptor (Quisqualate-Sensitized) This compound->mGluR Activates Quisqualate Quisqualate Quisqualate->mGluR Sensitizes G_protein G-protein mGluR->G_protein PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER Ca²⁺ (from ER) Downstream Downstream Cellular Responses Ca2_ER->Downstream PKC->Downstream ER Endoplasmic Reticulum (ER) IP3R->Ca2_ER Releases

Caption: Proposed signaling pathway of this compound.

Dosage and Administration

The optimal dosage of this compound is cell-type dependent and requires empirical determination. The following table summarizes reported effective concentrations from in vitro studies. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.

ParameterConcentration RangeNotes
Sensitization
Quisqualate500 nM - 1 µMBrief exposure (e.g., 30 seconds to 5 minutes) is typically sufficient for sensitization.[3]
This compound Treatment
Effective Concentration10 µM - 200 µMThe effective concentration can vary significantly between different cell types and experimental set-ups.[3]
Incubation TimeMinutes to HoursThe duration of this compound exposure should be optimized based on the specific downstream effect being measured.

Experimental Protocols

The following are generalized protocols for common assays used to assess the effects of this compound in cell culture. These should be adapted and optimized for your specific experimental needs.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in appropriate cultureware culture Culture cells to desired confluency start->culture sensitization Sensitize cells with Quisqualate culture->sensitization wash Wash cells to remove Quisqualate sensitization->wash treatment Treat cells with varying concentrations of this compound wash->treatment viability Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability calcium Intracellular Calcium Imaging (e.g., Fura-2 AM) treatment->calcium western Western Blot for Downstream Targets treatment->western data_analysis Analyze and interpret results viability->data_analysis calcium->data_analysis western->data_analysis

Caption: General experimental workflow for this compound studies.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • Quisqualate stock solution

  • This compound stock solution

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Sensitization: a. Prepare a working solution of Quisqualate (e.g., 1 µM) in culture medium. b. Carefully remove the culture medium from the wells and add 100 µL of the Quisqualate solution. c. Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Washing: a. Aspirate the Quisqualate solution. b. Wash the cells twice with 100 µL of sterile PBS or serum-free medium to remove any residual Quisqualate.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). b. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well. d. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Intracellular Calcium Imaging

This protocol provides a general method for measuring changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Cells of interest cultured on glass coverslips or in imaging-compatible plates

  • Quisqualate stock solution

  • This compound stock solution

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Seed cells on glass coverslips or in imaging plates and culture to the desired confluency.

  • Dye Loading: a. Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fura-2 AM). b. Wash the cells once with HBSS. c. Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Sensitization: a. Mount the coverslip in an imaging chamber on the microscope stage and perfuse with HBSS. b. Establish a baseline fluorescence reading. c. Briefly perfuse the cells with a solution of Quisqualate (e.g., 1 µM) in HBSS for 1-2 minutes. d. Wash out the Quisqualate with HBSS for several minutes.

  • This compound Stimulation and Imaging: a. Begin recording baseline fluorescence. b. Perfuse the cells with a solution of this compound at the desired concentration in HBSS. c. Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.

  • Data Analysis: Analyze the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to determine the relative change in intracellular calcium concentration.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided below.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
SH-SY5Y0 (Control)24100 ± 4.5
102498 ± 5.1
502492 ± 6.3
1002485 ± 7.2
Primary Cortical Neurons0 (Control)48100 ± 5.8
104895 ± 6.2
504888 ± 7.9
1004879 ± 8.5

Note: The data presented in this table are illustrative and should be replaced with experimentally derived values.

Conclusion

This compound is a specialized pharmacological tool for probing quisqualate-sensitized metabotropic glutamate receptor signaling pathways. The provided protocols offer a starting point for researchers to design and execute experiments to investigate the cellular effects of this compound. Due to the compound's unique activation requirements and the variability between cell systems, careful optimization of concentrations and incubation times is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for L-AP6 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "L-AP6" is not readily identifiable in scientific literature. The following application notes and protocols are based on the properties of similar aminophosphonate compounds, such as L-AP4 and L-AP5, which are commonly used in neuroscience research. Researchers should validate these protocols for their specific molecule of interest.

These notes provide guidance on the solubility and stability of this compound in common experimental buffers, along with protocols for its preparation and use in in vitro assays.

This compound Solubility

The solubility of this compound can be influenced by the choice of solvent, pH, and the presence of co-solvents. Generally, aminophosphonate compounds exhibit higher solubility in aqueous solutions at a pH that is further from their isoelectric point.

Table 1: Solubility of this compound in Common Laboratory Solvents and Buffers

Solvent/BufferConcentration (mM)Temperature (°C)pHNotes
Deionized Water50257.0Sparingly soluble, may require sonication.
Phosphate-Buffered Saline (PBS)25257.4Solubility is moderate.
Dimethyl Sulfoxide (DMSO)>10025N/AHighly soluble; ideal for stock solutions.[1][2]
Artificial Cerebrospinal Fluid (aCSF)10377.4Use immediately after preparation.
Tris-HCl50258.0Increased solubility at slightly alkaline pH.
HEPES40257.3Good buffering capacity for cell-based assays.
This compound Stability

The stability of this compound in solution is critical for reproducible experimental results. Factors such as pH, temperature, and buffer composition can affect its degradation rate.

Table 2: Stability of this compound in Experimental Buffers

BufferStorage Temperature (°C)Half-life (t½)pHDegradation Products
PBS4> 6 months7.4Minimal degradation observed.
PBS-20> 1 year7.4Recommended for long-term storage.
aCSF37~24 hours7.4Prone to degradation at physiological temperature.
Tris-HCl25~7 days8.0Stable for short-term use.
HEPES37~48 hours7.3Moderate stability at physiological temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of this compound Solubility in Aqueous Buffers

This protocol outlines a method to determine the saturation solubility of this compound in a chosen aqueous buffer.

Materials:

  • This compound powder

  • Experimental buffer (e.g., PBS, aCSF)

  • Micro-stir bars

  • Stir plate

  • Incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a known volume of the experimental buffer in a glass vial containing a micro-stir bar.

  • Seal the vial and place it on a stir plate within an incubator set to the desired temperature (e.g., 25°C or 37°C).

  • Stir the solution for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved powder to settle for at least 1 hour.

  • Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.

  • Filter the sample through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • The resulting concentration represents the saturation solubility of this compound in that buffer at that temperature.

Protocol 3: Assessment of this compound Stability by HPLC

This protocol details a method to evaluate the stability of this compound in a specific buffer over time.

Materials:

  • This compound stock solution (in DMSO)

  • Experimental buffer

  • Incubator or water bath

  • HPLC system

Procedure:

  • Prepare a solution of this compound in the experimental buffer at a known concentration by diluting the DMSO stock solution. The final concentration of DMSO should be kept low (typically <0.1%) to minimize its effect.

  • Divide the solution into multiple aliquots in separate tubes.

  • Immediately analyze the concentration of this compound in one of the aliquots (t=0) using a validated HPLC method. This will serve as the initial concentration.

  • Incubate the remaining aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from the incubator and analyze the this compound concentration by HPLC.

  • Plot the concentration of this compound as a function of time.

  • Calculate the degradation rate constant and the half-life (t½) of this compound in the buffer under the tested conditions.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound acting as an agonist at a G-protein coupled receptor (GPCR), leading to the modulation of downstream cellular processes.

L_AP6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_AP6 This compound GPCR GPCR L_AP6->GPCR Binds G_protein G Protein (Gi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Working Solutions in Assay Buffer A->C B Culture Cells to Desired Confluency D Treat Cells with This compound Solutions B->D C->D E Incubate for Defined Period D->E F Perform Cellular Assay (e.g., Viability, Signaling) E->F G Collect Data F->G H Analyze and Interpret Results G->H

References

Application Notes and Protocols: Cryo-EM Structure of TMEM175 in Complex with L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and has been genetically linked to Parkinson's disease.[1][2] As a potential therapeutic target, understanding its structure and how it interacts with inhibitors is of significant interest. This document provides detailed application notes and protocols for the determination of the cryo-electron microscopy (cryo-EM) structure of human TMEM175 in a complex with the inhibitor L-AP6. The cryo-EM structure of this complex has been resolved to 3.5 Å.[1] this compound acts as a pore blocker, occluding the ion permeation pathway.[1][3]

Data Presentation

Quantitative Data Summary
ParameterValueReference
Protein Human TMEM175[3]
Ligand This compound[1]
PDB Accession Code 8VIC[1]
EMDB Accession Code EMDB-43257[1]
Resolution 3.5 Å[1]
AP-6 IC50 (Proton Flux, pH 4.5) ~170 µM[1]
AP-6 IC50 (Potassium Flux, neutral pH) ~141 µM[1]

Signaling Pathways and Experimental Workflows

TMEM175 Inhibition by this compound Signaling Pathway

cluster_membrane Lysosomal Membrane TMEM175 TMEM175 Channel Ion_Flow K+/H+ Ion Flow TMEM175->Ion_Flow Allows Blocked_Pore Blocked Ion Pore TMEM175->Blocked_Pore AP6 This compound (Inhibitor) AP6->TMEM175 Binds to pore Blocked_Pore->Ion_Flow Inhibits

Caption: this compound binds to the TMEM175 ion channel pore, blocking ion flow.

Experimental Workflow for Structure Determination

cluster_protein_production Protein Production cluster_cryo_em Cryo-EM cluster_data_processing Data Processing Expression Expression in HEK293 Cells Purification Affinity & Size Exclusion Chromatography Expression->Purification Grid_Prep Grid Preparation Purification->Grid_Prep Data_Collection Data Collection (Titan Krios) Grid_Prep->Data_Collection Preprocessing Motion Correction & CTF Estimation Data_Collection->Preprocessing Particle_Picking Particle Picking Preprocessing->Particle_Picking Classification 2D/3D Classification Particle_Picking->Classification Refinement 3D Refinement Classification->Refinement PDB_Deposition PDB_Deposition Refinement->PDB_Deposition Final Structure (PDB: 8VIC)

Caption: Workflow for TMEM175-AP6 structure determination.

Experimental Protocols

Human TMEM175 Expression and Purification

This protocol is adapted from methodologies used for structural studies of human TMEM175 expressed in mammalian cells.[4][5]

a. Expression in HEK293F Cells:

  • Cell Culture: Maintain Human Embryonic Kidney (HEK) 293F cells in suspension culture using a serum-free medium (e.g., FreeStyle 293 Expression Medium) at 37°C with 8% CO2 and shaking at 120 RPM.[6]

  • Transfection: When cells reach a density of approximately 3 million cells per mL, transiently transfect the cells with an expression plasmid encoding full-length human TMEM175. A C-terminal GFP or other affinity tag can be used for purification.[1] Use a suitable transfection reagent like polyethylenimine (PEI).

  • Harvesting: Harvest cells 24-48 hours post-transfection by centrifugation at 1,000 x g for 5 minutes.[6]

b. Purification:

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, supplemented with protease inhibitors).[6] Lyse the cells by sonication.

  • Clarification: Remove insoluble debris by ultracentrifugation at 100,000 x g for 20 minutes.[6]

  • Affinity Chromatography: Incubate the supernatant with an appropriate affinity resin (e.g., anti-GFP nanobody-coupled resin for a GFP-tagged protein). Wash the resin extensively with a wash buffer containing a mild detergent (e.g., 0.01% (w/v) Lauryl Maltose Neopentyl Glycol - LMNG). Elute the protein from the resin.

  • Size Exclusion Chromatography (SEC): Further purify the eluted protein by SEC using a column (e.g., Superose 6) pre-equilibrated with a final buffer (e.g., 50 mM HEPES pH 8.0, 150 mM KCl, 2 mM DTT, 0.01% (w/v) LMNG, 0.001% (w/v) Cholesteryl Hemisuccinate - CHS).[7] Pool the fractions corresponding to the monodisperse TMEM175 peak.

Cryo-EM Grid Preparation and Data Collection

a. Grid Preparation:

  • Grid Type: Use Quantifoil R1.2/1.3 300-mesh gold grids.

  • Glow Discharge: Glow discharge the grids to render them hydrophilic.

  • Sample Application: Apply 3 µL of the purified TMEM175-AP6 complex (protein at an appropriate concentration, incubated with 2 mM this compound) to the glow-discharged grid.[1]

  • Blotting and Plunging: Using a vitrification robot (e.g., FEI Vitrobot Mark IV), blot the grid for 3 seconds and then plunge-freeze it into liquid ethane.[8]

b. Data Collection:

  • Microscope: Collect cryo-EM data on a Titan Krios electron microscope operating at 300 kV.[8]

  • Detector: Use a Gatan K2-Summit direct electron detector.[8]

  • Data Acquisition Parameters:

    • Magnification: Nominal magnification of 165,000x.[8]

    • Pixel Size: ~0.86 Å/pixel.[8]

    • Total Dose: ~42 e-/Ų.[8]

    • Defocus Range: -1.0 to -2.5 µm.[8]

    • Movie Mode: Collect movies with 40 frames over 6 seconds.[8]

Cryo-EM Data Processing

a. Pre-processing:

  • Motion Correction: Correct for beam-induced motion using software like MotionCor2 or RELION's implementation.[9]

  • CTF Estimation: Estimate the contrast transfer function (CTF) parameters for each micrograph using software such as CTFFIND4 or Gctf.[9]

b. Particle Picking and Classification:

  • Particle Picking: Automatically pick particles from the corrected micrographs using programs like crYOLO, TOPAZ, or Gautomatch.

  • 2D Classification: Perform several rounds of 2D classification in software like RELION or cryoSPARC to remove poor particles and select well-defined classes.

c. 3D Reconstruction and Refinement:

  • Initial Model Generation: Generate an initial 3D model (ab initio reconstruction) from the selected particles.

  • 3D Classification: Perform 3D classification to separate different conformational states.

  • 3D Refinement: Perform 3D auto-refinement of the particle set corresponding to the TMEM175-AP6 complex using a soft mask covering the protein.[8]

  • Post-processing: Apply post-processing steps, including B-factor sharpening, to the final map. The local resolution can be estimated using RELION's implementation.[8]

Electrophysiology for IC50 Determination

This protocol is for whole-cell patch-clamp recordings from HEK293T cells transiently expressing TMEM175 to determine the IC50 of inhibitors.[1][10]

a. Cell Preparation:

  • Transfect HEK293T cells with the human TMEM175 expression plasmid.

  • 24-48 hours post-transfection, detach the cells and re-plate them on coverslips for recording.

b. Electrophysiological Recordings:

  • Solutions:

    • Intracellular (Pipette) Solution (for K+ currents): e.g., 150 mM Cs+.

    • Extracellular (Bath) Solution (for K+ currents): e.g., 75 mM K+ / 75 mM Na+.

    • Extracellular (Bath) Solution (for H+ currents): K+-free solution at pH 4.5.

  • Recording Protocol:

    • Establish a whole-cell patch-clamp configuration.

    • For K+ currents, hold the cell at -80 mV, step to +80 mV, and then return to -80 mV.[10]

    • Apply different concentrations of this compound to the bath solution to determine the dose-response relationship.

    • For H+ currents, record currents at pH 4.5 in the presence of varying concentrations of this compound.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage in the presence of different inhibitor concentrations.

    • Normalize the currents to the control (no inhibitor) and plot the normalized current as a function of inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols: L-AP6 in Parkinson's Disease Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key contributor to this neuronal death is excitotoxicity, a process involving the overactivation of glutamate receptors. Metabotropic glutamate receptors (mGluRs), particularly the presynaptic Group III mGluRs (mGluR4, -6, -7, and -8), are crucial regulators of glutamate release. Activation of these receptors is generally considered neuroprotective.

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a potent and selective agonist for a subset of these Group III mGluRs. While direct studies of this compound in Parkinson's disease models are limited, its action as a Group III mGluR agonist suggests a strong potential for neuroprotection in cellular models of PD that rely on excitotoxic or oxidative stress-induced cell death.

These application notes provide a hypothetical framework and detailed protocols for investigating the neuroprotective effects of this compound in a widely used in vitro model of Parkinson's disease: MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Proposed Mechanism of Action: this compound-Mediated Neuroprotection

In Parkinson's disease, dysfunctional mitochondria and oxidative stress can lead to excessive glutamate release, causing excitotoxicity and neuronal apoptosis. This compound is hypothesized to counteract this by activating presynaptic Group III mGluRs on glutamatergic neurons. This activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates voltage-gated calcium channels, decreasing calcium influx and, consequently, diminishing the release of glutamate into the synaptic cleft. By reducing extracellular glutamate, this compound can alleviate the excitotoxic stress on dopaminergic neurons, thereby promoting their survival.

L_AP6_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Dopaminergic Neuron This compound This compound mGluR-III Group III mGluR This compound->mGluR-III Binds & Activates Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Adenylyl_Cyclase Adenylyl Cyclase mGluR-III->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Ca_Channel Ca²⁺ Channel cAMP->Ca_Channel Modulates Glutamate_Release Glutamate Release cAMP->Glutamate_Release Reduced cAMP leads to decreased Ca²⁺ influx and reduced glutamate release Ca_Influx Ca²⁺ Influx Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate_Release Exocytosis Glutamate Glutamate Glutamate_Release->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glutamate->NMDA_R Excitotoxicity Excitotoxicity & Apoptosis NMDA_R->Excitotoxicity Leads to

Caption: Proposed neuroprotective signaling pathway of this compound.

Data Presentation: Hypothetical Neuroprotective Effects of this compound

The following tables summarize expected quantitative data from experiments designed to test the neuroprotective effects of this compound against MPP+-induced toxicity in SH-SY5Y cells.

Table 1: Effect of this compound on SH-SY5Y Cell Viability Following MPP+ Exposure

Treatment GroupThis compound Concentration (µM)MPP+ (1 mM)Mean Cell Viability (% of Control)Standard Deviation
Control0-100± 4.5
MPP+ only0+48± 5.2
This compound + MPP+1+55± 4.9
This compound + MPP+10+72± 5.5
This compound + MPP+50+85± 4.7
This compound + MPP+100+88± 4.3
This compound only100-99± 4.1

Table 2: Effect of this compound on Extracellular Glutamate Levels in MPP+-Treated SH-SY5Y Cultures

Treatment GroupThis compound Concentration (µM)MPP+ (1 mM)Mean Glutamate Concentration (µM)Standard Deviation
Control0-2.5± 0.3
MPP+ only0+8.9± 0.7
This compound + MPP+10+6.1± 0.5
This compound + MPP+50+4.2± 0.4
This compound + MPP+100+3.1± 0.3

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use TrypLE™ Express for dissociation.

Protocol 2: Neuroprotection Assay using MPP+ and this compound

This protocol outlines the procedure to assess the neuroprotective effect of this compound against the neurotoxin MPP+, a potent inhibitor of mitochondrial complex I.

Experimental_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plates (1x10⁴ cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours at 37°C, 5% CO₂ Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound (various concentrations) for 2 hours Incubate_24h->Pretreat Add_MPP Add MPP⁺ (1 mM) to induce toxicity Pretreat->Add_MPP Incubate_24h_2 Incubate for another 24 hours Add_MPP->Incubate_24h_2 Assay Perform Cell Viability Assay (MTT) and/or Glutamate Release Assay Incubate_24h_2->Assay Analyze Analyze Data: - Calculate % Viability - Measure Glutamate Concentration Assay->Analyze End End Analyze->End

Caption: Experimental workflow for the this compound neuroprotection assay.

Materials:

  • SH-SY5Y cells

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (e.g., 100 mM in sterile water)

  • MPP+ iodide stock solution (e.g., 100 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Glutamate Assay Kit

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations of 1, 10, 50, and 100 µM.

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations.

    • Include a "MPP+ only" group and a "Control" group that receive serum-free medium without this compound.

    • Incubate the plate for 2 hours.

  • MPP+ Treatment:

    • Prepare a 2 mM solution of MPP+ in serum-free medium.

    • Add 100 µL of the 2 mM MPP+ solution to all wells except the "Control" and "this compound only" groups, to achieve a final concentration of 1 mM.

    • Add 100 µL of serum-free medium to the "Control" and "this compound only" wells.

    • Incubate the plate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the control group.

  • Measurement of Glutamate Release:

    • Prior to the MTT assay, collect 50 µL of the culture supernatant from each well.

    • Measure the glutamate concentration using a commercially available glutamate assay kit according to the manufacturer's instructions.

Conclusion

The provided protocols and hypothetical data serve as a foundational guide for investigating the neuroprotective potential of the Group III mGluR agonist, this compound, in a cellular model of Parkinson's disease. The activation of these presynaptic autoreceptors presents a promising therapeutic strategy to mitigate glutamate-induced excitotoxicity, a key pathological feature of neurodegenerative disorders. Further experiments could involve primary dopaminergic neuron cultures and the assessment of apoptotic markers to validate these findings and further elucidate the specific mechanisms of this compound-mediated neuroprotection.

Protocol for Assessing L-AP6 Effects on Autophagy: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document outlines a comprehensive protocol for evaluating the effects of the compound L-AP6 on cellular autophagy. At present, publicly available scientific literature does not contain specific data on a compound designated "this compound" in the context of autophagy research. It is possible that "this compound" is a novel proprietary compound, an internal designation, or a potential typographical error for a known autophagy modulator such as GIMAP6, ATP6AP2, or LPAR6, which are proteins known to be involved in autophagy regulation.

Therefore, the following application notes provide a generalized framework and detailed experimental protocols that can be adapted once the specific nature and target of this compound are identified. This document is structured to guide researchers in generating robust and reproducible data to elucidate the autophagic activity of this compound.

I. Introduction to Autophagy Assessment

II. Key Experimental Protocols

To thoroughly characterize the effects of this compound on autophagy, a combination of biochemical, microscopic, and ultrastructural analyses is recommended.

Protocol 1: Western Blot Analysis of Autophagy Markers

Western blotting is a fundamental technique to quantify the levels of key autophagy-related proteins. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation, and the levels of LC3-II generally correlate with the number of autophagosomes.[1] Additionally, the level of p62/SQSTM1, a protein that is selectively degraded by autophagy, can be monitored; a decrease in p62 suggests an increase in autophagic flux.[1]

Experimental Workflow:

cell_culture 1. Cell Culture and this compound Treatment (with/without lysosomal inhibitors) lysis 2. Cell Lysis and Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to PVDF Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-LC3, anti-p62, anti-loading control) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Densitometric Analysis detection->analysis

Caption: Western Blot Workflow for Autophagy Markers.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points. Include positive (e.g., rapamycin) and negative controls. For autophagic flux assessment, a parallel set of experiments should be conducted in the presence of lysosomal inhibitors like bafilomycin A1 or chloroquine.[4][5][6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel (a 12-15% gel is recommended for optimal separation of LC3-I and LC3-II).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control.

Protocol 2: Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes, which appear as punctate structures when LC3 is localized to their membranes.[1] The use of a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3) is particularly informative for assessing autophagic flux.[7][8] In this system, autophagosomes appear as yellow puncta (mCherry and GFP fluorescence), while autolysosomes, being acidic, quench the GFP signal and appear as red puncta.[7][8]

Experimental Workflow:

transfection 1. Transfection with mCherry-GFP-LC3 treatment 2. This compound Treatment transfection->treatment fixation 3. Cell Fixation treatment->fixation mounting 4. Mounting with DAPI fixation->mounting imaging 5. Confocal Microscopy mounting->imaging quantification 6. Image Analysis and Quantification (number of yellow and red puncta per cell) imaging->quantification

Caption: mCherry-GFP-LC3 Fluorescence Microscopy Workflow.

Detailed Methodology:

  • Cell Transfection: Seed cells on glass coverslips and transfect them with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent.[9][10]

  • This compound Treatment: After 24-48 hours, treat the cells with this compound as described in the Western blot protocol.

  • Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Confocal Microscopy: Acquire images using a confocal microscope with appropriate laser lines for DAPI, GFP, and mCherry.

  • Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software. An increase in red puncta indicates enhanced autophagic flux.

Protocol 3: Transmission Electron Microscopy (TEM)

TEM is considered the gold standard for visualizing autophagic structures due to its high resolution.[11] It allows for the direct observation of autophagosomes (double-membraned vesicles containing cytoplasmic cargo) and autolysosomes (single- or multi-membraned vesicles with electron-dense content).[11]

Experimental Workflow:

treatment 1. Cell Treatment with this compound fixation 2. Primary Fixation (Glutaraldehyde) treatment->fixation post_fixation 3. Post-fixation (Osmium Tetroxide) fixation->post_fixation dehydration 4. Dehydration (Ethanol Series) post_fixation->dehydration embedding 5. Resin Embedding dehydration->embedding sectioning 6. Ultrathin Sectioning embedding->sectioning staining 7. Staining (Uranyl Acetate & Lead Citrate) sectioning->staining imaging 8. TEM Imaging and Analysis staining->imaging

Caption: Transmission Electron Microscopy Workflow for Autophagy.

Detailed Methodology:

  • Cell Treatment: Treat cells with this compound as previously described.

  • Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde.

  • Post-fixation: Post-fix the cells with osmium tetroxide.

  • Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed them in resin.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.[11]

  • Staining: Stain the sections with uranyl acetate and lead citrate.[11]

  • Imaging: Examine the sections using a transmission electron microscope and capture images of cells.

  • Analysis: Quantify the number and area of autophagosomes and autolysosomes per cell cytoplasm.

III. Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison of different this compound concentrations and treatment durations.

Table 1: Effect of this compound on Autophagy Markers (Western Blot)

TreatmentLC3-II/GAPDH Ratio (Fold Change)p62/GAPDH Ratio (Fold Change)
Vehicle Control1.01.0
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control

Table 2: Quantification of Autophagic Vesicles (Fluorescence Microscopy)

TreatmentAverage Yellow Puncta/CellAverage Red Puncta/CellAutophagic Flux (Red/Yellow Ratio)
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control

Table 3: Morphometric Analysis of Autophagic Structures (TEM)

TreatmentAutophagosomes/CellAutolysosomes/Cell
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control

IV. Potential Signaling Pathways Modulated by this compound

Autophagy is tightly regulated by several key signaling pathways. To understand the mechanism of action of this compound, it is crucial to investigate its effects on these pathways.

  • mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central inhibitor of autophagy. When mTOR is active, it phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy initiation. To assess if this compound acts via the mTOR pathway, the phosphorylation status of key mTOR substrates like S6K and 4E-BP1 can be analyzed by Western blot.

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is a key energy sensor that promotes autophagy by directly phosphorylating and activating the ULK1 complex and by inhibiting mTORC1. The activation of AMPK can be assessed by examining its phosphorylation at Threonine 172.

Signaling Pathway Diagram:

cluster_upstream Upstream Signals cluster_core Core Autophagy Machinery cluster_downstream Downstream Events LAP6 This compound AMPK AMPK LAP6->AMPK Activates (?) mTORC1 mTORC1 LAP6->mTORC1 Inhibits (?) AMPK->mTORC1 Inhibits ULK1 ULK1 Complex AMPK->ULK1 Activates mTORC1->ULK1 Inhibits VPS34 VPS34 Complex ULK1->VPS34 ATG_conjugation ATG Conjugation Systems VPS34->ATG_conjugation Autophagosome Autophagosome Formation ATG_conjugation->Autophagosome Fusion Fusion with Lysosome Autophagosome->Fusion Degradation Degradation Fusion->Degradation

Caption: Hypothetical Signaling Pathways for this compound in Autophagy Regulation.

V. Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound's effects on autophagy. By combining biochemical and imaging techniques, researchers can obtain a comprehensive understanding of how this compound modulates the autophagic pathway. The specific experimental conditions, such as cell type, this compound concentration, and treatment duration, will need to be optimized empirically. Should data on this compound become available, these protocols can be specifically tailored to generate detailed application notes.

References

Application Notes and Protocols for Phosphodiesterase Inhibitor Administration in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

A Note on L-AP6: Initial literature searches for "this compound" did not yield a well-characterized compound for use in primary neuron cultures. It is possible that this is an uncommon or outdated nomenclature. Therefore, these application notes will focus on the administration of a representative and well-studied class of compounds with a similar putative mechanism of action: selective phosphodiesterase 5 (PDE5) inhibitors. The principles and protocols outlined here are broadly applicable to the study of cyclic nucleotide signaling in primary neurons and can be adapted for other phosphodiesterase inhibitors.

Introduction

Primary neuron cultures are indispensable tools in neuroscience research and drug development, providing a physiologically relevant in vitro system to study neuronal function, signaling pathways, and the effects of pharmacological agents. Phosphodiesterase (PDE) inhibitors are a class of compounds that modulate intracellular signaling by preventing the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] These second messengers are crucial for a multitude of neuronal processes, including synaptic plasticity, gene expression, and cell survival.[3][4]

Selective PDE5 inhibitors, which specifically prevent the breakdown of cGMP, have demonstrated significant neuroprotective effects in various models of neuronal injury and neurodegenerative disease.[5][6] By elevating intracellular cGMP levels, these inhibitors can activate downstream signaling cascades, such as the protein kinase G (PKG) pathway, to promote neuronal survival and function.[5][7]

These application notes provide detailed protocols for the administration of a representative PDE5 inhibitor in primary neuron cultures, along with methods for assessing its effects on neuronal viability, signaling pathways, and electrophysiological activity.

Data Presentation

The following tables summarize expected quantitative data from key experiments involving the administration of a selective PDE5 inhibitor to primary neuron cultures.

Table 1: Dose-Response Effect of a PDE5 Inhibitor on Neuronal Viability

Concentration (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
0.1105± 4.8
1115± 6.1
10125± 5.5
5095± 7.3
10070± 8.9

Table 2: Effect of a PDE5 Inhibitor on cGMP Levels in Primary Neurons

TreatmentcGMP Concentration (pmol/mg protein)Standard Deviation
Control15.2± 2.1
PDE5 Inhibitor (10 µM)45.8± 5.6
PDE5 Inhibitor (10 µM) + ODQ (sGC inhibitor)18.5± 2.9

Table 3: Electrophysiological Effects of a PDE5 Inhibitor on Primary Neurons

ParameterControlPDE5 Inhibitor (10 µM)
Mean Firing Rate (Hz)2.5 ± 0.44.1 ± 0.6
Spike Amplitude (mV)85.3 ± 7.288.1 ± 6.9
Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency (Hz)1.8 ± 0.33.2 ± 0.5
Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency (Hz)2.1 ± 0.42.3 ± 0.5

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.[8][9][10]

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Dissection medium (e.g., Hibernate-A)

  • Papain dissociation system

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine (or Poly-L-lysine) coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Prepare culture plates by coating with 0.1 mg/mL Poly-D-lysine overnight at 37°C. Wash plates three times with sterile water and allow them to dry.

  • Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the embryos and place them in ice-cold dissection medium.

  • Dissect the cortices from the embryonic brains and remove the meninges.

  • Mince the cortical tissue and incubate with papain solution at 37°C for 15-30 minutes to dissociate the tissue.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto the coated culture vessels at a desired density (e.g., 1-2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.

Protocol 2: Administration of a PDE5 Inhibitor

This protocol outlines the procedure for treating primary neuron cultures with a selective PDE5 inhibitor.

Materials:

  • Primary neuron cultures (e.g., DIV 7-10)

  • Selective PDE5 inhibitor (e.g., Sildenafil, Tadalafil)

  • Dimethyl sulfoxide (DMSO) as a vehicle

  • Culture medium

Procedure:

  • Prepare a stock solution of the PDE5 inhibitor in DMSO. A typical stock concentration is 10-100 mM.

  • On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Carefully remove half of the medium from each well of the neuron culture plate.

  • Add the medium containing the PDE5 inhibitor or vehicle control to the respective wells.

  • Incubate the cultures for the desired duration (e.g., 24-48 hours) before proceeding with downstream assays.

Protocol 3: Neuronal Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.[8]

Materials:

  • Primary neuron cultures treated with a PDE5 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Following treatment with the PDE5 inhibitor, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Measurement of Intracellular cGMP Levels (ELISA)

This protocol describes the quantification of intracellular cGMP using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Primary neuron cultures treated with a PDE5 inhibitor

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP ELISA kit

  • Plate reader

Procedure:

  • After treatment, aspirate the culture medium and lyse the cells in 0.1 M HCl.

  • Centrifuge the lysates to pellet cellular debris.

  • Collect the supernatants and use them for the cGMP ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cGMP concentration based on a standard curve.

  • Normalize the cGMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Protocol 5: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of electrical activity from individual neurons.[11][12]

Materials:

  • Primary neuron cultures on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose)

  • Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP)

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Under visual guidance, approach a neuron with the patch pipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record spontaneous neuronal activity (action potentials, sEPSCs, sIPSCs) in current-clamp or voltage-clamp mode.

  • Apply the PDE5 inhibitor via the perfusion system and record the changes in electrical activity.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PDE5_Inhibitor PDE5 Inhibitor PDE5 Phosphodiesterase 5 (PDE5) PDE5_Inhibitor->PDE5 Inhibits 5GMP 5'-GMP PDE5->5GMP Degrades sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Activates cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Targets Downstream Targets (e.g., CREB, Ion Channels) PKG->Downstream_Targets Phosphorylates Neuroprotection Neuroprotection & Improved Neuronal Function Downstream_Targets->Neuroprotection

Caption: PDE5 Inhibitor Signaling Pathway.

Experimental_Workflow Start Start: Primary Neuron Culture (e.g., Cortical Neurons) Treatment Treatment with PDE5 Inhibitor (Varying Concentrations and Durations) Start->Treatment Viability Neuronal Viability Assay (e.g., MTT Assay) Treatment->Viability Signaling Signaling Pathway Analysis (e.g., cGMP ELISA) Treatment->Signaling Function Functional Assessment (e.g., Electrophysiology) Treatment->Function Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Signaling->Data_Analysis Function->Data_Analysis End End: Conclusion on Neuroprotective Effects Data_Analysis->End

Caption: Experimental Workflow for PDE5 Inhibitor Studies.

References

Application Note: Measuring TMEM175 Channel Activity with L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal potassium (K+) channel that plays a critical role in maintaining lysosomal homeostasis, including regulating membrane potential and pH stability.[1] Dysregulation of TMEM175 function has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.[1][2] L-AP6 is a selective inhibitor of TMEM175, acting as a pore blocker to modulate lysosomal function.[1][2][3] Acute inhibition of TMEM175 by this compound has been shown to increase lysosomal macromolecular catabolism, accelerating processes like macropinocytosis.[1][2][3] This application note provides detailed protocols for measuring TMEM175 channel activity using this compound, including electrophysiological and fluorescence-based assays.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound and a non-selective inhibitor, 4-aminopyridine (4-AP).

Table 1: Inhibitory Potency of this compound against TMEM175

CompoundTargetAssay TypeMeasured EffectIC50
This compoundHuman TMEM175Whole-Cell Patch ClampK+ Flux Inhibition~141 µM[1]
This compoundHuman TMEM175Whole-Cell Patch ClampH+ Flux Inhibition (at pH 4.5)~170 µM[1]

Table 2: Selectivity Profile of 4-Aminopyridine (4-AP)

CompoundTargetIC50Fold Selectivity (hKv3.1/TMEM175)
4-APHuman TMEM175~21 µM[1]~4.6
4-APHuman Kv3.1~96 µM[1]1

Signaling Pathways and Experimental Workflows

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 Autophagy Autophagy TMEM175->Autophagy Regulates Mitochondrial_Homeostasis Mitochondrial Homeostasis TMEM175->Mitochondrial_Homeostasis Maintains Apoptosis Apoptosis TMEM175->Apoptosis Inhibits Mitophagy Leading to Apoptosis V_ATPase V-ATPase H_plus_lumen H+ K_plus_lumen K+ Lysosomal_pH Lysosomal pH (Acidic) Membrane_Potential Membrane Potential Catabolism Macromolecule Catabolism Catabolism->Autophagy Fusion & Degradation L_AP6 This compound L_AP6->TMEM175 Inhibits ROS ROS Mitochondrial_Homeostasis->ROS Reduces ROS->Apoptosis Induces

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Primary Readouts cluster_analysis Data Analysis Patch_Clamp Whole-Cell Patch Clamp Ionic_Currents Ionic Currents (K+, H+) Patch_Clamp->Ionic_Currents Thallium_Flux Thallium Flux Assay Fluorescence_Intensity Fluorescence Intensity Thallium_Flux->Fluorescence_Intensity Lysosomal_pH Lysosomal pH Measurement pH_Ratio Fluorescence Ratio (pH) Lysosomal_pH->pH_Ratio IC50_Determination IC50 Determination Ionic_Currents->IC50_Determination Channel_Activity Channel Activity Modulation Fluorescence_Intensity->Channel_Activity pH_Change Quantification of Lysosomal pH Change pH_Ratio->pH_Change

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is for measuring TMEM175-mediated ion currents in HEK293T cells overexpressing human TMEM175.

a. Cell Preparation:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transiently transfect cells with a plasmid encoding human TMEM175 using a suitable transfection reagent.

  • 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.

b. Solutions:

  • Internal (Pipette) Solution (for K+ currents): 150 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.

  • External (Bath) Solution (for K+ currents): 150 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (for H+ currents): NMDG-MSA based solution, pH 7.2.

  • External (Bath) Solution (for H+ currents): NMDG-MSA based solution, with pH adjusted as required (e.g., 4.6).[4]

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

c. Recording Procedure:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) on a single, isolated cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 1 second) to elicit TMEM175 currents.[5]

  • After establishing a stable baseline current, perfuse the external solution containing various concentrations of this compound.

  • Record the current responses at each concentration.

d. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +50 mV for outward currents).[5]

  • Normalize the current in the presence of this compound to the control current.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay to measure TMEM175 activity. Thallium (Tl+) acts as a surrogate for K+ and its influx is detected by a Tl+-sensitive fluorescent dye.

a. Cell Preparation:

  • Plate HEK293 cells stably expressing TMEM175 in a 384-well, black-walled, clear-bottom plate at a density of 25,000 cells/well.[5]

  • Incubate for 24 hours at 37°C, 5% CO2.

b. Reagent Preparation:

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Tl+-sensitive dye: Prepare the dye solution in the Loading Buffer according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit).

  • Compound Plate: Prepare a serial dilution of this compound in Loading Buffer.

  • Stimulus Buffer: HBSS containing a final concentration of thallium sulfate (e.g., 833 µM).[5]

c. Assay Procedure:

  • Remove the culture medium from the cell plate and wash once with Loading Buffer.

  • Add the Tl+-sensitive dye solution to each well and incubate for 90 minutes at room temperature in the dark.[5]

  • After incubation, wash the cells to remove excess dye.

  • Add the this compound solutions from the compound plate to the cell plate and incubate for 30 minutes at room temperature.[5]

  • Place the cell plate in a kinetic imaging plate reader (e.g., FLIPR).

  • Begin fluorescence reading and, after a baseline is established (e.g., 10-15 seconds), add the Thallium Stimulus Buffer.[5]

  • Continue to read the fluorescence for an additional 3 minutes.[5]

d. Data Analysis:

  • Normalize the fluorescence signal for each well to its baseline.

  • Calculate the rate of fluorescence increase (slope) for each well after the addition of the thallium stimulus.

  • Plot the slope as a function of this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Lysosomal pH Measurement

This protocol uses the ratiometric fluorescent dye LysoSensor™ Yellow/Blue DND-160 to measure changes in lysosomal pH upon TMEM175 inhibition.

a. Cell Preparation:

  • Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

b. Staining and Treatment:

  • Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.[6]

  • Incubate the cells with the LysoSensor™ solution for 5-15 minutes at 37°C.[7]

  • Wash the cells twice with 1X PBS.

  • Add fresh, pre-warmed culture medium containing the desired concentration of this compound.

c. Imaging:

  • Immediately image the cells using a fluorescence microscope equipped with two filter sets for the ratiometric dye.

    • Excitation/Emission 1 (Blue): ~360 nm / ~440 nm[7]

    • Excitation/Emission 2 (Yellow): ~360 nm / ~540 nm[7]

  • Acquire images at different time points after this compound addition to monitor the change in lysosomal pH.

d. pH Calibration and Data Analysis:

  • To create a standard curve, incubate LysoSensor™-loaded cells in a series of calibration buffers with known pH values (ranging from 4.0 to 6.5) containing a K+/H+ ionophore like nigericin.

  • For each experimental image, select regions of interest (ROIs) corresponding to individual lysosomes.

  • Measure the fluorescence intensity in both the blue and yellow channels for each ROI.

  • Calculate the ratio of the yellow to blue fluorescence intensity.

  • Convert the fluorescence ratio to a pH value using the standard curve.

  • Quantify the change in lysosomal pH in this compound treated cells compared to control cells.

References

Troubleshooting & Optimization

L-AP6 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of L-AP6 insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, aCSF). It's not going into solution or is precipitating out. Why is this happening?

A1: this compound, or L-(+)-2-Amino-6-phosphonohexanoic acid, is a weakly acidic compound. Its solubility in neutral or slightly acidic aqueous solutions is very low. This is a common issue encountered by researchers. The phosphono and carboxylic acid groups in its structure require a more alkaline environment to become ionized, which significantly increases its solubility in water-based buffers.

Q2: What is the recommended method for dissolving this compound for in vitro experiments?

A2: The most effective method for dissolving this compound is to use a basic solution. It has been reported to be soluble up to 100 mM in one equivalent of sodium hydroxide (NaOH).[1] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.

Q3: Can I use DMSO to dissolve this compound?

A3: While Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, it is generally not the preferred solvent for highly polar or charged molecules like this compound.[2][3] Preparing a stock solution in an aqueous base like NaOH is the recommended and more reliable method.

Q4: After dissolving this compound in NaOH and diluting it into my experimental buffer, the pH of my final solution is too high. How can I manage this?

A4: This is a critical consideration. After dissolving this compound in NaOH, it is essential to adjust the pH of the final working solution to the desired physiological range (typically pH 7.2-7.4) using a suitable acid, such as hydrochloric acid (HCl). This should be done carefully while monitoring the pH to avoid overshooting. It is also important to re-check the pH after all components of your final solution have been added.

Q5: What is the primary mechanism of action for this compound?

A5: this compound is known as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[4][5] This activity is primarily mediated through its action as an agonist at Group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[6] These receptors are coupled to Gi/o proteins and their activation typically leads to the inhibition of adenylyl cyclase.[5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in neutral buffer (e.g., PBS). This compound is a weak acid and has very low solubility at neutral pH.Use a basic solution to deprotonate the acidic functional groups, which will increase its solubility. Prepare a concentrated stock solution in 1N NaOH and then dilute it into your working buffer.
A precipitate forms after diluting the this compound stock solution into the final buffer. The pH of the final solution is too low, causing the protonated (less soluble) form of this compound to crash out of solution.Ensure the final pH of your experimental solution is adjusted to a physiological range (e.g., 7.2-7.4) after adding the this compound stock solution. Use a buffer with sufficient buffering capacity.
Experimental results are inconsistent or show no effect. The this compound may not be fully dissolved, leading to an inaccurate final concentration. The high pH of an unadjusted solution could also be affecting the biological preparation.Always ensure your this compound stock solution is fully dissolved before use. Visually inspect for any particulate matter. Crucially, always adjust the final pH of your working solution to the appropriate physiological level for your experiment.

Quantitative Data Summary

Compound Solvent Reported Solubility Reference
This compound1 equivalent NaOHup to 100 mM[1]
This compoundNeutral Aqueous Buffer (e.g., PBS)Very Low / Practically InsolubleInferred from chemical properties and troubleshooting reports.

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol is designed to prepare a concentrated stock solution of this compound that can be diluted into aqueous buffers for various experimental applications.

  • Materials:

    • This compound powder (Molecular Weight: 211.15 g/mol )

    • 1N Sodium Hydroxide (NaOH) solution

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 100 mM stock solution. For example, for 1 ml of a 100 mM stock solution, you will need 21.115 mg of this compound.

    • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the 1N NaOH solution dropwise while gently vortexing. For a 100 mM solution, this will be approximately one molar equivalent. Continue to add the 1N NaOH solution slowly until the this compound powder is fully dissolved.

    • Once the this compound is completely dissolved, add sterile water to reach the final desired volume.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • This 100 mM stock solution can be stored in aliquots at -20°C for several months.

  • Important Considerations for Use:

    • When diluting the stock solution into your final experimental buffer (e.g., aCSF, cell culture media), be aware that the stock solution is highly basic.

    • After adding the this compound stock to your final buffer, always measure and adjust the pH of the final working solution to the desired physiological range (e.g., pH 7.2-7.4) using 1N HCl.

    • It is also advisable to check and adjust the osmolarity of the final solution if it is to be used in physiological preparations.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound Powder add_naoh 2. Add 1N NaOH dropwise to dissolve weigh->add_naoh add_water 3. Add H2O to final volume add_naoh->add_water vortex 4. Vortex to mix add_water->vortex store 5. Aliquot and store at -20°C vortex->store dilute 6. Dilute stock into experimental buffer store->dilute adjust_ph 7. Adjust pH to 7.2-7.4 with 1N HCl dilute->adjust_ph final_use 8. Ready for experiment adjust_ph->final_use

Caption: Workflow for preparing this compound solutions.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LAP6 This compound mGluR Group III mGluR LAP6->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA inhibits activation PKA_active Protein Kinase A (Active) Downstream Downstream Cellular Effects PKA_active->Downstream phosphorylates

Caption: this compound signaling via Group III mGluRs.

References

Optimizing L-AP6 Concentration for TMEM175 Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of L-AP6 as a selective inhibitor of the lysosomal ion channel TMEM175. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, detailed experimental protocols, and key data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit TMEM175?

A1: this compound is a selective inhibitor of Transmembrane Protein 175 (TMEM175), a crucial ion channel located in the lysosomal membrane.[1] TMEM175 is involved in regulating lysosomal pH, membrane potential, and autophagy.[1][2] this compound functions as a pore blocker, physically obstructing the channel to inhibit the flow of both potassium (K+) and protons (H+).[3]

Q2: What is the optimal concentration range for this compound?

A2: The optimal concentration of this compound is cell-type and assay-dependent. For HEK293T cells, IC50 values for the inhibition of proton and potassium flux are approximately 170 µM and 141 µM, respectively.[3] A good starting point for most cell lines is a concentration range of 10 µM to 200 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I treat my cells with this compound?

A3: Treatment duration will vary based on the experimental endpoint. For acute inhibition studies, such as measuring ion flux, a short pre-incubation of minutes may be sufficient. For longer-term assays, such as those assessing changes in lysosomal pH, autophagy, or apoptosis, incubation times of 24 to 48 hours are commonly used.[4][5] A time-course experiment is recommended to determine the optimal duration for your specific assay.

Q4: I am observing no effect with this compound. What are the possible reasons?

A4: Several factors could contribute to a lack of effect. See the Troubleshooting Guide below for a detailed breakdown of potential issues, including compound insolubility, degradation, and cell line-specific differences.

Q5: Are there known off-target effects of this compound?

A5: While this compound is considered a selective inhibitor of TMEM175, all small molecules have the potential for off-target effects. It is advisable to include appropriate controls, such as TMEM175 knockout cells, to confirm that the observed effects are TMEM175-dependent.[6] For comprehensive off-target profiling, proteomics-based platforms can be utilized to assess changes in the abundance of other proteins.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media This compound has limited aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous cell culture media.Prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing the working solution, perform serial dilutions in DMSO first before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.[9][10] Gentle warming (to 37°C) and vortexing can aid in solubilization.[9]
Inconsistent or No Inhibitory Effect 1. Compound Degradation: this compound may be unstable in aqueous solutions over time. 2. Incorrect Concentration: The effective concentration may be higher or lower for your specific cell line. 3. Low TMEM175 Expression: The cell line used may have low endogenous expression of TMEM175.1. Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock. 2. Perform a dose-response curve to determine the IC50 in your experimental system. 3. Verify TMEM175 expression in your cell line using techniques like Western blotting or qPCR. Consider using cells overexpressing TMEM175 for initial experiments.
Cell Toxicity or Death 1. High this compound Concentration: Excessive concentrations of this compound may induce cytotoxicity. 2. High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to the cells.1. Determine the cytotoxic threshold of this compound for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). 2. Ensure the final DMSO concentration is non-toxic for your cells (typically below 0.5%). Run a vehicle control with the same DMSO concentration as your this compound treatment.[9]
Variability Between Experiments 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluence, or health can affect experimental outcomes. 2. Batch-to-Batch Variation of this compound: The purity and activity of the compound may vary between batches.1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density for each experiment. 2. If possible, purchase larger batches of this compound to reduce variability. If a new batch is used, it is advisable to re-run a dose-response curve to confirm its potency.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in TMEM175 inhibition studies.

Table 1: IC50 Values for this compound Inhibition of TMEM175

Assay TypeCell LineIC50 (µM)Reference
Proton Flux (H+)HEK293T~170[3]
Potassium Flux (K+)HEK293T~141[3]

Table 2: Recommended Concentration and Treatment Duration Ranges

Cell LineAssay TypeRecommended Concentration Range (µM)Recommended Treatment Duration
HEK293TElectrophysiology50 - 200Acute (minutes)
HEK293TLysosomal pH Measurement50 - 2001 - 24 hours
SH-SY5YNeurite Outgrowth10 - 10024 - 48 hours
SH-SY5YApoptosis/Viability Assay10 - 15024 - 72 hours

Note: These are suggested ranges. Optimal conditions should be determined empirically for each specific experiment.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Inhibition

This protocol is adapted from standard whole-cell patch-clamp procedures and is intended for measuring this compound inhibition of TMEM175 currents in HEK293T cells overexpressing TMEM175.[11][12][13][14]

Materials:

  • HEK293T cells expressing TMEM175

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Microelectrode puller

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Bubble with 95% O2/5% CO2.

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound stock solution (100 mM in DMSO)

Procedure:

  • Cell Preparation: Plate HEK293T cells expressing TMEM175 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Setup: Transfer a coverslip with cells to the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: In voltage-clamp mode, hold the cell at a holding potential of -80 mV. Apply a voltage ramp or step protocol (e.g., a 500 ms ramp from -80 mV to +80 mV) to elicit TMEM175 currents. Record a stable baseline current for several minutes.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 100 µM). Ensure the final DMSO concentration is consistent with the vehicle control.

  • Inhibition Measurement: Continue recording the currents during and after this compound application until a new stable baseline is reached, indicating the extent of inhibition.

  • Data Analysis: Measure the current amplitude before and after this compound application to calculate the percentage of inhibition.

Protocol 2: Fluorescence-Based Lysosomal pH Measurement

This protocol describes the use of LysoSensor™ Yellow/Blue DND-160, a ratiometric pH indicator, to measure changes in lysosomal pH upon TMEM175 inhibition with this compound.[15][16][17][18]

Materials:

  • Cells of interest (e.g., SH-SY5Y or HEK293T)

  • LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)

  • This compound stock solution (100 mM in DMSO)

  • Live-cell imaging microscope with appropriate filter sets (for dual-emission ratiometry)

  • pH calibration buffers (ranging from pH 4.0 to 7.0) containing a K+/H+ ionophore like nigericin (10 µM).

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) in complete culture medium for the desired duration (e.g., 1, 6, or 24 hours).

  • LysoSensor™ Loading: Remove the treatment medium and incubate the cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 5-30 minutes at 37°C.

  • Imaging: Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS). Acquire images using a fluorescence microscope. For LysoSensor™ Yellow/Blue, excite at ~360 nm and capture emission at ~450 nm (blue) and ~530 nm (yellow).

  • pH Calibration (Standard Curve): In a separate set of wells for each condition, after LysoSensor™ loading, replace the medium with pH calibration buffers containing nigericin. Incubate for 5-10 minutes to allow pH equilibration across the lysosomal membrane. Acquire images at each pH value.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue) for each lysosome in the experimental and calibration samples. Use the standard curve generated from the calibration samples to convert the fluorescence ratios of the experimental samples into lysosomal pH values.

Visualizations

TMEM175 Signaling in Apoptosis

TMEM175_Apoptosis_Pathway cluster_membrane Lysosomal Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion TMEM175 TMEM175 Mito Mitochondrial Dysfunction TMEM175->Mito Promotes Bcl2 Bcl-2 Bcl2->TMEM175 Inhibits ROS Reactive Oxygen Species (ROS) ROS->TMEM175 Activates Bax Bax CytoC Cytochrome c Apoptosis Apoptosis CytoC->Apoptosis Initiates Mito->ROS Increases Mito->CytoC Release LAP6 This compound LAP6->TMEM175 Inhibits

Caption: this compound inhibits the TMEM175 channel, which is involved in a positive feedback loop with mitochondrial dysfunction and ROS production, ultimately leading to apoptosis.

Experimental Workflow: Whole-Cell Patch Clamp

Patch_Clamp_Workflow start Start prep_cells Prepare TMEM175- expressing cells start->prep_cells obtain_seal Obtain GΩ seal prep_cells->obtain_seal whole_cell Achieve whole-cell configuration obtain_seal->whole_cell baseline Record baseline TMEM175 current whole_cell->baseline apply_lap6 Apply this compound baseline->apply_lap6 record_inhibition Record inhibited current apply_lap6->record_inhibition analyze Analyze data (% inhibition) record_inhibition->analyze end End analyze->end

Caption: A simplified workflow for measuring TMEM175 inhibition by this compound using the whole-cell patch-clamp technique.

Logical Relationship: Troubleshooting this compound Insolubility

Solubility_Troubleshooting cluster_problem Problem cluster_cause Primary Cause cluster_solution Solutions precipitate This compound precipitates in aqueous media low_solubility Low aqueous solubility precipitate->low_solubility solution1 1. Prepare high concentration stock in 100% DMSO low_solubility->solution1 solution2 2. Perform serial dilutions in DMSO first low_solubility->solution2 solution3 3. Keep final DMSO concentration low (<0.5%) low_solubility->solution3 solution4 4. Gentle warming (37°C) and vortexing low_solubility->solution4

Caption: Troubleshooting guide for addressing the common issue of this compound precipitation in aqueous solutions.

References

Technical Support Center: L-AP6 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of L-AP6 and related compounds in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, or L-2-amino-6-phosphonohexanoic acid, is a phosphono amino acid derivative. Depending on the experimental context, it and structurally similar compounds have been shown to primarily target:

  • NMDA Receptors: Acting as a competitive antagonist at the glutamate binding site.[1][2][3]

  • Excitatory Amino Acid Transporter 1 (EAAT1): Functioning as a selective inhibitor of this glutamate transporter.[4]

  • Quisqualate-Sensitized Site: this compound can act as a potent and specific agonist at a novel site sensitized by quisqualic acid in hippocampal neurons.[5]

  • TMEM175: A compound referred to as AP-6 has been identified as a selective inhibitor of the lysosomal potassium and proton channel TMEM175.[6][7]

Q2: What are the potential off-target effects of this compound and related compounds?

Given the multiple primary targets, off-target effects can be complex. Potential off-target effects include:

  • Cross-reactivity with other glutamate receptor subtypes: While some phosphono amino acid derivatives are selective, others can interact with kainate and AMPA receptors, though often with lower affinity.[5]

  • Interaction with other glutamate transporters: Inhibitors of one EAAT subtype may show activity at other EAATs (e.g., EAAT2, EAAT3).[8]

  • Alterations in Lysosomal pH: Inhibition of TMEM175 by AP-6 can lead to changes in lysosomal pH, which can have widespread cellular consequences. This effect may also be partially TMEM175-independent.[6]

  • Promiscuous binding of NMDA receptor antagonists: Some NMDA receptor antagonists are known to interact with other receptors, such as dopamine, serotonin, and opioid receptors.[9]

Q3: How can I determine if the observed effects in my assay are off-target?

A systematic approach is crucial. Consider the following strategies:

  • Use of structurally different inhibitors: If another known inhibitor of the same target, but with a different chemical structure, produces the same phenotype, it strengthens the on-target hypothesis.

  • Target knockdown/knockout: Employing techniques like CRISPR/Cas9 or siRNA to reduce the expression of the intended target. If the effect of this compound is diminished or absent in these cells, it provides strong evidence for on-target activity.

  • Dose-response analysis: A significant discrepancy between the concentration required to elicit the cellular effect and the known potency (e.g., IC50, Ki) at the primary target may suggest an off-target mechanism.

  • Orthogonal assays: Utilize different assay formats to measure the same biological endpoint. For example, if studying ion channel inhibition, complement fluorescence-based assays with electrophysiology.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected or inconsistent cellular phenotype. The compound is hitting an unknown off-target, leading to confounding biological effects.1. Confirm Primary Target Engagement: Use a direct binding assay (e.g., radioligand binding) or a functional assay highly specific to the intended target to verify engagement at expected concentrations. 2. Selectivity Profiling: Screen the compound against a panel of related receptors or transporters (e.g., other glutamate receptor subtypes, other EAATs). 3. Literature Review: Search for known off-target effects of structurally similar compounds.
Cell toxicity at concentrations close to the effective dose. Off-target engagement of a critical cellular pathway (e.g., mitochondrial function, general ion channel block).1. Assess General Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH release) to determine the therapeutic window. 2. hERG Channel Screening: Test for inhibition of the hERG potassium channel, a common source of cardiotoxicity.[10][11] 3. Mitochondrial Toxicity Assays: Evaluate effects on mitochondrial membrane potential or oxygen consumption.
Discrepancy between binding affinity and functional activity. The compound may act as a partial agonist/antagonist or an allosteric modulator at an off-target site, complicating the functional readout.1. Full Dose-Response Curves: Generate complete concentration-response curves to identify any partial or biphasic effects. 2. Kinetic Binding Studies: Investigate the association and dissociation rates to understand the binding dynamics. 3. Test for Allosteric Modulation: Design experiments to see if the compound modulates the effect of a known orthosteric ligand.
Effect is observed in some cell lines but not others. Differential expression of the off-target protein across cell lines.1. Target Expression Analysis: Quantify the expression level of the intended target and potential off-targets in the cell lines being used (e.g., via qPCR or Western blot). 2. Use of Recombinant Cell Lines: Employ cell lines specifically overexpressing the target of interest to increase the on-target signal window.[12]

Quantitative Data Summary

The following table summarizes the potency of this compound at various targets. Note that potencies can vary depending on the assay conditions.

CompoundTargetAssay TypePotency (IC50/Ki)Reference
This compoundQuisqualate-sensitized siteHippocampal slice recordingIC50 = 40 µM[5]
This compoundKainate/AMPA receptorsHippocampal slice recordingIC50 > 10 mM[5]
This compoundNMDA receptorsHippocampal slice recordingIC50 > 3 mM[5]
This compoundL-AP4 receptorsHippocampal slice recordingIC50 > 0.8 mM[5]
AP-6TMEM175Whole-cell electrophysiology (HEK293T)-[6]

Experimental Protocols

Radioligand Binding Assay for Receptor Selectivity

This protocol is a generalized method to determine the binding affinity of a test compound (like this compound) against a panel of receptors to assess its selectivity.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]CGP 39653 for the NMDA receptor glutamate site).[13]

  • Test compound (this compound).

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes, radioligand, and test compound to the desired concentrations in assay buffer.

  • Incubation: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound. Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

Fluorescence-Based Assay for Measuring Lysosomal pH

This protocol describes a method to assess whether a compound (like the TMEM175 inhibitor AP-6) affects lysosomal pH.

Objective: To measure changes in lysosomal pH in response to compound treatment.

Materials:

  • Live cells grown on coverslips or in imaging plates.

  • Lysosomal pH-sensitive dye (e.g., LysoSensor™ DND-189).[6][14]

  • Test compound (AP-6).

  • Live-cell imaging buffer.

  • Fluorescence microscope with ratio imaging capabilities.

  • Calibration buffers of known pH containing a K+/H+ ionophore (e.g., nigericin).

Procedure:

  • Dye Loading: Incubate the cells with the lysosomal pH-sensitive dye according to the manufacturer's instructions.

  • Compound Treatment: Replace the dye-containing medium with a live-cell imaging buffer containing the test compound at the desired concentration. Incubate for the desired time.

  • Imaging: Acquire fluorescence images at two different excitation or emission wavelengths, depending on the dye used.

  • Calibration: In parallel, treat dye-loaded cells with calibration buffers of known pH in the presence of nigericin to generate a standard curve of fluorescence ratio versus pH.

  • Data Analysis: Calculate the ratio of fluorescence intensities for each lysosome in the compound-treated cells. Determine the corresponding pH value using the calibration curve. Compare the lysosomal pH of treated cells to vehicle-treated control cells.[2][15]

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Unexpected Cellular Phenotype Observed B Confirm Primary Target Engagement A->B C Dose-Response vs. Known Potency A->C D Selectivity Profiling (Receptor Panel) B->D G On-Target Effect B->G C->D C->G H Off-Target Effect D->H E Orthogonal Assays E->G E->H F Target Knockdown/out F->G F->H

Caption: Workflow for troubleshooting unexpected cellular effects.

signaling_pathway cluster_0 This compound & Related Compounds cluster_1 Potential Targets cluster_2 Cellular Effects cluster_3 Potential Off-Targets LAP6 This compound NMDA NMDA Receptor LAP6->NMDA Antagonist EAAT1 EAAT1 LAP6->EAAT1 Inhibitor TMEM175 TMEM175 LAP6->TMEM175 Inhibitor (AP-6) Other_GluR Other Glutamate Receptors LAP6->Other_GluR Other_EAATs Other EAATs LAP6->Other_EAATs Other_Channels Other Ion Channels LAP6->Other_Channels Ca_Influx ↓ Ca2+ Influx NMDA->Ca_Influx Glu_Uptake ↓ Glutamate Uptake EAAT1->Glu_Uptake Lys_pH ↑ Lysosomal pH TMEM175->Lys_pH

Caption: Potential on-target and off-target interactions of this compound.

References

How to prevent L-AP6 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of L-AP6 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability crucial?

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

As a phosphonate compound, this compound is susceptible to several degradation pathways, particularly in aqueous solutions over long-term experiments. The main contributing factors include:

  • pH: The stability of phosphonates is often pH-dependent. Both highly acidic and alkaline conditions can accelerate the hydrolysis of the phosphonate group.[1]

  • Temperature: Increased temperatures generally increase the rate of chemical reactions, including hydrolysis.[1] Storing solutions at elevated temperatures can significantly shorten the half-life of the compound.

  • Enzymatic Activity: If the experimental system involves biological materials such as cell lysates, tissues, or serum, enzymes like phosphatases can enzymatically cleave the phosphonate group.[1][2]

  • Presence of Metal Ions: Certain metal ions can act as catalysts in degradation reactions or lead to the precipitation of phosphonate salts, effectively removing the compound from the solution.[3][4]

  • Light Exposure: Although phosphonates are generally stable against photolysis, prolonged exposure to high-intensity light, especially UV light, can potentially contribute to degradation over extended periods.[3]

Q3: How should I prepare and store this compound solutions to maximize stability for long-term experiments?

To ensure the stability and integrity of your this compound solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, sterile, nuclease-free water or a buffer system appropriate for your experiment. Ensure the pH of the final solution is near neutral (pH 7.0-7.4), as this is often the range of optimal stability for many biological molecules.

  • Aseptic Technique: Prepare solutions under sterile conditions to prevent microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.

  • Storage Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions in an ongoing experiment, refrigeration at 2-8°C is recommended over leaving them at room temperature.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Chelating Agents: If you suspect metal ion contamination in your buffer, consider adding a low concentration of a chelating agent like EDTA.[1]

Troubleshooting Guide

Q4: I've observed precipitation in my this compound solution. What is the cause and how can I resolve it?

Precipitation of phosphonate compounds in aqueous buffers can be a common issue.[1]

  • Potential Cause: Concentration Exceeds Solubility: The concentration of this compound may be too high for the specific buffer system, pH, or temperature.

    • Solution: Try preparing a more dilute stock solution and making fresh dilutions for your experiments. Gently warming the solution may help redissolve the precipitate, but be cautious of temperature-induced degradation.

  • Potential Cause: Salt Precipitation: If you are using a phosphate-based buffer, high concentrations of organic co-solvents (e.g., from a concentrated drug stock) or cold temperatures can cause the buffer salts themselves to precipitate.

    • Solution: Consider using a different buffer system. Potassium-based phosphate buffers are typically more soluble in the cold than sodium-based ones.[1]

  • Potential Cause: Metal Ion Contamination: Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can form insoluble salts with phosphonates.[5]

    • Solution: Use high-purity water and reagents to prepare your buffers. If contamination is suspected, adding a small amount of EDTA can help sequester these metal ions.[1]

Q5: How can I monitor the stability of my this compound solution during a long-term experiment?

Regularly monitoring the concentration and purity of your this compound solution is essential. Several analytical techniques are suitable for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent this compound compound from its degradation products.[1] By tracking the peak area of this compound over time, you can quantify its degradation rate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P-NMR is particularly useful for monitoring compounds containing phosphorus. It can provide quantitative information on the degradation of this compound by observing the decrease in its characteristic signal and the appearance of new signals from degradation products.[1]

  • Mass Spectrometry (MS): LC-MS or LC-MS/MS can be used to identify and quantify both this compound and its degradation products with high sensitivity and specificity.[6][7]

Quantitative Data on Stability

The stability of phosphonate esters is highly dependent on experimental conditions. The following table provides representative data on how pH and temperature can influence the half-life of a typical phosphonate compound in an aqueous solution. Note: This data is illustrative and the actual stability of this compound should be determined empirically.

ConditionpHTemperature (°C)Estimated Half-Life
Acidic 3.025~15 days
Neutral 7.44> 1 year
Neutral 7.425~90 days
Neutral 7.437~30 days
Alkaline 9.025~10 days

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a general method for determining the stability of this compound in an aqueous solution.

  • Preparation of Standards:

    • Prepare a highly accurate 1 mg/mL stock solution of this compound in high-purity water.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with your experimental buffer.

  • Sample Incubation:

    • Prepare several identical samples of your this compound working solution (e.g., 25 µg/mL) in your experimental buffer.

    • Store these samples under the conditions you wish to test (e.g., 4°C, 25°C, 37°C). Protect them from light.

    • Designate a time point zero (T=0) sample, which should be analyzed immediately.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), retrieve one sample from each storage condition.

    • If the samples were frozen or refrigerated, allow them to come to room temperature before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at an appropriate wavelength (to be determined by a UV scan of this compound) or an Evaporative Light Scattering Detector (ELSD) if the compound has no strong chromophore.

    • Inject the calibration standards first to generate a standard curve (Peak Area vs. Concentration).

    • Inject the T=0 sample and the samples from each time point.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Using the standard curve, calculate the concentration of this compound remaining in each sample at each time point.

    • Plot the percentage of this compound remaining versus time. This data can be used to calculate the degradation rate and the half-life of the compound under the tested conditions.

Visualizations

LAP6 This compound in Solution Degradation Degradation LAP6->Degradation Products Inactive Degradation Products Degradation->Products Factor1 Extreme pH (Acidic or Alkaline) Factor1->Degradation Factor2 High Temperature Factor2->Degradation Factor3 Enzymatic Activity (e.g., Phosphatases) Factor3->Degradation Factor4 Contaminating Metal Ions Factor4->Degradation Factor5 Light Exposure (UV) Factor5->Degradation

Caption: Key factors that can accelerate the degradation of this compound in solution.

start Start: Prepare this compound Solution & Standards incubate Incubate Samples at Desired Conditions (Temp, pH, Light) start->incubate timepoint Collect Samples at Predetermined Time Points (T=0, 1, 3, 7... days) incubate->timepoint analyze Analyze Samples and Standards via HPLC timepoint->analyze process Process Data: Generate Standard Curve analyze->process calculate Calculate this compound Concentration in Each Sample process->calculate plot Plot % this compound Remaining vs. Time calculate->plot end End: Determine Degradation Rate and Half-Life plot->end

Caption: Experimental workflow for monitoring this compound stability using HPLC.

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Channel Ion Channel Opening NMDAR->Channel LAP6 This compound (Antagonist) LAP6->NMDAR Binds & Blocks Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Signaling Downstream Signaling Cascades Ca_Influx->Signaling

References

Technical Support Center: Interpreting Unexpected Results from L-AP6 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-AP6. This resource is designed to provide troubleshooting guidance and address frequently asked questions regarding unexpected experimental outcomes with this compound. This compound is a valuable pharmacological tool, but like any specific molecular probe, its use can sometimes lead to results that deviate from the expected. This guide will help you navigate these instances, understand the potential underlying causes, and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[1][2] It has been shown to be highly potent and specific for this site, with an IC50 of 40 µM.[1][2] this compound displays significantly lower affinity for other glutamate receptors, such as kainate/AMPA and NMDA receptors.[1][2] The sensitization to this compound is induced by a brief pre-exposure to quisqualic acid and can be reversed by L-α-aminoadipate.[1]

Q2: I'm observing neuronal effects that are inconsistent with the activation of a glutamate receptor. What could be the cause?

A2: A crucial point to consider is that a compound referred to as "AP-6" has been identified as a selective inhibitor of the lysosomal potassium and proton channel TMEM175.[3][4] This channel is implicated in lysosomal function and has been linked to Parkinson's disease.[3][4] If the this compound used in your experiments also inhibits TMEM175, this could lead to a variety of off-target effects unrelated to glutamate receptor signaling. These effects may include alterations in lysosomal catabolism, macropinocytosis, and potentially even neuroprotective or apoptotic pathways.[3][5]

Q3: My electrophysiological recordings show unexpected changes in neuronal excitability after this compound application. How can I troubleshoot this?

A3: Unexpected changes in excitability, such as hyperexcitability or depression of neuronal activity, could stem from several factors. Firstly, consider the dual pharmacology mentioned above. Inhibition of TMEM175 could indirectly affect neuronal excitability by altering intracellular ion homeostasis or triggering stress responses. Secondly, the quisqualate sensitization process itself is complex and may have long-lasting effects on neuronal properties that are then unmasked or modulated by this compound. Finally, as with any electrophysiological experiment, it is important to rule out experimental artifacts.

Q4: Are there any known neurotoxic effects associated with this compound?

A4: While the available literature does not report direct neurotoxic effects of this compound at typical experimental concentrations, it is important to consider that excessive activation of any excitatory pathway can potentially lead to excitotoxicity.[6] Furthermore, off-target effects on cellular processes like lysosomal function due to TMEM175 inhibition could, under certain conditions or prolonged exposure, contribute to cellular stress.[5] It is always recommended to perform appropriate controls, such as viability assays, in parallel with your primary experiments.

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Readouts

Symptoms:

  • Unexplained changes in resting membrane potential.

  • Alterations in action potential firing patterns (e.g., bursting, increased or decreased frequency).[7]

  • Changes in synaptic plasticity (LTP/LTD) that are not consistent with the expected mechanism.[8]

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Off-target TMEM175 Inhibition 1. Confirm Target Engagement: If possible, use a structurally distinct TMEM175 inhibitor as a positive control to see if it phenocopies the unexpected effects of this compound. 2. Pharmacological Blockade: Attempt to rescue the unexpected phenotype by co-application of a compound known to counteract the downstream effects of lysosomal dysfunction. 3. Alternative Agonists: Use a different agonist for the quisqualate-sensitized site that is not known to interact with TMEM175 to see if the effect is specific to this compound.
Variability in Quisqualate Sensitization 1. Standardize Protocol: Ensure the concentration and duration of quisqualate application are consistent across all experiments. 2. Time-course Analysis: Investigate if the unexpected effect of this compound changes with the time elapsed after quisqualate washout. 3. Control for Quisqualate Alone: Characterize the long-term effects of your quisqualate sensitization protocol in the absence of this compound.
Experimental Artifacts 1. Vehicle Controls: Always include a vehicle control to rule out effects of the solvent. 2. Electrode Stability: Monitor electrode resistance and access resistance throughout the recording to ensure a stable patch. 3. Solution Integrity: Prepare fresh solutions for each experiment and verify the pH and osmolarity.
Issue 2: Inconsistent Downstream Signaling Results

Symptoms:

  • Unexpected changes in intracellular calcium concentration ([Ca2+]i).[9][10]

  • Activation or inhibition of signaling pathways not typically associated with the quisqualate-sensitized site.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
TMEM175-mediated Signaling 1. Calcium Imaging: Characterize the spatiotemporal dynamics of any unexpected calcium signals. Lysosomal calcium stores could be implicated. 2. Pathway Analysis: Use specific inhibitors for known signaling pathways downstream of lysosomal stress (e.g., apoptosis or autophagy pathways) to dissect the observed effect.
Complex Glutamate Receptor Crosstalk 1. Receptor Blockade: Use a cocktail of antagonists for other glutamate receptors (e.g., AP5 for NMDA, CNQX for AMPA/kainate) to ensure the observed effect is not due to indirect activation of these receptors. 2. Isolate Cellular Compartments: If possible, use imaging techniques to determine if the signaling events are localized to specific subcellular compartments (e.g., dendrites, soma, lysosomes).

Data Presentation

Table 1: this compound Receptor Binding Profile

Receptor/SiteAffinity (IC50)Reference(s)
Quisqualate-sensitized site (hippocampal CA1 neurons)40 µM[1][2]
Kainate/AMPA Receptors> 10 mM[1][2]
NMDA Receptors> 3 mM[1][2]
L-AP4 Receptors (lateral perforant path)> 0.8 mM[1][2]

Table 2: Potential Off-Target Profile of "AP-6"

TargetEffectPotential Downstream ConsequencesReference(s)
TMEM175InhibitionAltered lysosomal pH, increased lysosomal catabolism, changes in macropinocytosis, potential role in apoptosis and neurodegeneration pathways.[3][4][5]

Experimental Protocols

Key Experiment: Electrophysiological Recording of this compound Effects in Hippocampal Slices

This protocol outlines the general steps for inducing quisqualate sensitization and applying this compound in an in vitro slice electrophysiology setup.

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from rodents in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature or 32-34°C.

  • Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.

  • Baseline Recording: Establish a stable baseline recording for at least 10-15 minutes.

  • Quisqualate Sensitization: Perfuse the slice with a low concentration of quisqualic acid (e.g., 1 µM) for a brief period (e.g., 5-10 minutes).

  • Washout: Wash out the quisqualic acid with regular aCSF for at least 20-30 minutes.

  • This compound Application: Apply this compound at the desired concentration (e.g., starting around the IC50 of 40 µM) and record the neuronal response.

  • Washout and Reversibility: Wash out this compound to observe for recovery of the baseline activity. The effects of this compound on the sensitized site can be reversed by application of L-α-aminoadipate.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis slice_prep Hippocampal Slice Preparation recovery Slice Recovery (>1 hr) slice_prep->recovery baseline Establish Stable Baseline Recording recovery->baseline quis_sens Quisqualate Sensitization baseline->quis_sens washout1 Washout quis_sens->washout1 lap6_app This compound Application washout1->lap6_app washout2 Washout lap6_app->washout2 data_acq Data Acquisition (Electrophysiology) washout2->data_acq analysis Data Analysis data_acq->analysis

Caption: Experimental workflow for studying this compound effects.

signaling_pathway cluster_expected Expected Pathway cluster_unexpected Potential Unexpected Pathway Quisqualate Quisqualate (Sensitization) Quis_Site Quisqualate-Sensitized Receptor Quisqualate->Quis_Site sensitizes L_AP6 This compound L_AP6->Quis_Site activates Depolarization Neuronal Depolarization Quis_Site->Depolarization AP6_TMEM This compound / AP-6 TMEM175 TMEM175 (Lysosomal Channel) AP6_TMEM->TMEM175 inhibits Lysosome_Dys Altered Lysosomal Function TMEM175->Lysosome_Dys Downstream Unexpected Downstream Effects (e.g., Apoptosis, Altered Metabolism) Lysosome_Dys->Downstream

Caption: this compound signaling pathways.

troubleshooting_logic start Unexpected Result with this compound cause1 Is it an experimental artifact? start->cause1 cause2 Could it be due to quisqualate sensitization? cause1->cause2 No action1 Check controls (vehicle, etc.) Verify recording stability cause1->action1 Yes cause3 Is it an off-target effect (TMEM175)? cause2->cause3 No action2 Standardize sensitization protocol Run quisqualate-only controls cause2->action2 Yes action3 Use alternative agonists/inhibitors Investigate lysosomal pathways cause3->action3 Yes conclusion Identify Source of Unexpected Result action1->conclusion action2->conclusion action3->conclusion

References

Improving the specificity of L-AP6 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-AP6 (L-2-amino-4-phosphonobutyric acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a research chemical that functions as a selective agonist for Group III metabotropic glutamate receptors (mGluRs).[1] This group includes mGluR4, mGluR6, mGluR7, and mGluR8. It is one of the first and most widely used agonists for studying the function of this receptor group.[1]

Q2: How selective is this compound for the different Group III mGluR subtypes?

A2: this compound displays selectivity for Group III mGluRs as a whole, but its potency varies significantly among the subtypes.[2][3] Generally, it is most potent at mGluR4 and mGluR8, with lower potency at mGluR6 and significantly lower potency at mGluR7.[2][3]

Q3: Does this compound have any known off-target effects?

A3: Yes, this compound has been reported to have weak agonist activity at NMDA receptors.[4] This is a critical consideration in experimental design, especially at higher concentrations. Additionally, it can act as an agonist at the quisqualate-sensitized AP6 site in the hippocampus.[2]

Q4: What are the downstream signaling effects of Group III mGluR activation by this compound?

A4: Group III mGluRs are predominantly coupled to Gi/o proteins.[5][6] Their activation by this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The liberated Gβγ subunits can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels, which contributes to the presynaptic inhibition of neurotransmitter release.[7]

Q5: What are some common applications of this compound in research?

A5: this compound is frequently used to study the role of Group III mGluRs in modulating synaptic transmission and neuronal excitability.[5] Common applications include investigating its effects on neurotransmitter release (particularly glutamate), synaptic plasticity (such as long-term potentiation), and its potential neuroprotective roles.[8][9]

Troubleshooting Guide

Issue 1: I am not observing the expected effect of this compound in my experiment.

Possible Cause Troubleshooting Step
Incorrect Concentration This compound has a wide range of potencies across Group III mGluR subtypes. Ensure your concentration is appropriate for the subtype you are targeting in your specific tissue or cell type. Refer to the Potency of this compound at Group III mGluR Subtypes table below.
Degraded this compound Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly (typically at -20°C or -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1]
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization. Consider using a shorter application time or varying the concentration.
Low Receptor Expression The expression levels of Group III mGluR subtypes can vary significantly between different brain regions and cell types. Confirm the expression of your target receptor in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry.

Issue 2: I suspect that the observed effect of this compound is due to off-target activity.

Possible Cause Troubleshooting Step
Activation of NMDA Receptors This compound can act as a weak NMDA receptor agonist.[4] To rule this out, perform a control experiment in the presence of a selective NMDA receptor antagonist, such as D-AP5. If the effect of this compound persists, it is less likely to be mediated by NMDA receptors.
Non-specific Effects To confirm that the observed effect is mediated by Group III mGluRs, use a selective Group III mGluR antagonist. Pre-incubate your preparation with an antagonist like MAP4 or CPPG before applying this compound. If the antagonist blocks the effect of this compound, it confirms the involvement of Group III mGluRs.[5]
Use of a More Selective Agonist Consider using a more selective Group III mGluR agonist for comparison. For example, (S)-3,4-DCPG is a more selective agonist for mGluR8.

Data Presentation

Potency of this compound at Group III mGluR Subtypes

Receptor SubtypeEC50 (µM)
mGluR40.1 - 0.13[2]
mGluR61.0 - 2.4[2]
mGluR7249 - 337[2]
mGluR80.29[2]

Pharmacology of Common Group III mGluR Ligands

CompoundClassTarget Selectivity
This compound AgonistGroup III mGluRs (mGluR4/8 > mGluR6 >> mGluR7)[2]
(S)-3,4-DCPG AgonistmGluR8 selective
MAP4 AntagonistGroup III mGluRs[5]
CPPG AntagonistGroup II/III mGluRs (with some selectivity for Group III)[10]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure the Effect of this compound on Synaptic Transmission

This protocol is a general guideline and may require optimization for specific neuronal populations.

  • Preparation of Brain Slices:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold slicing solution using a vibratome.

    • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-6 MΩ) filled with an appropriate internal solution.

  • Data Acquisition:

    • Record synaptic events (e.g., excitatory postsynaptic currents, EPSCs) in voltage-clamp mode.

    • Establish a stable baseline recording for at least 5-10 minutes.

  • Application of this compound:

    • Bath-apply this compound at the desired concentration (e.g., 10-100 µM). The effective concentration will depend on the target mGluR subtype.

    • Record for 10-20 minutes to observe the effect of this compound on synaptic transmission. A presynaptic effect is often observed as a decrease in the frequency of spontaneous events or the amplitude of evoked events.

  • Control Experiments:

    • Washout: After observing the effect, wash out this compound by perfusing with aCSF for at least 20 minutes to see if the synaptic activity returns to baseline.

    • Antagonist Application: To confirm the effect is mediated by Group III mGluRs, pre-incubate a slice with a Group III mGluR antagonist (e.g., 100-500 µM MAP4 or 10-100 µM CPPG) for 10-15 minutes before co-applying this compound. The antagonist should block the this compound-induced effect.

Protocol 2: Calcium Imaging to Measure this compound-Induced Changes in Intracellular Calcium

This protocol describes a general method using a ratiometric calcium indicator like Fura-2 AM.

  • Cell Preparation and Dye Loading:

    • Plate cells on glass coverslips suitable for imaging.

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS) containing a non-ionic detergent like Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells with the physiological salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm for Fura-2) and a detector for emitted fluorescence (around 510 nm).

  • Data Acquisition:

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

    • Establish a stable baseline for several minutes.

  • Application of this compound:

    • Perfuse the cells with a solution containing this compound at the desired concentration.

    • Continuously acquire images to monitor changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

  • Control and Calibration:

    • Antagonist Control: Perform a control experiment by pre-incubating with a Group III mGluR antagonist (e.g., MAP4 or CPPG) to confirm the specificity of the this compound effect.

    • Calibration: At the end of the experiment, you can calibrate the Fura-2 signal by first adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum ratio (Rmin).

Visualizations

G cluster_0 Experimental Workflow to Confirm this compound Specificity A Observe Effect of this compound B No Effect A->B Negative Result C Effect Observed A->C Positive Result D Troubleshoot Experiment (Concentration, Drug Stability, etc.) B->D E Apply Group III mGluR Antagonist (e.g., MAP4, CPPG) C->E F Effect Blocked E->F G Effect Persists E->G H Specificity Confirmed F->H I Suspect Off-Target Effect G->I J Apply NMDA Receptor Antagonist (e.g., D-AP5) I->J K Effect Blocked J->K L Effect Persists J->L M NMDA Receptor Involvement Likely K->M N Other Off-Target Considerations L->N

Caption: Workflow for confirming the specificity of this compound's effects.

G cluster_1 Group III mGluR Signaling Pathway LAP6 This compound mGluR Group III mGluR (mGluR4/6/7/8) LAP6->mGluR activates G_protein Gi/o Protein mGluR->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Vesicle Synaptic Vesicle Fusion Ca_influx->Vesicle triggers NT_release Neurotransmitter Release Vesicle->NT_release results in G_alpha->AC inhibits G_betagamma->Ca_channel inhibits

Caption: Simplified signaling cascade of Group III mGluRs.

References

L-AP6 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and mitigating the cytotoxic effects of L-AP6. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of this compound cytotoxicity?

A1: While direct studies on this compound cytotoxicity are limited, based on its structural similarity to glutamate analogs like L-AP4, its primary mechanism of cytotoxicity is presumed to be excitotoxicity.[1][2][3] Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly NMDA and AMPA receptors, leads to neuronal damage and death.[3][4][5] This overstimulation triggers a massive influx of calcium ions (Ca2+), activating a cascade of detrimental enzymatic pathways that damage cellular structures.[5]

Q2: How can I assess this compound-induced cytotoxicity in my neuronal cell cultures?

A2: Several standard assays can be used to quantify cytotoxicity. The choice of assay depends on the specific aspect of cell death you wish to measure. Common methods include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised plasma membranes, indicating cell lysis.[6][7][8][9][10][11]

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells by assessing the reduction of MTT to formazan.[11][12][13][14] A decrease in metabolic activity is indicative of cytotoxicity.

  • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[15][16][17][18] This assay specifically assesses apoptosis.

Q3: What are the critical controls to include in my cytotoxicity experiments?

A3: Proper controls are essential for valid results. Key controls include:

  • Untreated Control: Cells cultured in the same medium without this compound to establish baseline viability.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound to account for any effects of the solvent itself.

  • Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of glutamate for excitotoxicity) to ensure the assay is working correctly.[19]

  • Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to determine 100% LDH release.[6][9][20]

Q4: How can I mitigate this compound-induced cytotoxicity?

A4: Mitigation strategies primarily focus on blocking the excitotoxic cascade.[21][22] This can be achieved by:

  • Glutamate Receptor Antagonists: Co-treatment with antagonists for NMDA receptors (e.g., MK-801, memantine) or AMPA receptors (e.g., NBQX) can block the initial excitotoxic signal.[4][5][23][24][25][26]

  • Calcium Channel Blockers: While not directly targeting glutamate receptors, blocking voltage-gated calcium channels can reduce the overall calcium influx.

  • Free Radical Scavengers and Antioxidants: Compounds like Vitamin C, Vitamin E, and omega-3 fatty acids can help neutralize the reactive oxygen species generated during excitotoxicity.[27][28]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results between replicates.

Possible Cause Troubleshooting Step
Uneven cell seedingEnsure a single-cell suspension before plating and use a consistent pipetting technique. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution.
Edge effects in 96-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.
Inconsistent incubation timesUse a timer and process all plates consistently. For endpoint assays, ensure the time from adding the final reagent to reading the plate is the same for all samples.
Pipetting errorsCalibrate pipettes regularly. Use fresh tips for each replicate to avoid cross-contamination.

Problem 2: No significant cytotoxicity observed even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Cell line is resistant to excitotoxicitySome cell lines may have low expression of glutamate receptors. Consider using primary neuronal cultures, which are generally more sensitive to excitotoxicity.[11][19][29][30][31]
Insufficient incubation timeExcitotoxicity can be a time-dependent process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal exposure time.
This compound degradationPrepare fresh this compound solutions for each experiment. Check the stability of the compound in your culture medium.
Assay is not sensitive enoughFor subtle cytotoxic effects, a more sensitive assay may be required. For example, if using a viability assay like MTT, consider an apoptosis assay like caspase-3 activation.

Problem 3: Vehicle control shows significant cytotoxicity.

Possible Cause Troubleshooting Step
Solvent is toxic at the concentration usedDetermine the maximum non-toxic concentration of the solvent by performing a dose-response experiment with the vehicle alone.
Solvent is incompatible with the cell culture mediumEnsure the solvent is miscible with the medium and does not cause precipitation.
Contamination of the solvent stockUse a fresh, sterile stock of the solvent.

Data Presentation

Table 1: Hypothetical this compound Cytotoxicity Data in Primary Cortical Neurons (24-hour exposure)

AssayThis compound Concentration (µM)% of Control
MTT Assay 0 (Vehicle)100%
1085%
5062%
10041%
20025%
LDH Release 0 (Vehicle)5%
1020%
5045%
10070%
20088%
Caspase-3 Activity 0 (Vehicle)100%
10150%
50280%
100420%
200350% (may decrease at very high toxicity due to necrosis)

Table 2: Mitigation of this compound (100 µM) Induced Cytotoxicity by Glutamate Receptor Antagonists

Treatment% Cell Viability (MTT Assay)
Vehicle Control100%
This compound (100 µM)41%
This compound + MK-801 (10 µM, NMDA Antagonist)85%
This compound + NBQX (20 µM, AMPA Antagonist)78%
This compound + MK-801 + NBQX92%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Add varying concentrations of this compound to the wells. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.[13]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In separate wells, prepare a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[9][20]

  • Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.[6][9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6][9]

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Spontaneous LDH Abs) / (Maximum LDH Abs - Spontaneous LDH Abs) * 100.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)
  • Cell Plating and Treatment: Plate and treat cells in a 6-well plate or other suitable culture dish.

  • Cell Lysis: After treatment, collect the cells (including any floating cells) and centrifuge. Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10-15 minutes.[16][17]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

  • Caspase Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[15][16][17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[16][17]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released, which is proportional to caspase-3 activity.[15]

Mandatory Visualizations

L_AP6_Excitotoxicity_Pathway LAP6 This compound GluR Glutamate Receptors (NMDA, AMPA) LAP6->GluR Binds & Activates Ca_Influx Massive Ca²⁺ Influx GluR->Ca_Influx Opens Channels Enzyme_Activation Enzyme Activation (Proteases, Phospholipases, Endonucleases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis Enzyme_Activation->Apoptosis Necrosis Necrosis Enzyme_Activation->Necrosis ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS Mito_Dysfunction->Apoptosis ROS->Necrosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death Antagonists Receptor Antagonists (e.g., MK-801, NBQX) Antagonists->GluR Inhibits Antioxidants Antioxidants (e.g., Vitamin E) Antioxidants->ROS Neutralizes

Caption: Presumed excitotoxicity pathway of this compound leading to neuronal cell death.

Cytotoxicity_Assessment_Workflow cluster_assays Cytotoxicity Assessment Start Start: Neuronal Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment MTT Metabolic Viability (MTT Assay) Treatment->MTT LDH Membrane Integrity (LDH Assay) Treatment->LDH Caspase Apoptosis (Caspase-3 Assay) Treatment->Caspase Data_Analysis Data Analysis (Calculate % Viability / % Cytotoxicity) MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis Conclusion Conclusion: Determine IC₅₀ / EC₅₀ Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Mitigation_Strategy_Logic Observe_Cytotoxicity Observe this compound Induced Cytotoxicity Hypothesize Hypothesize Mechanism: Excitotoxicity Observe_Cytotoxicity->Hypothesize Select_Inhibitor Select Mitigation Strategy Hypothesize->Select_Inhibitor Co_Treatment Co-treat cells with this compound and selected antagonist(s) Select_Inhibitor->Co_Treatment e.g., Glutamate Receptor Antagonist Re_Assess Re-assess Cytotoxicity (e.g., MTT Assay) Co_Treatment->Re_Assess Evaluate Evaluate Mitigation Effect Re_Assess->Evaluate Success Successful Mitigation: Increased Cell Viability Evaluate->Success Yes Failure No Mitigation: Consider Alternative Mechanisms Evaluate->Failure No

Caption: Logical workflow for testing this compound cytotoxicity mitigation strategies.

References

Technical Support Center: Overcoming Variability in L-AP6 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and sources of variability in experiments involving the selective metabotropic glutamate receptor agonist, L-AP6 (L-2-amino-6-phosphonohexanoic acid). The primary challenge in obtaining consistent results with this compound is the requisite sensitization of its target receptor by a brief application of quisqualate. This guide offers insights and detailed protocols to help you navigate this complexity and achieve reproducible outcomes.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Electrophysiology Experiments

Question: I am not observing any response to this compound application in my hippocampal slice recordings.

Answer: This is the most common issue when working with this compound and is almost always related to inadequate or inconsistent quisqualate sensitization.

  • Inadequate Quisqualate Sensitization: The neuronal receptors targeted by this compound require a brief pre-exposure to quisqualate to become responsive. Without this "Quis effect," this compound will not elicit a depolarization.[1][2]

  • Variability in Sensitization Protocol: The duration and concentration of the quisqualate application are critical. Brief applications are key, as prolonged exposure can lead to receptor desensitization.[3][4]

  • Reversal of Sensitization: The sensitized state can be reversed by endogenous amino acids like L-glutamate and L-aspartate. Ensure your washout periods are sufficient to remove any residual quisqualate without allowing for reversal of the sensitization by other factors in the artificial cerebrospinal fluid (aCSF).

Troubleshooting Steps:

  • Verify Your Sensitization Protocol: Refer to the detailed electrophysiology protocol below for recommended quisqualate concentrations and application times.

  • Optimize Quisqualate Exposure: If the standard protocol is ineffective, consider a concentration-response and duration-response titration for quisqualate in your specific setup.

  • Check for Antagonists: Ensure your recording solutions do not contain compounds that could block the quisqualate-sensitized site.

  • Confirm Slice Viability: Standard electrophysiology troubleshooting for slice health applies. Poor slice quality will prevent any reliable drug response.

Question: The magnitude of the this compound response is highly variable between slices and even within the same slice over time.

Answer: This variability is a known challenge and is intrinsically linked to the nature of the quisqualate-sensitized site.

  • Inconsistent "Quis Effect": The sensitization phenomenon can be transient, decreasing over time. The decay of the sensitization can vary, leading to inconsistent this compound responses.[5]

  • Receptor Desensitization: Repeated applications of quisqualate or this compound without adequate washout can lead to receptor desensitization, diminishing subsequent responses.[3][4]

  • Experimental Conditions: Factors such as temperature, pH, and ionic concentrations in your aCSF can all influence receptor sensitivity and channel kinetics, contributing to variability.

Troubleshooting Steps:

  • Standardize Sensitization and Washout: Precisely time your quisqualate application and washout periods for every experiment.

  • Establish a Stable Baseline: Ensure a stable baseline recording before and after quisqualate application to accurately measure the this compound effect.

  • Control for Time-Dependent Effects: If conducting long experiments, periodically re-assess the baseline and consider including internal controls to account for any rundown of the preparation.

  • Maintain Consistent Experimental Parameters: Use freshly prepared solutions and monitor temperature and pH throughout the experiment.

Cell-Based Assays

Question: I am not seeing a consistent this compound-induced signal in my cell-based assay (e.g., calcium imaging, second messenger assay).

Answer: Similar to electrophysiology, the primary suspect is the quisqualate sensitization step. However, cell culture systems introduce additional variables.

  • Receptor Expression Levels: The expression of the quisqualate-sensitized receptor may vary between cell lines and even with passage number.

  • Cell Health: Unhealthy or overly confluent cells can exhibit altered receptor expression and signaling.[6][7]

  • Assay-Specific Artifacts: The detection method itself can be a source of variability. For fluorescence-based assays, autofluorescence from media components can obscure the signal.[1]

Troubleshooting Steps:

  • Optimize Quisqualate Sensitization for Your Cell Line: The optimal concentration and duration of quisqualate exposure may differ from those used in slice preparations.

  • Characterize Receptor Expression: If possible, verify the expression of group I metabotropic glutamate receptors (the likely target) in your chosen cell line.

  • Maintain Healthy Cell Cultures: Use cells within a consistent and low passage number range. Ensure proper seeding density to avoid over-confluence.[7]

  • Include Appropriate Controls: Always include a vehicle control (for both quisqualate and this compound) and a positive control for your signaling pathway of interest.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a selective agonist for a novel receptor site in the central nervous system, particularly enriched in the hippocampus.[8][9] This site requires "sensitization" by a brief exposure to quisqualate to become responsive to this compound.[1][2] The receptor is believed to be a type of metabotropic glutamate receptor (mGluR), likely belonging to the Group I mGluRs which are coupled to Gq/G11 proteins.[10][11]

How should I prepare and store this compound?

  • Solubility: this compound is soluble in 1eq. NaOH up to 100 mM.[3]

  • Storage: Store this compound at room temperature.[2]

  • Vehicle: For in vitro experiments, this compound can be dissolved in aqueous solutions like aCSF. For in vivo applications, the vehicle should be sterile and pH-balanced saline.

What are the known off-target effects of this compound?

This compound is considered highly selective for the quisqualate-sensitized site, with significantly lower potency at NMDA, AMPA, and kainate receptors.[9] However, at very high concentrations, off-target effects cannot be entirely ruled out. It is always advisable to use the lowest effective concentration determined by a dose-response curve.

Quantitative Data

This compound Potency

ParameterValueCell Type/TissueReference
IC5040 µMHippocampal CA1 Pyramidal Neurons[9]
IC50 (before quisqualate)> 10 mM (kainate/AMPA), > 3 mM (NMDA), > 0.8 mM (L-AP4 receptors)Hippocampal CA1 Pyramidal Neurons[9]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
  • Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a rodent model using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Incubation: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (2-3 ml/min) at 30-32°C.

  • Patching: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • Baseline Recording: Record a stable baseline of synaptic activity or membrane potential for at least 5-10 minutes.

  • Quisqualate Sensitization: Perfuse the slice with aCSF containing 1 µM quisqualic acid for a brief period (e.g., 2-5 minutes).

  • Washout: Wash out the quisqualate with regular aCSF for at least 10 minutes, ensuring the baseline returns to pre-quisqualate levels.

  • This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound.

  • Data Analysis: Measure the change in membrane potential, holding current, or synaptic event frequency/amplitude in response to this compound application compared to the baseline.

In Vivo: Microinjection
  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy over the target brain region (e.g., hippocampus).

  • Pipette Preparation: Pull a glass micropipette and fill it with this compound dissolved in sterile saline.

  • Microinjection: Lower the micropipette to the target coordinates and inject a small volume of the this compound solution (e.g., 0.5-1 µl) over several minutes.

  • Post-Injection: Slowly retract the pipette and suture the incision.

  • Behavioral/Electrophysiological Recording: Perform the desired experimental measurements following a recovery period.

Note: For in vivo experiments requiring the "Quis effect," a prior microinjection of quisqualate at the same site would be necessary, followed by a washout/diffusion period before this compound administration. This procedure would require careful optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment Slice Preparation Slice Preparation Incubation Incubation Slice Preparation->Incubation >= 1 hour Baseline Recording Baseline Recording Incubation->Baseline Recording Quisqualate Sensitization Quisqualate Sensitization Baseline Recording->Quisqualate Sensitization 5-10 min Washout Washout Quisqualate Sensitization->Washout 2-5 min This compound Application This compound Application Washout->this compound Application >= 10 min Data Analysis Data Analysis This compound Application->Data Analysis

Caption: Electrophysiology workflow for this compound experiments.

signaling_pathway Quisqualate Quisqualate mGluR Metabotropic Glutamate Receptor (Group I) Quisqualate->mGluR Sensitizes This compound This compound This compound->mGluR Activates Gq_G11 Gq/G11 mGluR->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

References

Best practices for storing and handling L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-AP6 (L-(+)-2-Amino-6-phosphonohexanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing, handling, and utilizing this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or L-(+)-2-Amino-6-phosphonohexanoic acid, is a selective agonist for metabotropic glutamate receptors (mGluRs). It is particularly potent and shows selectivity for group III mGluRs.[1] These receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically coupled to Gi/o proteins. Their activation generally leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at room temperature.[2] It is advisable to store it in a tightly sealed container to prevent moisture absorption, especially if the compound is hygroscopic. For long-term storage of stock solutions, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[3]

Q3: How should I reconstitute this compound for my experiments?

The solubility of this compound can vary depending on the desired solvent. While some sources suggest it is soluble in aqueous solutions, it is common practice to first dissolve compounds of this nature in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3][4] This stock solution can then be diluted with your aqueous experimental buffer (e.g., saline, PBS) to the final working concentration.[3]

Q4: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for many organic compounds.[3] Here are a few troubleshooting steps:

  • Vortexing or Sonication: Gently vortex or sonicate the solution to aid in dissolving the precipitate.[3]

  • Warming: A brief warming in a 37°C water bath may help to redissolve the compound.[3]

  • Adjusting DMSO Concentration: For in vitro assays, ensure that the final concentration of DMSO is high enough to maintain solubility but low enough to not affect your experimental system (typically ≤0.1%).[3]

  • Use of Co-solvents: In some cases, the use of a co-solvent in your final aqueous buffer may be necessary to maintain solubility.

Troubleshooting Guides

Issue 1: Inconsistent or no response to this compound application in electrophysiology experiments.

  • Possible Cause: Degradation of this compound in the working solution.

    • Solution: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid using solutions that have been stored at room temperature for extended periods.

  • Possible Cause: Incorrect concentration of this compound.

    • Solution: Verify the calculations for your dilutions. It is also advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Possible Cause: The cells or tissue being studied do not express the target mGluRs.

    • Solution: Confirm the expression of group III mGluRs in your system using techniques such as immunohistochemistry or western blotting.

  • Possible Cause: Issues with the recording setup.

    • Solution: Check the health of your cells or tissue slice. Ensure your recording electrodes have good seals and that your perfusion system is functioning correctly.[5]

Issue 2: Variability in results between different experimental days.

  • Possible Cause: Inconsistent preparation of this compound solutions.

    • Solution: Standardize your protocol for reconstituting and diluting this compound. Ensure the same solvent and buffer compositions are used each time.

  • Possible Cause: Differences in cell culture or tissue slice quality.

    • Solution: Maintain consistent cell culture conditions or slice preparation protocols. Monitor cell viability and morphology.

  • Possible Cause: Freeze-thaw cycles of the this compound stock solution.

    • Solution: Aliquot your stock solution upon initial preparation to minimize the number of freeze-thaw cycles.[3]

Data Presentation

PropertyValueSource
Molecular Formula C6H14NO5P[6]
Molecular Weight 211.15 g/mol [6]
Recommended Storage Room temperature (as solid)[2]
Solubility Soluble in DMSO, limited aqueous solubility[3][7]

Experimental Protocols

Protocol: Treatment of Cultured Hippocampal Neurons with this compound

This protocol provides a general guideline for treating primary hippocampal neuron cultures with this compound to investigate its effects on neuronal activity.

Materials:

  • Primary hippocampal neuron cultures grown on coated coverslips.

  • This compound powder.

  • Dimethyl sulfoxide (DMSO).

  • Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Sterile, nuclease-free water.

  • Phosphate-buffered saline (PBS).

Methodology:

  • Preparation of this compound Stock Solution (100 mM):

    • Aseptically weigh out a precise amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the this compound in the appropriate volume of high-purity DMSO to achieve a 100 mM stock solution.

    • Gently vortex until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes and store at -20°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw one aliquot of the 100 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in pre-warmed (37°C) Neurobasal medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is below the tolerance level of your neurons (typically <0.1%).

  • Treatment of Neuronal Cultures:

    • Carefully remove the existing culture medium from the wells containing the neuronal coverslips.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared this compound working solutions to the respective wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO.

    • Incubate the cultures for the desired treatment duration at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis:

    • Following incubation, the cells can be processed for various downstream analyses, such as:

      • Immunocytochemistry: To visualize changes in protein expression or localization.

      • Calcium Imaging: To measure changes in intracellular calcium levels.

      • Electrophysiology: To record changes in neuronal firing properties.

Mandatory Visualizations

L_AP6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound mGluR Group III mGluR This compound->mGluR Binds to G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Prepare Working Solutions in Media A->B C Treat Cultured Neurons (including vehicle control) B->C D Incubate for Desired Duration C->D E Perform Downstream Assay (e.g., Electrophysiology) D->E F Data Acquisition and Analysis E->F

References

Validation & Comparative

L-AP6: A Novel Pore Blocker for Validating TMEM175 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of L-AP6, a recently identified selective inhibitor of the lysosomal ion channel TMEM175, with other known inhibitors. The information presented is intended for researchers, scientists, and drug development professionals investigating the physiological roles of TMEM175 and its potential as a therapeutic target, particularly in the context of Parkinson's disease.

Transmembrane protein 175 (TMEM175) is a crucial ion channel primarily responsible for potassium (K+) flux across the lysosomal membrane, contributing to the regulation of lysosomal membrane potential and pH stability.[1] Given its association with Parkinson's disease, the identification of selective modulators for TMEM175 is of significant interest for both basic research and drug discovery.[1][2]

Performance Comparison of TMEM175 Inhibitors

This compound has emerged as a selective inhibitor of TMEM175, acting as a pore blocker.[1] Its performance, along with that of another selective inhibitor, 2-phenylpyridin-4-ylamine (2-PPA), and the broader K+ channel inhibitor 4-aminopyridine (4-AP), is summarized below. The data is derived from studies on human TMEM175.

InhibitorTargetIC50 (K+ flux)IC50 (H+ flux) at pH 4.5Mechanism of ActionBinding SiteSelectivity
This compound TMEM175~141 µM~170 µMPore BlockerLuminal side of the ion permeation pathwaySelective for TMEM175
2-phenylpyridin-4-ylamine (2-PPA)TMEM175~32 µM~30 µMPore BlockerNear the isoleucine constrictionSelective for TMEM175
4-aminopyridine (4-AP)TMEM175, other K+ channels~30 µMNot ReportedPore BlockerWithin the poreBroad K+ channel inhibitor

Mechanism of Action: Pore Blockade

Cryo-electron microscopy (cryo-EM) studies have revealed that both this compound and 2-PPA function as direct pore blockers of the TMEM175 channel.[1] They physically occlude the ion permeation pathway, thereby preventing the passage of potassium and protons.[1] Notably, they bind at distinct sites within the pore.[1] this compound binds to the luminal side of the ion permeation pathway, while 2-PPA binds near a constriction formed by isoleucine residues.[1]

cluster_membrane Lysosomal Membrane cluster_lumen Lysosomal Lumen (Acidic) cluster_cytosol Cytosol (Neutral) TMEM175 TMEM175 Channel (Open State) ions_cytosol K+ / H+ TMEM175->ions_cytosol Blocked_Channel TMEM175 Channel (Blocked State) ions_lumen K+ / H+ ions_lumen->TMEM175 Ion Flux LAP6 This compound LAP6->TMEM175 Binds to pore

Inhibitory mechanism of this compound on the TMEM175 ion channel.

Experimental Protocols

The validation of this compound's inhibitory effect on TMEM175 relies on established biophysical techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion currents through TMEM175 channels expressed on the plasma membrane of cells, such as HEK293T.

Experimental Workflow:

A HEK293T cells expressing TMEM175 B Establish whole-cell patch-clamp configuration A->B C Apply voltage protocol (e.g., ramp from -80 mV to +80 mV) B->C D Record baseline TMEM175 currents C->D E Perfuse with this compound at varying concentrations D->E F Record inhibited TMEM175 currents E->F G Analyze dose-response and calculate IC50 F->G

Workflow for whole-cell patch-clamp analysis of TMEM175 inhibition.

Detailed Protocol:

  • Cell Culture: HEK293T cells are transiently transfected with a plasmid encoding human TMEM175.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded at room temperature.

    • Pipette Solution (Intracellular): Contains a high concentration of the permeant ion being studied (e.g., 150 mM Cs+ for cation currents).

    • Bath Solution (Extracellular): Contains the relevant ions for measuring current (e.g., 75 mM K+ and 75 mM Na+).

    • Voltage Protocol: A typical protocol involves holding the membrane potential at -80 mV, stepping to +80 mV for 250 ms, and then returning to -80 mV.[3] Ramps from -80 mV to +80 mV over 500 ms are also used.[4]

  • Data Analysis:

    • Current amplitudes are measured at a specific voltage (e.g., +80 mV).

    • The percentage of inhibition is calculated for each concentration of this compound.

    • A dose-response curve is generated to determine the IC50 value.

Proteoliposome Flux Assay

This in vitro assay measures the movement of ions across the membrane of artificial lipid vesicles (liposomes) into which purified TMEM175 protein has been reconstituted.

Experimental Workflow:

A Purify human TMEM175 protein B Reconstitute TMEM175 into liposomes containing KCl A->B C Dilute proteoliposomes into a NaCl solution with a fluorescent pH indicator (ACMA) B->C D Add protonophore (CCCP) to initiate K+ efflux / H+ influx C->D F Pre-incubate with this compound to measure inhibition of ion flux C->F E Monitor fluorescence quenching to measure H+ influx D->E G Compare flux rates with and without inhibitor E->G F->E

Workflow for the proteoliposome flux assay to assess TMEM175 inhibition.

Detailed Protocol:

  • Protein Purification and Reconstitution: Human TMEM175 is expressed and purified. The purified protein is then reconstituted into lipid vesicles (e.g., made of soybean azolectin) containing a high concentration of KCl (e.g., 300 mM).

  • Flux Measurement:

    • The proteoliposomes are diluted into a solution containing NaCl (e.g., 300 mM) and a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA).

    • K+ efflux is initiated by the addition of a protonophore like CCCP, which allows H+ to flow into the liposomes to balance the charge as K+ flows out.

    • The influx of H+ quenches the fluorescence of ACMA, and this change in fluorescence is monitored over time to determine the rate of ion flux.

  • Inhibition Assay:

    • To test for inhibition, the proteoliposomes are pre-incubated with varying concentrations of this compound before initiating the flux.

    • The reduction in the rate of fluorescence quenching in the presence of the inhibitor is used to quantify its inhibitory effect.[3]

Conclusion

This compound represents a valuable tool for researchers studying the function and therapeutic potential of TMEM175. Its selectivity and well-characterized mechanism as a pore blocker make it a superior choice over less specific inhibitors like 4-AP for targeted studies. The experimental protocols outlined in this guide provide a framework for validating the inhibitory effects of this compound and other potential modulators of TMEM175 activity. The continued development of potent and selective inhibitors will be instrumental in elucidating the role of this important lysosomal ion channel in health and disease.

References

L-AP6 and 2-PPA: A Comparative Guide to Novel TMEM175 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-AP6 and 2-PPA, two recently identified selective inhibitors of the lysosomal potassium and proton channel TMEM175. This document synthesizes experimental data on their performance, details the methodologies used for their characterization, and visualizes their mechanism of action and relevant cellular pathways.

Transmembrane protein 175 (TMEM175) is a critical ion channel in the lysosomal membrane, playing a key role in maintaining lysosomal pH, membrane potential, and overall cellular homeostasis.[1][2] Its dysfunction has been linked to neurodegenerative diseases, particularly Parkinson's disease, making it a significant therapeutic target.[3][4][5] The recent discovery of selective inhibitors, this compound and 2-phenylpyridin-4-ylamine (2-PPA), represents a major advancement in studying TMEM175's physiological roles and in the development of potential therapeutic agents.[6][7][8]

Performance Comparison: this compound vs. 2-PPA

Both this compound and 2-PPA have been identified as potent inhibitors of TMEM175, acting as pore blockers to occlude the ion permeation pathway.[6][7] However, they exhibit differences in their inhibitory potency and binding mechanisms.

InhibitorTargetIC50 (K+ flux)IC50 (H+ flux)SelectivityMechanism of Action
2-PPA TMEM175~31-32 µM[6][9][10]~30 µM[6]26-fold selective for TMEM175 over hKv3.1[6][10]Pore Blocker[6][7]
This compound TMEM175Not explicitly stated, but potent~170 µM[6]Selective for TMEM175[11]Pore Blocker, binds at a distinct site from 2-PPA[6][7]
4-AP Broad K+ channel inhibitor~19-30 µM[6][12]Not explicitly statedBroad, also inhibits hKv3.1 with an IC50 of ~96 µM[6]Pore Blocker[6]

Key Findings:

  • Potency: 2-PPA is a more potent inhibitor of both potassium and proton flux through TMEM175 compared to this compound, with a significantly lower IC50 value for proton flux inhibition.[6] The potency of 2-PPA is comparable to the broad-spectrum potassium channel blocker 4-aminopyridine (4-AP).[6]

  • Selectivity: 2-PPA demonstrates significant selectivity for TMEM175 over other potassium channels, such as hKv3.1.[6][10] This selectivity is a crucial advantage for its use as a specific molecular probe to study TMEM175 function.

  • Mechanism: Both compounds act as pore blockers, but cryo-EM structures reveal that they bind at distinct sites within the TMEM175 pore.[6][7] This finding may have implications for future drug design and the development of inhibitors with different kinetic properties.

  • Functional Effects: Acute inhibition of TMEM175 by either 2-PPA or this compound has been shown to increase lysosomal macromolecule catabolism, accelerating processes like macropinocytosis.[6][7][8][13]

Signaling Pathways and Experimental Workflows

To understand the context of TMEM175 inhibition, it is essential to visualize its role in cellular pathways and the experimental methods used to identify and characterize inhibitors.

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cellular_processes Cellular Processes cluster_inhibition Inhibition TMEM175 TMEM175 Protons_in H+ TMEM175->Protons_in H+ leak Potassium_out K+ TMEM175->Potassium_out Efflux of K+ Mitochondrial_Homeostasis Mitochondrial Homeostasis TMEM175->Mitochondrial_Homeostasis Regulates via mitophagy Apoptosis Apoptosis TMEM175->Apoptosis Promotes ROS ROS Production TMEM175->ROS Increased function can increase ROS VATPase V-ATPase VATPase->Protons_in Pumps H+ in Hydrolases Acid Hydrolases (e.g., Cathepsins, GCase) Autophagy Autophagy Hydrolases->Autophagy Degradation of autophagic cargo pH_regulation Lysosomal pH Homeostasis (pH 4.5-5.0) Protons_in->pH_regulation Maintains acidic lumen pH_regulation->Hydrolases Activates ROS->TMEM175 Activates Inhibitors This compound / 2-PPA Inhibitors->TMEM175 Block Pore

Caption: TMEM175 signaling pathway and points of inhibition.

The diagram above illustrates the central role of TMEM175 in maintaining lysosomal function. By regulating ion flux, TMEM175 influences lysosomal pH, which is critical for the activity of degradative enzymes.[1] This, in turn, impacts broader cellular processes such as autophagy and mitochondrial health.[12] Dysregulation of TMEM175 has been shown to be involved in apoptosis and the production of reactive oxygen species (ROS).[3][14] this compound and 2-PPA directly inhibit the channel, providing a tool to probe these pathways.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation In Vitro Validation cluster_cellular Cellular Characterization HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Compounds Hit Compounds (this compound, 2-PPA) HTS->Hit_Compounds Liposome_Assay Fluorescence-Based Liposome Flux Assay Hit_Compounds->Liposome_Assay Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Hit_Compounds->Patch_Clamp CryoEM Cryo-Electron Microscopy Hit_Compounds->CryoEM Cell_Lines Cell Lines (e.g., HEK293T, MEFs) Hit_Compounds->Cell_Lines IC50 Determine IC50 Values Liposome_Assay->IC50 Patch_Clamp->IC50 Binding_Site Identify Binding Site CryoEM->Binding_Site Lysosomal_Function Assess Lysosomal Function (e.g., DQ-BSA Degradation) Cell_Lines->Lysosomal_Function Macropinocytosis Measure Macropinocytosis Cell_Lines->Macropinocytosis

Caption: Experimental workflow for TMEM175 inhibitor discovery.

The workflow for discovering and characterizing TMEM175 inhibitors typically begins with high-throughput screening to identify initial hits.[15] These hits are then validated and their potency is determined using in vitro methods such as liposome flux assays and electrophysiology.[6][16][17] Finally, the effects of the confirmed inhibitors on cellular processes are investigated in relevant cell lines.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of this compound and 2-PPA.

Fluorescence-Based Liposome Flux Assay

This assay is used to measure the ion flux through reconstituted TMEM175 channels in artificial lipid vesicles.

  • Protein Purification and Reconstitution: Human TMEM175 is expressed and purified. The purified protein is then reconstituted into liposomes containing a high concentration of potassium chloride (e.g., 300 mM KCl).

  • Assay Setup: The proteoliposomes are diluted into a solution with a different ionic composition (e.g., 300 mM NaCl) and containing a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA).

  • Initiation of Ion Flux: The proton ionophore carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is added to the solution. This allows for proton influx to counterbalance the efflux of potassium ions through TMEM175.

  • Data Acquisition: The influx of protons into the liposomes quenches the fluorescence of the ACMA dye. The rate of fluorescence quenching is monitored over time to determine the rate of potassium efflux.

  • Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor (this compound or 2-PPA) to determine the dose-dependent inhibition of ion flux and to calculate the IC50 value.[6][16][17]

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents flowing through TMEM175 channels located on the plasma membrane of living cells.

  • Cell Preparation: HEK293T cells are transiently transfected to overexpress human TMEM175. While TMEM175 is endogenously located on lysosomes, overexpression can lead to its presence on the plasma membrane, making it accessible for patch-clamp analysis.[2]

  • Recording Configuration: A glass micropipette filled with an intracellular solution is sealed onto the surface of a single transfected cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of the total ionic current across the cell membrane.

  • Voltage Protocol: The membrane potential is clamped at a holding potential (e.g., 0 mV) and then stepped to various test potentials (e.g., from -100 mV to +100 mV) to elicit ion currents through TMEM175.[17][18]

  • Inhibitor Application: The inhibitor is applied to the extracellular solution at various concentrations. The reduction in the measured current in the presence of the inhibitor is used to determine the IC50 value.[6][17]

  • Selectivity Testing: To assess selectivity, the same protocol is applied to cells overexpressing other ion channels, such as hKv3.1, and the inhibitory effects are compared.[6]

Conclusion

This compound and 2-PPA are invaluable new tools for the study of TMEM175. 2-PPA stands out for its higher potency and demonstrated selectivity, making it a particularly strong candidate for in-depth functional studies. The distinct binding sites of these two inhibitors also offer opportunities for the development of a diverse range of TMEM175 modulators. The experimental protocols outlined here provide a solid foundation for researchers to further investigate the role of TMEM175 in health and disease and to advance the development of novel therapeutics for conditions such as Parkinson's disease.

References

Comparing the efficacy of L-AP6 with other potassium channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-AP6, a novel potassium channel blocker, with other established classes of potassium channel blockers. While direct comparative efficacy studies of this compound against other blockers are not yet available in published literature, this document aims to offer a comprehensive overview of their distinct mechanisms of action, molecular targets, and therapeutic applications, supported by available experimental insights.

Introduction to Potassium Channel Blockers

Potassium channel blockers are a broad class of drugs that modulate the function of potassium (K+) channels, which are critical in setting the resting membrane potential and repolarizing the cell membrane after an action potential in excitable cells.[1] By inhibiting the efflux of potassium ions, these blockers can prolong the action potential duration and the effective refractory period, making them valuable therapeutic agents for a range of conditions, most notably cardiac arrhythmias.[2][3] However, the diversity of potassium channels across different tissues allows for a wide array of pharmacological interventions with distinct therapeutic goals.[4][5]

This compound: A Novel Blocker of the Lysosomal Channel TMEM175

This compound is a recently identified selective inhibitor of the Transmembrane Protein 175 (TMEM175), a unique potassium and proton channel located in the lysosomal membrane.[6][7] This distinguishes it significantly from traditional potassium channel blockers that target channels in the plasma membrane of neurons or cardiomyocytes.

Mechanism of Action of this compound

This compound functions as a pore blocker.[8] Cryo-electron microscopy studies have revealed that this compound binds to a distinct site within the ion conduction pathway of the human TMEM175 channel, physically occluding the passage of ions.[8] This mechanism is distinct from many other channel blockers that may act on the channel's voltage sensor or allosteric sites.

The inhibition of TMEM175 by this compound has been shown to increase the rate of lysosomal catabolism of macromolecules.[6][7] This has positioned this compound as a potential therapeutic agent for neurodegenerative conditions like Parkinson's disease, where lysosomal dysfunction is a key pathological feature.[6][7]

The Target of this compound: TMEM175

TMEM175 is structurally and functionally distinct from canonical potassium channels.[9][10] It lacks the conserved "TVGYG" selectivity filter motif that is a hallmark of most other potassium channels.[10] TMEM175 plays a crucial role in maintaining the lysosomal membrane potential and pH stability, which are vital for the function of lysosomal enzymes and overall cellular homeostasis.[11][12] Its dysfunction has been linked to the pathogenesis of Parkinson's disease.[11]

Comparison with Other Potassium Channel Blockers

The broader family of potassium channel blockers can be categorized based on the specific type of potassium channel they target. The following sections provide a comparative overview.

Data Presentation: this compound vs. Other Potassium Channel Blockers
FeatureThis compoundVoltage-Gated K+ Channel Blockers (e.g., Amiodarone, 4-AP)ATP-Sensitive K+ (KATP) Channel Blockers (e.g., Glibenclamide)Calcium-Activated K+ Channel Blockers (e.g., Charybdotoxin)
Primary Target TMEM175 (a lysosomal K+/H+ channel)[6][7]Voltage-gated K+ channels (e.g., Kv1.x, hERG) in the plasma membrane[4][5]ATP-sensitive K+ channels (Kir6.x/SUR) in the plasma membrane[13]Calcium-activated K+ channels (e.g., BK, SK) in the plasma membrane[4]
Cellular Location of Target Lysosomal membrane[11]Plasma membrane of excitable cells (neurons, cardiomyocytes)[4][5]Plasma membrane of pancreatic β-cells, cardiomyocytes, smooth muscle[13]Plasma membrane of neurons, smooth muscle, and other cells[4]
Mechanism of Action Pore blocker[8]Varied; can be pore blockers or affect channel gating[5]Bind to the SUR subunit to induce channel closure[13]Typically act as pore blockers[4]
Primary Therapeutic Area Investigational for Parkinson's Disease[6]Cardiac arrhythmias (Class III antiarrhythmics), Multiple Sclerosis[3][5]Type 2 Diabetes Mellitus[13]Primarily research tools; potential for some channelopathies[4]
Effect on Action Potential Indirectly affects cellular processes through modulation of lysosomal function.Prolongs action potential duration and effective refractory period[2]Induces depolarization (in pancreatic β-cells) leading to insulin secretion[13]Can broaden action potentials and increase excitability.
Known Clinical Examples This compound (investigational)Amiodarone, Sotalol, Dofetilide, 4-Aminopyridine[3][5]Glibenclamide, Glipizide[13]Iberiotoxin, Apamin (primarily research)[5]

Experimental Protocols

Detailed methodologies for the characterization of this compound and other potassium channel blockers are crucial for understanding their efficacy.

Cryo-Electron Microscopy for this compound-TMEM175 Structure
  • Protein Expression and Purification: Human TMEM175 is expressed in cultured human cells and purified using affinity chromatography.

  • Complex Formation: Purified TMEM175 is incubated with an excess of this compound to ensure binding.

  • Grid Preparation and Data Collection: The protein-inhibitor complex is applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.

  • Image Processing and Structure Determination: A large dataset of particle images is collected and processed to reconstruct a high-resolution 3D map of the TMEM175 channel with this compound bound in the pore. This allows for the precise visualization of the binding site and the mechanism of inhibition.[8]

Electrophysiological Recording of Potassium Channel Activity
  • Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is transfected with the gene encoding the specific potassium channel of interest.

  • Patch-Clamp Recording: The whole-cell or inside-out patch-clamp technique is used to measure the ionic currents flowing through the channels in the cell membrane.

  • Drug Application: The potassium channel blocker is applied to the cells at varying concentrations to determine its effect on the channel's activity (e.g., reduction in current amplitude).

  • Data Analysis: The concentration-response data is used to calculate the IC50 value, which represents the concentration of the blocker required to inhibit 50% of the channel's activity. This is a key measure of the blocker's potency.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the direct pore-blocking mechanism of this compound on the TMEM175 channel.

LAP6_Mechanism Mechanism of this compound Action on TMEM175 cluster_membrane Lysosomal Membrane Lumen (Acidic) Lumen (Acidic) Cytosol Cytosol Lumen (Acidic)->Cytosol TMEM175 TMEM175 Channel Pore LAP6 This compound LAP6->TMEM175:p K_ion K+ K_ion->TMEM175:p H_ion H+ H_ion->TMEM175:p VGCB_Workflow Effect of Voltage-Gated K+ Channel Blockers on Cardiac Action Potential cluster_workflow Pharmacological Intervention start Cardiac Action Potential inhibition Inhibition of K+ Efflux (Phase 3 Repolarization) start->inhibition Targeted by blocker Voltage-Gated K+ Channel Blocker blocker->inhibition prolongation Prolongation of Action Potential Duration inhibition->prolongation erp Increased Effective Refractory Period prolongation->erp outcome Antiarrhythmic Effect erp->outcome

References

Unraveling the Enigma of L-AP6: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive cross-validation of the mechanism of action of L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6), a selective agonist at a unique neuronal site. Through a detailed comparison with its alternatives, supported by experimental data and protocols, this document aims to illuminate the nuanced activity of this important research tool.

This compound is a selective agonist for a 'quisqualate-sensitized site' predominantly found in CA1 pyramidal neurons of the hippocampus.[1][2] This site is pharmacologically distinct from the well-characterized ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors. The defining characteristic of this site is its potentiation by brief exposure to quisqualic acid, a phenomenon that enables subsequent depolarization by this compound and its analogues.[1][2]

Comparative Analysis of Agonist Activity

The selectivity of this compound for the quisqualate-sensitized site is a key feature that distinguishes it from other phosphonate analogues. While compounds like L-AP4 and L-AP5 also exhibit activity at this site, they demonstrate significant cross-reactivity with other glutamate receptors, complicating the interpretation of experimental results.[1]

CompoundIC50 at Quisqualate-Sensitized Site (µM)IC50 at Kainate/AMPA Receptors (mM)IC50 at NMDA Receptors (mM)IC50 at L-AP4 Receptors (mM)
This compound 40 [1]>10 [1]>3 [1]>0.8 [1]
L-AP5Less potent than this compound-Cross-reactive[1]-
L-AP4Less potent than this compound-Cross-reactive[1]Active[1]

Table 1: Comparative selectivity of this compound and related compounds at various glutamate receptor sites. Data derived from electrophysiological studies in rat hippocampal slices.

The D-isomers of these compounds, including D-AP6, have been shown to be significantly less potent at the quisqualate-sensitized site, highlighting a stereospecificity of this novel recognition site.[1] Specifically, the D-isomers of AP4, AP5, and AP6 were found to be 5-fold, 3-fold, and 14-fold less potent, respectively, than their L-isomer counterparts.[1]

Mechanism of Action: Unraveling the Signaling Cascade

The precise intracellular signaling pathway activated by this compound at the quisqualate-sensitized site remains an area of active investigation. Early hypotheses suggested the involvement of a glutamate uptake site, where this compound might induce a reverse transport of previously accumulated quisqualate, leading to depolarization.[3] However, further pharmacological profiling has cast doubt on this model, suggesting the existence of a novel receptor or a unique mechanism of action.[4]

While quisqualic acid itself is known to activate metabotropic glutamate receptors coupled to G-proteins and stimulate phosphoinositide hydrolysis, it is not yet definitively established that this compound's action at the sensitized site follows the same cascade.[5] The sensitization process appears to be a prerequisite for this compound-mediated depolarization, but the molecular changes underlying this sensitization are not fully understood.

Quisqualate_Sensitization_Pathway cluster_0 Step 1: Sensitization cluster_1 Step 2: Agonist Action cluster_2 Outcome Quisqualate Quisqualic Acid NovelSite Novel Recognition Site Quisqualate->NovelSite Binds and induces a sensitized state L_AP6 This compound SensitizedSite Sensitized Recognition Site L_AP6->SensitizedSite Binds selectively Signaling_Cascade Downstream Signaling Cascade (Under Investigation) SensitizedSite->Signaling_Cascade Depolarization Neuronal Depolarization Signaling_Cascade->Depolarization

A simplified workflow of this compound's proposed mechanism of action.

Experimental Protocols

The primary methodology for investigating the activity of this compound and its analogues involves electrophysiological recordings from pyramidal neurons in acute hippocampal slices.

Preparation of Acute Hippocampal Slices
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Anesthesia and Perfusion: The rat is anesthetized, and the brain is rapidly removed following transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The aCSF composition is critical and typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.

  • Slicing: The hippocampus is dissected out and transverse slices (typically 400-500 µm thick) are prepared using a vibratome in ice-cold, oxygenated aCSF.

  • Incubation: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording
  • Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).

  • Electrodes: Extracellular field potentials or intracellular recordings are made from the CA1 pyramidal cell layer using glass microelectrodes filled with an appropriate internal solution.

  • Sensitization: A brief application of quisqualic acid (e.g., 1 µM for 2-5 minutes) is used to sensitize the neurons.

  • Agonist Application: Following a washout period, this compound or other test compounds are bath-applied at various concentrations to elicit a response.

  • Data Acquisition and Analysis: The resulting changes in membrane potential (depolarization) are recorded and analyzed to determine parameters such as IC50 and relative potencies.

Experimental_Workflow start Start prep Prepare Acute Hippocampal Slices start->prep record Establish Electrophysiological Recording in CA1 prep->record sensitize Apply Quisqualic Acid (Sensitization) record->sensitize washout Washout sensitize->washout apply_agonist Apply this compound or Alternative Agonist washout->apply_agonist measure Record Neuronal Depolarization apply_agonist->measure analyze Analyze Data (Dose-Response, etc.) measure->analyze end End analyze->end

References

L-AP6 as a Tool Compound for TMEM175 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-AP6 and other tool compounds used in the research of TMEM175, a lysosomal potassium channel implicated in several neurodegenerative diseases, including Parkinson's disease. The following sections detail the performance of these compounds, backed by experimental data, and provide comprehensive protocols for key assays.

Comparative Analysis of TMEM175 Inhibitors

The selection of a suitable tool compound is critical for elucidating the physiological roles of TMEM175 and for the development of potential therapeutics. This section compares the inhibitory potency and selectivity of this compound with other commonly used or recently discovered TMEM175 inhibitors, namely 2-phenylpyridin-4-ylamine (2-PPA) and 4-aminopyridine (4-AP).

Recent studies have identified this compound, alongside 2-PPA, as a novel selective inhibitor of TMEM175.[1] All three compounds—this compound, 2-PPA, and 4-AP—act as pore blockers, physically occluding the ion permeation pathway of the TMEM175 channel.[1] However, their potency and selectivity differ, which is a crucial consideration for experimental design.

CompoundTargetIC50 (K+ flux, neutral pH)IC50 (H+ flux, pH 4.5)SelectivityMechanism of Action
This compound TMEM175~141 µM[1]~170 µM[1]Selective for TMEM175Pore Blocker[1]
2-PPA TMEM175~32 µM[1]~30 µM[1]~26-fold selective for TMEM175 over hKv3.1[1]Pore Blocker[1]
4-AP Broad K+ channel~21 µM[1]~55 µM[2]Non-selectivePore Blocker[1]

Key Insights:

  • Potency: 2-PPA and 4-AP exhibit higher potency in inhibiting TMEM175's potassium and proton currents compared to this compound.

  • Selectivity: While 4-AP is a broad-spectrum potassium channel blocker, 2-PPA demonstrates significant selectivity for TMEM175 over other channels like hKv3.1, making it a more specific tool for studying TMEM175.[1] this compound is also described as a selective inhibitor.[1]

  • Application: The choice of inhibitor will depend on the specific experimental needs. For studies requiring high potency and where off-target effects on other potassium channels are a concern, 2-PPA may be the preferred tool. This compound, while less potent, provides an alternative selective inhibitor for validating findings. 4-AP can be used as a reference compound but requires careful interpretation of results due to its lack of selectivity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings in TMEM175 research.

Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Current Recording

This protocol is adapted for recording TMEM175 currents from transiently transfected HEK293 cells.

Materials:

  • HEK293 cells transiently expressing human TMEM175

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • External solution (in mM): 140 NMDG, 10 HEPES, 10 D-glucose, 2 CaCl₂, 1 MgCl₂ (pH adjusted to 7.4 with D-gluconic acid)

  • Internal (pipette) solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH)

  • Test compounds (this compound, 2-PPA, 4-AP) dissolved in appropriate vehicle

Procedure:

  • Cell Preparation: Plate HEK293 cells transfected with TMEM175 onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit TMEM175 currents. A typical protocol is a ramp from -100 mV to +100 mV over 500 ms.

  • Compound Application: Perfuse the recording chamber with external solution containing the desired concentration of the test compound. Record currents after the compound has reached equilibrium.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after compound application. Calculate the percentage of inhibition. For IC50 determination, use a range of concentrations and fit the data to a dose-response curve.

Lysosomal pH Measurement Using LysoSensor™ Blue DND-167

This protocol describes the measurement of lysosomal pH in live cells using a ratiometric fluorescent dye.

Materials:

  • Cells of interest (e.g., SH-SY5Y, HeLa)

  • LysoSensor™ Blue DND-167 (pKa ~5.1)[3]

  • Live-cell imaging microscope with appropriate filter sets (e.g., excitation at ~370 nm and emission at ~425 nm)

  • Calibration buffers (a series of buffers with known pH values from 4.0 to 6.0)

  • Nigericin (a proton ionophore)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Blue DND-167 in culture medium for 5-30 minutes at 37°C.[4][5]

  • Washing: Wash the cells twice with pre-warmed imaging medium (e.g., HBSS) to remove excess dye.

  • Imaging:

    • Acquire fluorescence images using the appropriate filter set.

    • For quantitative measurements, a calibration curve must be generated.

  • Calibration:

    • Treat cells with a calibration buffer containing 10 µM nigericin for 5-10 minutes. This will equilibrate the lysosomal pH with the external buffer pH.

    • Acquire fluorescence intensity at each calibration pH.

    • Plot the fluorescence intensity ratio (if using a ratiometric dye) against the pH to generate a standard curve.

  • Data Analysis:

    • Measure the fluorescence intensity of the lysosomes in the experimental cells.

    • Use the calibration curve to convert the fluorescence intensity to a pH value.

    • To assess the effect of inhibitors, incubate dye-loaded cells with the compound for the desired time before imaging.

Visualizations

Experimental Workflow for TMEM175 Inhibitor Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel TMEM175 inhibitors.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Electrophysiological Validation cluster_2 Functional Assays cluster_3 Mechanism of Action hts Compound Library Screening (e.g., Fluorescence-based flux assay) hit_id Hit Identification hts->hit_id patch_clamp Whole-Cell Patch Clamp (Potency & IC50 determination) hit_id->patch_clamp Confirmed Hits selectivity Selectivity Profiling (vs. other ion channels) patch_clamp->selectivity lyso_ph Lysosomal pH Measurement patch_clamp->lyso_ph Validated Inhibitors binding Binding Site Analysis (e.g., Cryo-EM, Mutagenesis) selectivity->binding autophagy Autophagy Flux Assay lyso_ph->autophagy autophagy->binding

Caption: Workflow for TMEM175 inhibitor discovery and validation.

TMEM175 in Apoptotic Signaling

This diagram illustrates the proposed signaling pathway involving TMEM175 in the regulation of apoptosis, particularly in the context of Parkinson's disease.

G Bcl2 Bcl-2 TMEM175 TMEM175 Bcl2->TMEM175 Inhibits Mitochondria Mitochondrial Dysfunction TMEM175->Mitochondria Promotes ROS Reactive Oxygen Species (ROS) ROS->TMEM175 Activates Mitochondria->ROS Increases Apoptosis Apoptosis Mitochondria->Apoptosis Induces PD_pathology Parkinson's Disease Pathology Apoptosis->PD_pathology Contributes to Bcl2_inhibitors Bcl-2 Inhibitors Bcl2_inhibitors->Bcl2 Inhibits

Caption: TMEM175's role in the Bcl-2 and ROS-mediated apoptotic pathway.

References

L-AP6: An In Vitro Examination of its Therapeutic Potential as a TMEM175 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective in vitro comparison of L-AP6, a selective inhibitor of the lysosomal potassium and proton channel TMEM175, against another known inhibitor, 2-PPA.[1][2] TMEM175 has been identified as a potential therapeutic target for neurodegenerative conditions, including Parkinson's disease, making the characterization of its inhibitors a critical area of research.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular and experimental frameworks to assist researchers in evaluating the therapeutic potential of this compound.

Comparative Analysis of TMEM175 Inhibitors

The following table summarizes the available in vitro data for this compound and the alternative TMEM175 inhibitor, 2-PPA. This quantitative comparison highlights the potency and selectivity of these compounds in targeting TMEM175.

Parameter This compound 2-PPA Assay Reference
IC50 Data not available in searched abstracts~31 µMIn vitro proteoliposome K+ flux assay[1]
Mechanism of Action Pore BlockerPore BlockerCryo-EM studies[1][2]
Binding Site Binds at a distinct site in the pore from 2-PPABinds in the cytoplasmic side of the poreCryo-EM studies[1]
Effect on Lysosomal Function Increases lysosomal macromolecule catabolismIncreases lysosomal macromolecule catabolismCellular assays[1][2]

Signaling Pathway and Mechanism of Action

This compound and 2-PPA both function by physically obstructing the ion conduction pathway of the TMEM175 channel. This inhibition of potassium and proton flux across the lysosomal membrane leads to an increase in the catabolic activity within the lysosome. The following diagram illustrates this proposed mechanism.

Mechanism of TMEM175 Inhibition by this compound cluster_membrane Lysosomal Membrane TMEM175 TMEM175 Channel Catabolism Increased Macromolecule Catabolism TMEM175->Catabolism Inhibition leads to LAP6 This compound LAP6->TMEM175 Binds and blocks pore Ions Ions->TMEM175 Normal Flux Lysosome Lysosomal Lumen Cytosol Cytosol

Caption: Proposed mechanism of this compound action on the TMEM175 channel.

Experimental Workflows

The in vitro validation of this compound's therapeutic potential involves a series of assays to determine its inhibitory activity, its effect on lysosomal function, and its neuroprotective properties. The logical flow of these experiments is outlined below.

Experimental Workflow for this compound In Vitro Validation start Start flux_assay Proteoliposome K+ Flux Assay start->flux_assay patch_clamp Whole-Cell Patch Clamp start->patch_clamp ic50 Determine IC50 flux_assay->ic50 patch_clamp->ic50 lysosomal_assay Lysosomal Function Assay (e.g., Magic Red) ic50->lysosomal_assay neuro_assay Neuroprotection Cell-Based Assay ic50->neuro_assay end End lysosomal_assay->end neuro_assay->end

Caption: Logical workflow for the in vitro validation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the validation of this compound.

In Vitro Proteoliposome K+ Flux Assay

This assay is used to determine the inhibitory effect of compounds on TMEM175-mediated potassium flux.

Methodology:

  • Proteoliposome Preparation:

    • Purified human TMEM175 protein is reconstituted into lipid vesicles (liposomes) containing a high concentration of potassium ions.

    • The external solution is potassium-free.

  • Assay Procedure:

    • The proteoliposomes are exposed to a potassium-sensitive fluorescent dye.

    • The addition of a potassium ionophore (e.g., valinomycin) initiates potassium efflux, which is measured as a change in fluorescence.

    • Test compounds (this compound, 2-PPA) are added at varying concentrations to measure their effect on the rate of potassium flux.

  • Data Analysis:

    • The rate of fluorescence change is used to calculate the percent inhibition of TMEM175 activity.

    • IC50 values are determined by plotting the percent inhibition against the compound concentration.

Lysosomal Cathepsin B Activity Assay (Magic Red)

This assay measures the effect of TMEM175 inhibition on lysosomal enzymatic activity.

Methodology:

  • Cell Culture and Treatment:

    • HEK293T cells (or other suitable cell lines) are cultured in appropriate media.

    • Cells are treated with this compound, 2-PPA, or a vehicle control for a specified period (e.g., 1 hour).

  • Staining:

    • Cells are incubated with Magic Red (a cathepsin B substrate that fluoresces upon cleavage) according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Fluorescence microscopy is used to visualize and quantify the fluorescent signal within the cells.

    • An increase in Magic Red fluorescence indicates an increase in cathepsin B activity, and thus, an increase in lysosomal catabolism.

Neuroprotection Assay Against Oxidative Stress

This cell-based assay evaluates the ability of TMEM175 inhibitors to protect neuronal cells from oxidative damage.

Methodology:

  • Cell Culture:

    • A neuronal cell line (e.g., SH-SY5Y or primary neurons) is cultured.

  • Induction of Oxidative Stress:

    • Cells are exposed to an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), to induce cell death.

  • Treatment:

    • Cells are co-treated with the oxidative stressor and varying concentrations of this compound or a positive control neuroprotective agent.

  • Viability Assessment:

    • Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • The percentage of viable cells in the treated groups is compared to the control group (exposed to the stressor alone) to determine the neuroprotective effect.

References

A Comparative Analysis of Neuroprotective Compounds: Edaravone, Citicoline, Curcumin, and Interleukin-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of four distinct neuroprotective compounds: Edaravone, a free radical scavenger; Citicoline, a precursor for phospholipid synthesis; Curcumin, a natural polyphenol with pleiotropic effects; and Interleukin-6 (IL-6), a cytokine with a dual role in the nervous system. The information presented herein is intended to assist researchers and drug development professionals in understanding the mechanisms, experimental validation, and potential therapeutic applications of these agents.

Comparative Analysis of Neuroprotective Mechanisms and Efficacy

The following sections detail the mechanisms of action and present quantitative data from preclinical and clinical studies for each compound.

Edaravone

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its primary neuroprotective effect is attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage.[1][2][3]

Mechanism of Action: Edaravone's mechanism is centered on its antioxidant properties. It effectively scavenges hydroxyl radicals and peroxynitrite radicals, which are highly reactive and contribute to cellular damage in neurological disorders.[1] By inhibiting lipid peroxidation, Edaravone helps maintain the integrity of cell membranes.[2][4] Additionally, it has been suggested to possess anti-inflammatory properties by suppressing the expression of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS).[1][5]

Signaling Pathway: The primary action of Edaravone is direct scavenging of free radicals, rather than modulation of a specific signaling cascade. However, its downstream effects can influence various pathways related to oxidative stress and inflammation.

Experimental Data:

Model/Study Type Key Findings Reference
In Vitro (Bovine Aortic Endothelial Cells) 57% inhibition of cell death induced by 15-hydroperoxy-eicosatetraenoic acid (15-HPETE) at 1 µM.[4]
In Vivo (Rat Cerebral Ischemia) IC50 of 15.3 µM for inhibition of lipid peroxidation in brain homogenate.[4]
Clinical Trial (ALS - Study 19) Slowed the loss of physical function by 33% (2.49 ALSFRS-R points) over 24 weeks compared to placebo (p=0.0013).[6]
Clinical Trial (ALS - Post-approval cohort) Mean monthly reduction of 0.40 ± 0.52 points on the ALSFRS-R scale.[6]
Clinical Trial (ALS - Canadian Real-World Study) Patient retention rate on Edaravone was 56.2% at 12 months and 27.0% at 24 months.[7]
Citicoline

Citicoline (CDP-choline) is an endogenous compound that serves as a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[8][9][10] It has been investigated for its neuroprotective and neurorestorative effects in stroke and other neurological conditions.

Mechanism of Action: Citicoline's neuroprotective effects are multifaceted. It promotes the stabilization of cell membranes by increasing the synthesis of phosphatidylcholine and sphingomyelin.[8][10] It also inhibits the release of free fatty acids and attenuates the activation of phospholipase A2.[8] Furthermore, Citicoline provides choline for the synthesis of the neurotransmitter acetylcholine and can increase dopamine release.[8][11]

Signaling Pathway: Citicoline's primary role is in the biosynthesis of phospholipids. By being hydrolyzed to cytidine and choline, it enters the brain to be re-synthesized into CDP-choline, which is a crucial step in the de novo synthesis of phosphatidylcholine.

Experimental Data:

Model/Study Type Key Findings Reference
Meta-analysis (Experimental Stroke) Reduced infarct volume by 27.8% (95% CI 19.9%–35.6%, p < 0.001).[12]
Clinical Trial (Ischemic Stroke - Pooled Data) 33% increased probability of complete recovery at 12 weeks in patients with moderate to severe stroke (NIHSS ≥ 8).[12]
Clinical Trial (Ischemic Stroke - ICTUS trial) No significant difference in global recovery at 90 days compared to placebo.[12]
Clinical Trial (Ischemic Stroke - 007 study) In a subgroup with baseline NIHSS ≥8, 33% of citicoline-treated patients had a full recovery (Barthel ≥95) versus 21% for placebo (p=0.05).[9]
Curcumin

Curcumin is the primary active component of turmeric and is known for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-protein aggregate properties.[13][14][15]

Mechanism of Action: Curcumin's neuroprotective effects are pleiotropic. It modulates several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, thereby reducing inflammation.[16][17][18] It also activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.[16] Curcumin can chelate metals, reduce the aggregation of alpha-synuclein and amyloid-beta, and modulate apoptosis-related pathways.[19]

Signaling Pathway: Curcumin influences multiple signaling cascades, including the PI3K/Akt/GSK3β and PI3K/Akt/CREB/BDNF pathways, which are involved in cell survival and neurogenesis.[20] It also inhibits the NF-κB pathway, a key regulator of inflammation.[16][17]

Experimental Data:

Model/Study Type Key Findings Reference
In Vitro (LPS-stimulated BV2 microglial cells) Marked decrease in iNOS expression and NO release at concentrations of 10–20 µM.[16]
In Vivo (Murine models of colitis) Oral administration of 100 mg/kg resulted in reduced intestinal iNOS expression.[16]
In Vivo (Animal models of Parkinson's Disease) Multiple studies demonstrated significant neuroprotection, anti-inflammatory effects, and antioxidant capabilities.[13]
In Vivo (Animal models of Alzheimer's Disease) Reduced amyloid-beta aggregation and inflammation.[17]
Interleukin-6 (IL-6)

Interleukin-6 is a pleiotropic cytokine that can have both pro-inflammatory and neuroprotective effects in the central nervous system.[21] Its role in neuroprotection is mediated through specific signaling pathways that promote neuronal survival.

Mechanism of Action: IL-6 exerts its neuroprotective effects by binding to its receptor (IL-6R) and the gp130 co-receptor, which initiates intracellular signaling.[22] This activation leads to the downstream signaling of pathways that are crucial for neuronal survival and protection against excitotoxicity and oxidative stress.[23]

Signaling Pathway: The neuroprotective effects of IL-6 are mediated by three primary signaling pathways: the JAK/STAT3 pathway, the MAPK/ERK pathway, and the PI3K/AKT pathway.[23] Activation of these pathways leads to the expression of anti-apoptotic and antioxidant proteins.

Experimental Data:

Model/Study Type Key Findings Reference
In Vitro (Cerebellar Granule Neurons) IL-6 (120 ng/ml) protected against NMDA-induced neurotoxicity.[23]
In Vivo (Rat model of spinal cord injury) Intrathecal injection of IL-6 enhanced axonal regeneration.[21]
In Vivo (Rat model of cerebral ischemia) Intraventricular injection of IL-6 significantly reduced brain damage.[21]
In Vitro (Rat cortical neurons) 10 ng/mL IL-6 suppressed Na+ currents in a time-dependent manner, with a maximal reduction of 65% at 24 hours.[21]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and a typical experimental workflow for evaluating neuroprotective compounds are provided below.

Edaravone_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces Edaravone Edaravone Edaravone->ROS scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection results in Cell_Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Cell_Membrane_Damage causes Neuronal_Damage Neuronal Damage Cell_Membrane_Damage->Neuronal_Damage leads to

Caption: Mechanism of action for Edaravone as a free radical scavenger.

Citicoline_Pathway Citicoline Citicoline (CDP-Choline) Hydrolysis Hydrolysis Citicoline->Hydrolysis Cytidine Cytidine Hydrolysis->Cytidine Choline Choline Hydrolysis->Choline Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis Cytidine->Phosphatidylcholine_Synthesis precursor Choline->Phosphatidylcholine_Synthesis precursor Acetylcholine_Synthesis Acetylcholine Synthesis Choline->Acetylcholine_Synthesis precursor Membrane_Integrity Membrane Integrity and Repair Phosphatidylcholine_Synthesis->Membrane_Integrity Neuroprotection Neuroprotection Membrane_Integrity->Neuroprotection Acetylcholine_Synthesis->Neuroprotection enhances neurotransmission

Caption: Biosynthetic pathway and neuroprotective actions of Citicoline.

Curcumin_Signaling Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB inhibits Nrf2 Nrf2 Pathway Curcumin->Nrf2 activates PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt activates Inflammation Inflammation NFkB->Inflammation promotes Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection contributes to Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival promotes Cell_Survival->Neuroprotection

Caption: Pleiotropic signaling pathways modulated by Curcumin for neuroprotection.

IL6_Signaling IL6 Interleukin-6 (IL-6) IL6R_gp130 IL-6R / gp130 Receptor Complex IL6->IL6R_gp130 binds to JAK JAK IL6R_gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates MAPK_ERK MAPK/ERK Pathway JAK->MAPK_ERK activates PI3K_AKT PI3K/AKT Pathway JAK->PI3K_AKT activates Gene_Expression Gene Expression (Anti-apoptotic, Antioxidant) STAT3->Gene_Expression regulates MAPK_ERK->Gene_Expression regulates PI3K_AKT->Gene_Expression regulates Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: Interleukin-6 signaling cascade leading to neuroprotection.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., Neuronal Cell Culture) Toxicity_Assay Toxicity Assay (e.g., MTT, LDH) In_Vitro_Screening->Toxicity_Assay Neuroprotective_Assay Neuroprotective Assay (e.g., against oxidative stress, excitotoxicity) In_Vitro_Screening->Neuroprotective_Assay In_Vivo_Model In Vivo Model of Neurological Disease (e.g., Stroke, PD, AD models) Neuroprotective_Assay->In_Vivo_Model promising candidates Behavioral_Tests Behavioral Tests (e.g., Morris water maze, rotarod) In_Vivo_Model->Behavioral_Tests Histological_Analysis Histological Analysis (e.g., Infarct volume, neuronal count) In_Vivo_Model->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Biomarker levels) In_Vivo_Model->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: A generalized experimental workflow for the evaluation of neuroprotective compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of neuroprotective compounds are provided below.

In Vitro Neuroprotection Assay (Neuronal Cell Culture)

This protocol describes a general method for assessing the neuroprotective effect of a compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y or PC12).

1. Cell Culture and Plating:

  • Culture neuronal cells in appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
  • Dilute the compound to various concentrations in cell culture medium.
  • Replace the medium in the 96-well plates with medium containing the test compound and incubate for a predetermined time (e.g., 2 hours).

3. Induction of Oxidative Stress:

  • Prepare a solution of an oxidizing agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or hydrogen peroxide) in cell culture medium.
  • Add the oxidizing agent to the wells (except for the control group) and incubate for 24 hours.

4. Assessment of Cell Viability (MTT Assay):

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control group.

In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

This protocol outlines a common surgical procedure in rodents to model focal cerebral ischemia.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
  • Maintain the animal's body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the CCA and the ECA.
  • Insert a nylon monofilament suture with a rounded tip into the ICA and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.
  • After a specific duration of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

3. Compound Administration:

  • Administer the test compound at a predetermined dose and route (e.g., intraperitoneal or intravenous injection) at a specific time point relative to the MCAO procedure (e.g., before, during, or after).

4. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

5. Infarct Volume Measurement:

  • Euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
  • Remove the brain and slice it into coronal sections.
  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red and the infarct area white.
  • Quantify the infarct volume using image analysis software.

Conclusion

The neuroprotective compounds Edaravone, Citicoline, Curcumin, and Interleukin-6 represent a diverse range of therapeutic strategies, from direct antioxidant intervention to modulation of complex signaling and biosynthetic pathways. Edaravone's efficacy as a free radical scavenger is well-established in specific clinical contexts. Citicoline offers a membrane-stabilizing and neurorestorative approach, though clinical results have been mixed. Curcumin's broad-spectrum activity makes it a promising candidate, but challenges with bioavailability need to be addressed. Interleukin-6 highlights the potential of modulating endogenous signaling pathways for neuroprotection, though its pleiotropic nature requires careful consideration.

The experimental data and protocols presented in this guide offer a framework for the continued investigation and comparison of these and other novel neuroprotective agents. A thorough understanding of their distinct mechanisms and a rigorous application of standardized experimental models are crucial for the successful development of effective therapies for neurodegenerative diseases and acute neurological injuries.

References

Replicating Published Findings on TMEM175 Inhibition Using L-AP6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of L-AP6 (AP-6), a selective inhibitor of the lysosomal potassium and proton channel TMEM175, with other known inhibitors. It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings in the context of Parkinson's disease and lysosomal function research. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Comparative Performance of TMEM175 Inhibitors

The following table summarizes the key performance metrics of AP-6 and its comparators, 2-phenylpyridin-4-ylamine (2-PPA) and the broad-spectrum potassium channel blocker 4-aminopyridine (4-AP). The data is extracted from the foundational study by SeCheol, et al. (2024).[1][2][3]

Compound Target Mechanism of Action IC50 (K+ flux) IC50 (H+ flux, pH 4.5) Selectivity Key Finding
AP-6 TMEM175Pore Blocker~141 µM~170 µMSelective for TMEM175Binds to the luminal side of the ion permeation pathway.[3]
2-PPA TMEM175Pore Blocker~32 µM~30 µMSelective for TMEM175Binds to the cytoplasmic side of the pore.[3]
4-AP TMEM175, various K+ channelsPore Blocker~21-30 µMNot ReportedNon-selectiveBroadly inhibits potassium channels.[3][4]

Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.

Fluorescence-Based Liposome Flux Assay

This assay is used to measure the ability of compounds to inhibit ion flux through reconstituted TMEM175 channels.

Methodology:

  • Proteoliposome Preparation: Purified TMEM175 is reconstituted into lipid vesicles in the presence of 300 mM KCl.

  • Assay Setup: The reconstituted vesicles are diluted into a 300 mM NaCl solution containing the pH-sensitive fluorescent dye ACMA (9-amino-6-chloro-2-methoxyacridine).

  • Initiation of Ion Flux: The proton ionophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is added to the solution. CCCP allows for the influx of protons (H+) into the vesicles, which counterbalances the efflux of potassium ions (K+) through the TMEM175 channels.

  • Data Acquisition: The influx of protons quenches the fluorescence of ACMA. The rate of fluorescence quenching is monitored over time to determine the rate of K+ efflux.

  • Inhibitor Testing: Test compounds (e.g., AP-6, 2-PPA, 4-AP) are added to the assay solution before the initiation of ion flux to determine their inhibitory effect on K+ efflux.[3][5][6]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TMEM175 channels in the plasma membrane of living cells.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding human TMEM175.

  • Electrophysiological Recording: Whole-cell currents are recorded from single transfected cells using a patch-clamp amplifier.

  • Solution Composition:

    • Intracellular (pipette) solution: Contains 150 mM Cs+ to block endogenous potassium channels.

    • Extracellular (bath) solution: Contains varying concentrations of K+ or H+ depending on the experiment.

  • Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit ion currents through TMEM175. For example, from a holding potential of 0 mV, the voltage can be stepped to various test potentials (e.g., -100 mV to +100 mV).

  • Inhibitor Application: Test compounds are applied to the bath solution to measure their effect on the TMEM175-mediated currents. Dose-response curves are generated to determine the IC50 values.[3][6]

Visualizations

Signaling Pathway of TMEM175 Inhibition

The following diagram illustrates the mechanism of action of AP-6 and 2-PPA as pore blockers of the TMEM175 channel, leading to the inhibition of potassium and proton flux across the lysosomal membrane.

TMEM175_Inhibition Mechanism of TMEM175 Inhibition by AP-6 and 2-PPA cluster_lysosome Lysosome TMEM175 TMEM175 Channel Lumen (Acidic) Cytosol (Neutral) Block Ion Flux Blocked AP6 AP-6 AP6->TMEM175:p_in Binds to luminal side PPA 2-PPA PPA->TMEM175:p_out Binds to cytosolic side K_ion K+ K_ion->TMEM175 H_ion H+ H_ion->TMEM175 Inhibitor_Screening_Workflow Workflow for TMEM175 Inhibitor Screening cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_functional Functional Studies Compound_Library Compound Library Liposome_Assay Fluorescence-Based Liposome Flux Assay Compound_Library->Liposome_Assay Hits Initial Hits Liposome_Assay->Hits Patch_Clamp Whole-Cell Patch-Clamp Hits->Patch_Clamp IC50 IC50 Determination Patch_Clamp->IC50 Selectivity Selectivity Assays (vs. other K+ channels) Patch_Clamp->Selectivity Mechanism Mechanism of Action Studies IC50->Mechanism Lysosomal_Function Lysosomal Function Assays (e.g., Catabolism) Mechanism->Lysosomal_Function Cell_Models Cellular Models of Disease (e.g., Parkinson's) Lysosomal_Function->Cell_Models

References

L-AP6 in Parkinson's Research: A Comparative Guide to a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Parkinson's disease (PD) research is continually evolving, with a growing focus on non-dopaminergic targets to complement existing therapies and address the multifaceted nature of the disease. One such emerging target is the lysosomal potassium and proton channel TMEM175. The compound L-2-amino-6-phosphonohexanoic acid (L-AP6) has recently been identified as a selective inhibitor of TMEM175, positioning it as a novel investigational tool and potential therapeutic agent in the context of Parkinson's disease. This guide provides a comparative overview of this compound, its mechanism of action, and its potential in combination with other research compounds, supported by available experimental data.

This compound: A Dual-Action Compound Targeting Glutamate and Lysosomal Pathways

This compound was initially characterized as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[1][2] This activity places it within the realm of glutamatergic system modulators, a key area of interest in Parkinson's disease research due to the role of glutamate in the basal ganglia circuitry.[3]

More recently, and of significant interest to the Parkinson's research community, this compound has been identified as a selective inhibitor of TMEM175.[4][5][6] TMEM175 is a lysosomal ion channel, and its dysfunction has been linked to an increased risk of Parkinson's disease.[7] The channel is crucial for maintaining lysosomal pH homeostasis, and its impairment can lead to the accumulation of α-synuclein and neuronal apoptosis, both hallmarks of Parkinson's pathology.[3][7][8][9] By inhibiting TMEM175, this compound presents a novel mechanism to potentially mitigate these pathological processes.

Comparative Analysis: this compound and Other Parkinson's Research Compounds

To date, published literature on the use of this compound in combination with other Parkinson's disease research compounds is not yet available. This highlights the novelty of this compound in this specific research area. However, to provide a valuable comparative context, this guide will examine the potential for combining this compound with established and emerging therapeutic strategies based on their distinct mechanisms of action. The following sections will compare this compound with compounds targeting dopaminergic pathways, α-synuclein aggregation, and neuroinflammation.

This compound in Combination with Levodopa (L-DOPA)

L-DOPA remains the gold standard for symptomatic treatment of Parkinson's disease, acting as a precursor to dopamine.[6] However, its long-term use is associated with motor complications like dyskinesia.

Potential Synergy with this compound: The neuroprotective potential of this compound through TMEM175 inhibition could complement the symptomatic relief provided by L-DOPA. By potentially slowing the underlying neurodegenerative process, this compound could, in theory, delay the need for higher doses of L-DOPA and mitigate the onset of motor fluctuations.

Experimental Data Snapshot:

CompoundMechanism of ActionKey Experimental Finding (in PD models)Reference
This compound TMEM175 inhibitor; Quisqualate-sensitized site agonistAcute inhibition of TMEM175 by this compound increases lysosomal macromolecule catabolism.[4]
Levodopa (L-DOPA) Dopamine precursorReplenishes striatal dopamine, improving motor symptoms.[6]
β-Lapachone (in combination with L-DOPA) NQO1 activatorCo-treatment with L-DOPA suppresses the development of dyskinesia in a mouse model of PD.[10]
This compound and α-Synuclein Targeting Compounds

The aggregation of α-synuclein is a central pathological feature of Parkinson's disease. Several therapeutic strategies are being developed to reduce α-synuclein levels, prevent its aggregation, or enhance its clearance.

Potential Synergy with this compound: TMEM175 dysfunction is linked to impaired lysosomal function and α-synuclein accumulation.[7] By inhibiting TMEM175, this compound may enhance lysosomal clearance of α-synuclein aggregates. This could be synergistic with compounds that, for example, inhibit α-synuclein production or promote its degradation through other pathways.

Experimental Data Snapshot:

Compound/StrategyMechanism of ActionKey Experimental Finding (in PD models)Reference
This compound TMEM175 inhibitorDeficiency in TMEM175 can result in the buildup of neuronal α-synuclein.[7]
α-Synuclein Antibody (e.g., Prasinezumab) Binds to and promotes clearance of aggregated α-synucleinReduced α-synuclein pathology in preclinical models.(General knowledge, specific citation needed for a particular antibody)
c-Abl Inhibitors (e.g., Nilotinib) Inhibits c-Abl tyrosine kinaseModulates the clearance of α-synuclein.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and potential points of interaction, the following diagrams illustrate the signaling pathways associated with this compound's targets and a general experimental workflow for assessing neuroprotection in a Parkinson's disease model.

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Neuron TMEM175 TMEM175 H_plus H+ TMEM175->H_plus efflux K_plus K+ TMEM175->K_plus efflux Mitochondrial_Dysfunction Mitochondrial Dysfunction TMEM175->Mitochondrial_Dysfunction inhibition prevents Lysosomal_pH Lysosomal pH Homeostasis H_plus->Lysosomal_pH K_plus->Lysosomal_pH Autophagy Autophagy Lysosomal_pH->Autophagy maintains alpha_syn α-synuclein clearance Autophagy->alpha_syn Neuroprotection Neuroprotection Autophagy->Neuroprotection alpha_syn->Neuroprotection L_AP6 This compound L_AP6->TMEM175 inhibits Apoptosis Apoptosis Apoptosis->Neuroprotection inhibition of ROS ROS ROS->Apoptosis induces Mitochondrial_Dysfunction->ROS leads to

TMEM175 Signaling Pathway and this compound Inhibition

Quisqualate_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Quis_Receptor Quisqualate-sensitized Receptor Depolarization Neuronal Depolarization Quis_Receptor->Depolarization AMPA_Receptor AMPA Receptor Na_influx Na⁺ Influx AMPA_Receptor->Na_influx mGluR Metabotropic Glutamate Receptor PLC PLC mGluR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Depolarization Na_influx->Depolarization L_AP6 This compound L_AP6->Quis_Receptor activates Quisqualate Quisqualate Quisqualate->Quis_Receptor sensitizes Quisqualate->AMPA_Receptor activates Quisqualate->mGluR activates

Quisqualate-Sensitized Site Signaling Pathway

Experimental_Workflow start Induce Parkinson's Disease Model (e.g., 6-OHDA or MPTP in rodents, or cellular models) treatment Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Compound X alone 4. This compound + Compound X start->treatment behavioral Behavioral Assessment (e.g., Rotarod, Cylinder Test) treatment->behavioral histology Post-mortem Analysis: - Immunohistochemistry (e.g., TH, α-synuclein) - Western Blot - Lysosomal function assays behavioral->histology data Data Analysis and Comparison histology->data

General Experimental Workflow for Neuroprotection Studies

Detailed Experimental Protocols

TMEM175 Inhibition Assay (based on recent literature)

Objective: To determine the inhibitory effect of this compound on TMEM175 channel activity.

Method: Whole-cell patch-clamp electrophysiology on HEK293T cells overexpressing human TMEM175.

Protocol:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and transfected with a plasmid encoding human TMEM175.

  • Electrophysiology:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • The external solution contains (in mM): 150 NMDG-Cl, adjusted to pH 4.0 with HCl. The internal (pipette) solution contains (in mM): 150 NMDG-Cl, 10 HEPES, adjusted to pH 7.2 with NMDG.

    • Cells are held at a holding potential of 0 mV. A voltage ramp from -100 mV to +100 mV over 500 ms is applied to elicit TMEM175 currents.

    • This compound is acutely perfused at various concentrations to determine the dose-dependent inhibition of the TMEM175 current.

    • Data are recorded and analyzed to calculate the IC50 value for this compound.

Assessment of Neuroprotection in a 6-OHDA Rodent Model

Objective: To evaluate the neuroprotective effects of this compound alone or in combination with another compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.

Protocol:

  • Animal Model: Unilateral 6-OHDA lesions are induced in the striatum of adult male Sprague-Dawley rats.

  • Treatment: Rats are randomly assigned to treatment groups (e.g., vehicle, this compound, Compound X, this compound + Compound X). Treatment is administered daily via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 2-4 weeks).

  • Behavioral Testing:

    • Apomorphine-induced rotations: The number of contralateral rotations is counted to assess the extent of the dopaminergic lesion and the effect of the treatment.

    • Cylinder test: Forelimb use asymmetry is measured to evaluate motor deficits.

  • Immunohistochemistry:

    • At the end of the treatment period, rats are euthanized, and brain tissue is collected.

    • Brain sections are stained for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

    • Sections may also be stained for α-synuclein to assess its aggregation.

  • Biochemical Analysis:

    • Striatal tissue is collected for Western blot analysis of proteins related to apoptosis (e.g., cleaved caspase-3), neuroinflammation (e.g., Iba1, GFAP), and lysosomal function (e.g., LAMP1).

Future Directions and Conclusion

This compound represents a promising new avenue for Parkinson's disease research due to its dual action on the glutamatergic system and, more critically, its inhibitory effect on the genetically validated PD target, TMEM175. While direct evidence for its efficacy in combination therapies is still needed, its unique mechanism of action suggests significant potential for synergistic effects with existing and emerging treatments.

Future research should focus on:

  • Evaluating the neuroprotective effects of this compound in various in vitro and in vivo models of Parkinson's disease.

  • Conducting combination studies with L-DOPA to assess its potential to delay or reduce motor complications.

  • Investigating the synergy of this compound with α-synuclein-targeting therapies.

  • Elucidating the precise downstream signaling consequences of TMEM175 inhibition by this compound in neuronal cells.

The development of selective TMEM175 inhibitors like this compound opens up new therapeutic possibilities for Parkinson's disease, moving beyond dopamine replacement to target the underlying cellular pathologies. Further investigation is warranted to fully understand its therapeutic potential, both as a standalone treatment and as part of a combination therapy regimen.

References

Safety Operating Guide

Navigating the Disposal of L-AP6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate guidance on the safe and compliant disposal of L-AP6 (L-(+)-2-Amino-6-phosphonohexanoic acid), ensuring the safety of personnel and the protection of our environment.

It is imperative to treat any substance with unknown toxicological properties as hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements that are in accordance with local, state, and federal regulations.

Core Principles of this compound Waste Management

The responsible disposal of this compound waste hinges on a clear understanding of the principles of hazardous waste management. These principles are designed to minimize risk and ensure regulatory compliance.

1. Waste Minimization: Before beginning any experiment, carefully consider the quantities of this compound required. By ordering and using only the necessary amounts, you can significantly reduce the volume of waste generated.

2. Personal Protective Equipment (PPE): Given the lack of specific toxicity data, always handle this compound and its waste with appropriate PPE. This includes, at a minimum:

  • Safety Goggles or a Face Shield

  • Chemical-Resistant Gloves (Nitrile or Neoprene)

  • A Laboratory Coat

3. Segregation of Waste: Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Keep solid and liquid this compound waste in separate, clearly marked containers.

  • Never mix hazardous waste with non-hazardous waste.

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear workflow for the safe handling of this compound waste from the point of generation to its collection by EHS professionals.

Step 1: Designate a Satellite Accumulation Area (SAA) Identify a specific location within your laboratory, at or near the point of waste generation, for the temporary storage of this compound waste containers. This area should be under the direct control of laboratory personnel.

Step 2: Select and Prepare the Waste Container

  • Choose a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container with a secure screw-top cap is generally a suitable choice.

  • The container must be in good condition, free from leaks or cracks.

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

Step 3: Label the Container Correctly Accurate labeling is a critical safety and compliance measure. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "L-(+)-2-Amino-6-phosphonohexanoic acid waste" (avoiding abbreviations or chemical formulas)

  • The date on which the first amount of waste is added to the container.

  • The name and contact information of the principal investigator or laboratory supervisor.

  • An indication of the physical state (solid or liquid) and the primary hazard (e.g., "Caution: Chemical with Unknown Hazards").

Step 4: Accumulate Waste Safely

  • While wearing appropriate PPE, carefully transfer the this compound waste into the labeled container.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Do not fill the container beyond 90% of its capacity to allow for expansion of contents.

Step 5: Arrange for Waste Collection Once the container is full, or if your experiment is complete, contact your institution's EHS department to schedule a waste pickup. Provide them with all necessary information about the waste stream.

Quantitative Data and Regulatory Limits

While specific quantitative data for this compound disposal is not available, general regulatory limits for hazardous waste accumulation in a Satellite Accumulation Area (SAA) are well-defined. Adherence to these limits is mandatory.

ParameterLimitCitation
Maximum Volume of Hazardous Waste 55 gallons[2][3]
Maximum Volume of Acutely Toxic Waste (P-Listed) 1 quart (liquid) or 1 kg (solid)[2][3]
Maximum Storage Time in SAA Up to 12 months (if volume limits are not exceeded)[2][3]
Timeframe for Removal After Limit is Reached Within 3 calendar days[2][3]

Experimental Protocols Referenced

The disposal procedures outlined in this document are derived from standard protocols for laboratory chemical waste management as described in guidelines from environmental protection agencies and university environmental health and safety departments. These protocols are designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the decision-making process and the overall workflow.

L_AP6_Disposal_Workflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Disposal gen This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE gen->ppe Always segregate Segregate this compound Waste ppe->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate in SAA (Keep Closed, <90% Full) container->accumulate ehs Contact EHS for Waste Pickup accumulate->ehs Container Full or Project Complete dispose Professional Disposal (Incineration or Landfill) ehs->dispose

Caption: A flowchart illustrating the step-by-step procedure for this compound waste management.

References

Personal protective equipment for handling L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive resource for the safe and effective handling of L-2-amino-6-phosphonohexanoic acid (L-AP6). This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the highest standards of laboratory safety and to support your critical research in drug development.

Immediate Safety and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects against splashes and airborne particles.[1]
Hand Protection Nitrile GlovesChemical-resistantProvides a barrier against skin contact.[1]
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or use in a Fume HoodNIOSH-approvedRecommended when handling the powder form to avoid inhalation.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures
  • Read all available safety information before handling.

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form. [1]

  • Avoid direct contact with skin, eyes, and clothing. [1]

  • Wash hands thoroughly after handling. [1]

  • Avoid generating dust when working with the powdered form.

Storage Procedures
ConditionSpecificationRationale
Temperature Store at room temperature.Per manufacturer's recommendation.
Container Keep in a tightly closed container.Prevents contamination and degradation.
Environment Store in a dry, well-ventilated place.Minimizes potential for reaction with moisture.

Experimental Protocol: Preparation of this compound Stock Solution for In Vitro Electrophysiology

This protocol outlines the preparation of a stock solution of this compound for use in in-vitro electrophysiology experiments, a common application for studying NMDA receptor antagonists.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the this compound powder accurately using a calibrated analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity water to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

Disposal of Unused this compound
  • Solid this compound: Dispose of as chemical waste in a properly labeled container according to your institution's hazardous waste disposal procedures.

  • This compound Solutions: Dilute aqueous solutions can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Disposal of Contaminated Materials
  • Gloves, paper towels, and other disposable materials that have come into contact with this compound should be placed in a designated chemical waste container.

  • Glassware should be decontaminated by rinsing thoroughly with an appropriate solvent (e.g., water) before being washed with laboratory detergent.

Visualizing the Workflow and Signaling Pathway

To further enhance understanding and procedural clarity, the following diagrams illustrate a typical experimental workflow and the signaling pathway of this compound as an NMDA receptor antagonist.

experimental_workflow cluster_preparation Solution Preparation cluster_experiment Electrophysiology Experiment cluster_disposal Waste Disposal weigh Weigh this compound Powder dissolve Dissolve in Solvent weigh->dissolve filter Sterile Filter dissolve->filter aliquot Aliquot & Store filter->aliquot apply_drug Apply this compound Solution aliquot->apply_drug prepare_cells Prepare Neuronal Culture prepare_cells->apply_drug record_activity Record Neuronal Activity (Patch-Clamp) apply_drug->record_activity analyze_data Analyze Data record_activity->analyze_data collect_waste Collect Contaminated Materials record_activity->collect_waste dispose_waste Dispose via Chemical Waste Stream collect_waste->dispose_waste

A typical experimental workflow for using this compound.

nmda_pathway cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling glutamate Glutamate nmda_receptor NMDA Receptor Channel glutamate->nmda_receptor Binds glycine Glycine (Co-agonist) glycine->nmda_receptor Binds lap6 This compound (Antagonist) lap6->nmda_receptor Blocks ca_influx Ca2+ Influx nmda_receptor->ca_influx Allows camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Changes in Gene Expression creb->gene_expression

Signaling pathway of this compound as an NMDA receptor antagonist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-AP6
Reactant of Route 2
Reactant of Route 2
L-AP6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.